molecular formula C5H9I B058030 4-Iodo-2-methylbut-1-ene CAS No. 53750-52-0

4-Iodo-2-methylbut-1-ene

Cat. No.: B058030
CAS No.: 53750-52-0
M. Wt: 196.03 g/mol
InChI Key: WOMUECWVNKNZEP-UHFFFAOYSA-N
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Description

4-Iodo-2-methylbut-1-ene is a versatile organoiodine compound that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a reactive iodine atom and a terminal alkene with a methyl substituent, enables its use in a range of transformative reactions, particularly in palladium-catalyzed cross-coupling processes such as Heck, Suzuki, and Sonogashira reactions for carbon-carbon bond formation. This compound is extensively applied in medicinal chemistry for the synthesis of potential drug candidates, in agrochemical research for developing novel pesticides, and in materials science for creating functional polymers and advanced materials. The iodine moiety acts as an excellent leaving group, facilitating nucleophilic substitution and electrophilic addition reactions, while the alkene functionality allows for cycloadditions and polymerization. Researchers prioritize 4-Iodo-2-methylbut-1-ene for its high reactivity, selectivity, and ability to introduce the 2-methylbut-1-enyl group into complex molecular frameworks, driving innovation in drug discovery and material design. Its utility in constructing alkenyl-based architectures underscores its importance in advancing synthetic methodologies and interdisciplinary research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c1-5(2)3-4-6/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMUECWVNKNZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437479
Record name 1-Butene, 4-iodo-2-methyl-
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Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53750-52-0
Record name 4-Iodo-2-methyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53750-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, 4-iodo-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Importance and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methylbut-1-ene

This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis for 4-iodo-2-methylbut-1-ene, a valuable reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide a self-validating protocol for achieving high-purity material.

4-Iodo-2-methylbut-1-ene (CAS 53750-52-0) is a versatile organoiodide building block.[1][2] Its structure, which features a reactive primary iodide and a terminal alkene, makes it a valuable precursor in a variety of synthetic transformations.[3] The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions (SN2), making it a potent alkylating agent for introducing the 2-methylbut-1-enyl moiety into complex molecules.[3][4] Furthermore, the terminal double bond is amenable to a wide range of reactions, including palladium-catalyzed cross-coupling processes (e.g., Heck, Suzuki, Sonogashira), cycloadditions, and polymerizations.[3] These dual functionalities render it highly useful in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

Retrosynthetic Analysis and Chosen Pathway

A robust synthetic strategy prioritizes efficiency, scalability, and the use of readily available starting materials. The most logical and field-proven approach to 4-iodo-2-methylbut-1-ene involves a two-step sequence starting from the commercially available allylic alcohol, 2-methyl-3-buten-1-ol.

The pathway can be summarized as follows:

  • Step 1: Bromination. Conversion of the primary alcohol in 2-methyl-3-buten-1-ol to a more reactive leaving group, specifically a bromide, to yield the intermediate 4-bromo-2-methylbut-1-ene.

  • Step 2: Halogen Exchange. A Finkelstein reaction to substitute the bromide with an iodide, driving the reaction to completion to form the final product.

This approach is advantageous because it avoids the direct iodination of the alcohol, which can be less efficient and prone to side reactions. The intermediate bromide is a stable, isolable compound that serves as an excellent substrate for the subsequent halogen exchange.

G Product 4-Iodo-2-methylbut-1-ene Intermediate 4-Bromo-2-methylbut-1-ene Product->Intermediate Finkelstein Reaction (NaI) StartingMaterial 2-Methyl-3-buten-1-ol Intermediate->StartingMaterial Bromination (PBr3)

Caption: Synthetic pathway for 4-Iodo-2-methylbut-1-ene.

Part I: Synthesis of the Key Intermediate: 4-Bromo-2-methylbut-1-ene

The conversion of a primary alcohol to a primary alkyl bromide is a foundational transformation in organic synthesis. While several reagents can accomplish this (e.g., HBr, SOBr₂, CBr₄/PPh₃), phosphorus tribromide (PBr₃) is often the reagent of choice for its high efficiency with primary alcohols and relatively clean reaction profile.

Causality Behind Experimental Choices
  • Reagent: PBr₃ is selected because it reacts with the alcohol to form a phosphite ester intermediate. This in-situ conversion turns the hydroxyl group—a notoriously poor leaving group (as OH⁻)—into an excellent leaving group. The subsequent backside attack by the bromide ion proceeds via a classic SN2 mechanism, which minimizes the risk of carbocation rearrangements that can plague reactions involving allylic systems under acidic conditions (e.g., using HBr).

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to moderate the initial exothermic reaction between PBr₃ and the alcohol. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion.

  • Solvent: A non-protic, relatively non-polar solvent like diethyl ether is used. It effectively dissolves the starting alcohol but does not react with the PBr₃.

Reaction Mechanism: Alcohol Bromination

The mechanism involves two main stages: activation of the hydroxyl group followed by nucleophilic displacement.

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: SN2 Displacement A R-OH C R-O-PBr2 (Intermediate) + HBr A->C Nucleophilic attack B PBr3 B->C D Br⁻ F R-Br (Product) + HOPBr2 D->F Backside attack E R-O-PBr2 E->F

Caption: Mechanism for the conversion of an alcohol to a bromide using PBr₃.

Experimental Protocol: Synthesis of 4-Bromo-2-methylbut-1-ene

Materials and Equipment:

  • Three-necked round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Reagents Data Table:

Reagent MW ( g/mol ) Amount Moles Equivalents
2-Methyl-3-buten-1-ol 86.13 10.0 g 0.116 1.0
Phosphorus tribromide (PBr₃) 270.69 12.6 g (4.6 mL) 0.046 0.4
Diethyl ether (anhydrous) 74.12 100 mL - -
Saturated NaHCO₃ (aq) - ~50 mL - -
Brine - ~30 mL - -

| Anhydrous MgSO₄ | - | ~5 g | - | - |

Procedure:

  • Setup: Assemble a flame-dried three-necked flask equipped with a stir bar, dropping funnel, and condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: Charge the flask with 2-methyl-3-buten-1-ol (10.0 g, 0.116 mol) and anhydrous diethyl ether (100 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add phosphorus tribromide (4.6 mL, 0.046 mol) to the dropping funnel. Add the PBr₃ dropwise to the alcohol solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Carefully pour the reaction mixture over crushed ice (~100 g) in a beaker.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL, to neutralize any remaining acid), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield 4-bromo-2-methylbut-1-ene as a colorless liquid.[5][6]

Part II: Synthesis of 4-Iodo-2-methylbut-1-ene via Finkelstein Reaction

The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from alkyl chlorides or bromides. It is an equilibrium process that is driven to completion by exploiting the principles of differential solubility.[7]

Causality Behind Experimental Choices
  • Driving Force: The reaction's success hinges on Le Chatelier's principle. Sodium iodide (NaI) is soluble in acetone, but the sodium bromide (NaBr) or sodium chloride (NaCl) byproducts are not.[7][8] As NaBr precipitates from the solution, the equilibrium is continuously shifted towards the formation of the desired alkyl iodide.[8][9]

  • Solvent: Acetone is the ideal solvent due to this unique solubility profile of sodium salts. Other polar aprotic solvents like DMF or DMSO can also be used, but acetone is often preferred for its volatility and ease of removal.[7]

  • Conditions: The reaction is typically heated to reflux to increase the rate of the SN2 reaction. Anhydrous conditions are crucial to prevent side reactions.

Reaction Mechanism: The Finkelstein Reaction

This is a straightforward bimolecular nucleophilic substitution (SN2) reaction.

G I⁻ I⁻ TransitionState [I···CH₂(C(CH₃)=CH₂)···Br]⁻ I⁻->TransitionState Sₙ2 attack R-Br H₂C=C(CH₃)CH₂-Br R-Br->TransitionState R-I H₂C=C(CH₃)CH₂-I TransitionState->R-I Br⁻ Br⁻ TransitionState->Br⁻ Leaving group departs

Caption: SN2 mechanism of the Finkelstein reaction.

Experimental Protocol: Synthesis of 4-Iodo-2-methylbut-1-ene

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube

  • Heating mantle

  • Sintered glass funnel for filtration

  • Separatory funnel and rotary evaporator

Reagents Data Table:

Reagent MW ( g/mol ) Amount Moles Equivalents
4-Bromo-2-methylbut-1-ene 149.03 10.0 g 0.067 1.0
Sodium Iodide (NaI) 149.89 12.1 g 0.081 1.2
Acetone (anhydrous) 58.08 150 mL - -
Diethyl ether 74.12 ~100 mL - -
Sodium thiosulfate (5% aq) - ~50 mL - -

| Anhydrous MgSO₄ | - | ~5 g | - | - |

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser, add sodium iodide (12.1 g, 0.081 mol) and anhydrous acetone (150 mL).

  • Reagent Addition: Add 4-bromo-2-methylbut-1-ene (10.0 g, 0.067 mol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux using a heating mantle. A white precipitate (NaBr) should begin to form within 30 minutes. Continue refluxing for 3-4 hours until TLC analysis indicates complete consumption of the starting bromide.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a sintered glass funnel to remove the precipitated sodium bromide. Wash the precipitate with a small amount of fresh acetone.

  • Concentration: Combine the filtrates and remove the acetone using a rotary evaporator.

  • Workup: Dissolve the resulting residue in diethyl ether (~100 mL). Transfer to a separatory funnel and wash with water (2 x 50 mL) and then with a 5% aqueous sodium thiosulfate solution (1 x 50 mL) to remove any trace amounts of iodine, followed by brine (1 x 50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. The crude 4-iodo-2-methylbut-1-ene can be further purified by vacuum distillation.[1][2]

Characterization of 4-Iodo-2-methylbut-1-ene

Final product integrity must be confirmed through analytical methods. ¹H NMR spectroscopy is a primary tool for structural verification.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ ~4.95 ppm (s, 1H): Vinylic proton (=CH₂).

  • δ ~4.80 ppm (s, 1H): Vinylic proton (=CH₂).

  • δ ~3.20 ppm (t, 2H): Methylene protons adjacent to iodine (-CH₂-I).

  • δ ~2.50 ppm (t, 2H): Allylic methylene protons (-C(CH₃)-CH₂-).

  • δ ~1.80 ppm (s, 3H): Methyl protons (-CH₃).

Note: Predicted chemical shifts (δ) and splitting patterns (s = singlet, t = triplet) are estimates. Actual values may vary slightly.

Safety and Handling

  • Phosphorus tribromide (PBr₃): Corrosive and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Alkyl Halides: 4-bromo- and 4-iodo-2-methylbut-1-ene are alkylating agents and should be handled with care.[4][10] Avoid inhalation and skin contact.

  • Solvents: Diethyl ether and acetone are highly flammable. Ensure all heating is done using heating mantles or oil baths, with no open flames nearby.

Conclusion

The synthesis of 4-iodo-2-methylbut-1-ene is reliably achieved through a two-step process involving the bromination of 2-methyl-3-buten-1-ol followed by a Finkelstein halogen exchange reaction. This methodology is robust, high-yielding, and relies on well-understood chemical principles, making it an ideal procedure for laboratory settings. The resulting product is a key intermediate, empowering chemists in the fields of medicinal and materials science to construct complex molecular architectures.

References

  • Google Patents. (1974). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • LookChem. (n.d.). 4-Iodo-2-methylbut-1-ene. Retrieved from [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-buten-1-ol, 4516-90-9. Retrieved from [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

  • Google Patents. (1974). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-methyl-3-buten-2-ol. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Synlett. (n.d.). The Importance of 4-Bromo-2-methylbut-1-ene in Modern Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodo-2-methylbut-1-en-3-yne. Retrieved from [Link]

  • MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylbut-1-ene. Retrieved from [Link]

Sources

chemical properties of 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Iodo-2-methylbut-1-ene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 4-Iodo-2-methylbut-1-ene (CAS No. 53750-52-0), a versatile organoiodine reagent pivotal in modern organic synthesis. We will delve into its fundamental physicochemical and spectroscopic properties, explore the nuances of its reactivity, and present its applications as a valuable building block. The discussion is tailored for researchers, scientists, and drug development professionals, offering mechanistic insights and practical considerations for leveraging this compound in complex molecular constructions.

Introduction: A Profile of a Versatile Building Block

4-Iodo-2-methylbut-1-ene is an organohalide that has garnered significant attention as a synthetic intermediate. Its structure uniquely combines a terminal alkene with a primary alkyl iodide, providing two distinct points of reactivity. This duality makes it an invaluable tool for introducing the 2-methylbut-1-enyl moiety into a wide array of molecular frameworks.[1] Consequently, it is extensively utilized in medicinal chemistry for the synthesis of potential drug candidates, in agrochemical research, and in the development of advanced materials.[1] The high reactivity of the carbon-iodine bond, coupled with the versatility of the alkene, underpins its importance in contemporary synthetic strategies.

Caption: Chemical structure of 4-Iodo-2-methylbut-1-ene.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in the laboratory.

Physical Properties

The properties of 4-Iodo-2-methylbut-1-ene are summarized below. It is a volatile oil, and its sensitivity to light necessitates proper storage to prevent degradation, which can be visually identified by the appearance of a purple or brown hue from the formation of free iodine (I₂).[2][3]

PropertyValueSource
CAS Number 53750-52-0[4][5]
Molecular Formula C₅H₉I[4][5]
Molecular Weight 196.03 g/mol [1][4]
Appearance Oil, Dark Orange to Very Dark Orange[2][6]
Boiling Point ~131.23 °C (estimate)[5][6]
Density ~1.5412 g/cm³ (rough estimate)[5][6]
Refractive Index ~1.5100 (estimate)[5][6]
Solubility Soluble in Chloroform, Sparingly in Dichloromethane[2][6]
Stability Light Sensitive, Volatile[2]
Spectroscopic Data Interpretation

The structural features of 4-Iodo-2-methylbut-1-ene give rise to a distinct spectroscopic signature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show four distinct signals corresponding to the different proton environments. The vinyl protons (=CH₂) would appear furthest downfield (approx. 4.8-5.1 ppm). The allylic protons (-C-CH₂-C=) would be found around 2.5-2.8 ppm, while the protons on the carbon adjacent to the iodine (-CH₂-I) would be shifted downfield to approximately 3.1-3.4 ppm due to the deshielding effect of the iodine atom. The methyl protons (-CH₃) would appear furthest upfield, around 1.7-1.9 ppm.[1]

    • ¹³C NMR : The carbon spectrum would display five signals. The alkene carbons are expected at ~115-120 ppm (C1) and ~140-145 ppm (C2). The carbon bearing the iodine (C4) would be significantly shifted upfield to around 5-10 ppm, a characteristic feature of iodoalkanes. The other methylene carbon (C3) would be in the 40-45 ppm range, and the methyl carbon (C5) around 20-25 ppm.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the key functional groups. A characteristic C=C stretching vibration for the terminal alkene is expected around 1640-1680 cm⁻¹.[1] C-H stretching vibrations from the vinyl group should appear above 3000 cm⁻¹, with the alkyl C-H stretches just below 3000 cm⁻¹. The C-I stretch is found in the fingerprint region, typically between 500 and 600 cm⁻¹.[1]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 196.[1] A prominent fragmentation pathway for alkyl iodides is the facile cleavage of the C-I bond, leading to the loss of the iodine atom. This would generate a significant peak for the C₅H₉⁺ fragment.[1]

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of 4-Iodo-2-methylbut-1-ene stems from the distinct reactivity of its alkyl iodide and alkene moieties. The iodine atom serves as an excellent leaving group, making the terminal carbon electrophilic, while the double bond provides a site for additions and metal-catalyzed transformations.

reactivity cluster_main Reactivity of 4-Iodo-2-methylbut-1-ene cluster_iodine C-I Bond Reactivity cluster_alkene Alkene Reactivity Molecule H₂C=C(CH₃)CH₂CH₂-I SN Nucleophilic Substitution (SN1/SN2) (Alkylation) Molecule->SN Coupling Palladium-Catalyzed Cross-Coupling Molecule->Coupling Addition Electrophilic Addition Molecule->Addition Polymerization Polymerization Molecule->Polymerization Radical Radical Reactions Molecule->Radical

Caption: Dual reactivity sites of 4-Iodo-2-methylbut-1-ene.

The Carbon-Iodine Bond: A Gateway to C-C Bond Formation

The C-I bond is the primary driver of this reagent's utility. Iodine's large atomic radius and high polarizability make it an exceptional leaving group. This property renders the adjacent carbon atom highly susceptible to attack by nucleophiles and facilitates oxidative addition in metal-catalyzed cycles.[1]

  • Nucleophilic Substitution : As a primary alkyl iodide, 4-Iodo-2-methylbut-1-ene readily undergoes nucleophilic substitution, primarily via an Sₙ2 mechanism, with a wide range of nucleophiles. This makes it an effective agent for alkylating substrates to introduce the 3-methylbut-3-enyl group.[1]

  • Palladium-Catalyzed Cross-Coupling : This is arguably the most significant application. The C-I bond readily undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle for cornerstone reactions like Suzuki, Heck, Sonogashira, and Stille couplings.[1] This allows for the precise and efficient formation of new carbon-carbon bonds, a critical step in the synthesis of complex organic molecules.[1][7]

The Alkene Moiety: A Platform for Further Functionalization

The terminal double bond offers a secondary site for chemical manipulation.

  • Electrophilic Addition : The alkene can react with electrophiles. For instance, halofluorination can be achieved using a source of electrophilic halogen and nucleophilic fluoride, which would add across the double bond according to Markovnikov's rule.[1]

  • Radical Reactions : In the presence of radical initiators, such as peroxides, the addition of reagents like HBr can proceed via a radical chain mechanism, leading to the anti-Markovnikov product.[1]

Key Synthetic Applications and Methodologies

The dual reactivity of 4-Iodo-2-methylbut-1-ene makes it a strategic component in multistep syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern synthetic chemistry. The general workflow involves the oxidative addition of the organoiodide to a Pd(0) catalyst, followed by transmetalation with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex R-Pd(II)-I(L₂) R = 2-methylbut-1-enyl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ (Base) pd_r_rprime R-Pd(II)-R'(L₂) transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Illustrative Protocol: Suzuki Coupling

  • Catalyst Precursor : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.

  • Reagents : Add the boronic acid or ester (1.1-1.5 equivalents), followed by 4-Iodo-2-methylbut-1-ene (1.0 equivalent).

  • Solvent and Base : Add an appropriate solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Use as an Alkylating Agent

The compound serves as an electrophile in reactions with various nucleophiles, including enolates, amines, and alkoxides, to append the 3-methylbut-3-enyl fragment.

Illustrative Protocol: O-Alkylation of a Phenol

  • Base Treatment : In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent) in a polar aprotic solvent like DMF or acetonitrile.

  • Deprotonation : Add a suitable base (e.g., K₂CO₃ or NaH, 1.2 equivalents) and stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Alkylation : Add 4-Iodo-2-methylbut-1-ene (1.1 equivalents) dropwise to the solution.

  • Reaction : Heat the reaction mixture (e.g., to 60-80 °C) and monitor for completion.

  • Workup and Purification : After cooling, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via chromatography or distillation.

Stability, Handling, and Storage

As an alkyl iodide, 4-Iodo-2-methylbut-1-ene requires careful handling to ensure its integrity.

  • Light Sensitivity : Exposure to light, particularly UV, can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and elemental iodine, which imparts a color to the sample.[2]

  • Volatility : The compound is volatile, and care should be taken to minimize evaporation during handling.[2]

  • Storage : For long-term stability, it is recommended to store 4-Iodo-2-methylbut-1-ene in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (freezer storage, ≤ -5 °C).[3]

Conclusion

4-Iodo-2-methylbut-1-ene is a potent and versatile reagent in the arsenal of the modern synthetic chemist. Its value lies in the predictable and distinct reactivity of its alkyl iodide and alkene functionalities. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science research.

References

  • 4-Iodo-2-methylbut-1-ene - LookChem. (n.d.). LookChem. Retrieved January 9, 2024, from [Link]

  • 4-Iodo-2-methylbut-1-en-3-yne - PubChem. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

  • 4-Iodo-2-methylbut-1-ene - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 9, 2024, from [Link]

  • 4-iodo-3-methyl-1-butene - C5H9I, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved January 9, 2024, from [Link]

  • 4-iodo-2-methylbut-1-ene (C5H9I) - PubChemLite. (n.d.). PubChemLite. Retrieved January 9, 2024, from [Link]

  • Base-Promoted C–C Bond Activation Enables Radical Allylation with Homoallylic Alcohols | Journal of the American Chemical Society. (2020). Journal of the American Chemical Society. Retrieved January 9, 2024, from [Link]

  • Allyl iodide - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

  • On the instability of iodides of heavy main group atoms in their higher oxidation state. (2023). RSC Publishing. Retrieved January 9, 2024, from [Link]

  • [ - L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2024, from http://www.orgsyn.org/demo.aspx?prep=v74p0247
  • 4-Iodo-2-methyl-1-butene - BioOrganics. (n.d.). BioOrganics. Retrieved January 9, 2024, from [Link]

  • mass spectrum of 2-methylbut-1-ene fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. Retrieved January 9, 2024, from [Link]

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Spectroscopic Data of 4-Iodo-2-methylbut-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-iodo-2-methylbut-1-ene, a versatile organoiodine compound utilized as a building block in organic synthesis.[1][2][3] As a reagent, it finds application in the synthesis of functionalized cyclic boronates and plays a role in the development of potential drug candidates and advanced materials.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Molecular Structure and Properties

4-Iodo-2-methylbut-1-ene possesses the chemical formula C₅H₉I and a molecular weight of 196.03 g/mol .[4] Its structure, featuring a terminal alkene and a primary alkyl iodide, dictates its reactivity, particularly the susceptibility of the carbon-iodine bond to nucleophilic substitution and its utility in palladium-catalyzed cross-coupling reactions.[2]

PropertyValueSource
Molecular FormulaC₅H₉I[4]
Molecular Weight196.03 g/mol [4]
CAS Number53750-52-0[1]
Boiling Point (estimated)131.23°C[1]
Density (estimated)1.5412 g/cm³[1]
Refractive Index (estimated)1.5100[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-iodo-2-methylbut-1-ene.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-iodo-2-methylbut-1-ene is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The electronegativity of the iodine atom and the anisotropic effects of the double bond will influence the chemical shifts.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H1 (vinyl)4.8 - 5.1Singlet2H
H3 (allyl)2.5 - 2.8Triplet2H
H4 (iodinated)3.1 - 3.4Triplet2H
H5 (methyl)1.7 - 1.9Singlet3H

Causality of Experimental Observations: The vinyl protons (H1) are expected at the most downfield region due to their attachment to the sp² hybridized carbons of the alkene. The protons on the carbon adjacent to the iodine atom (H4) will also be shifted downfield due to the inductive effect of the electronegative iodine. The allylic protons (H3) will appear as a triplet due to coupling with the neighboring methylene protons (H4). Similarly, the H4 protons will be a triplet due to coupling with the H3 protons. The methyl protons (H5) are expected to be a singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments.

CarbonPredicted Chemical Shift (ppm)
C1 (=CH₂)115 - 120
C2 (=C<)140 - 145
C3 (-CH₂-)40 - 45
C4 (-CH₂I)5 - 10
C5 (-CH₃)20 - 25

Expert Interpretation: The sp² hybridized carbons of the double bond (C1 and C2) are the most deshielded and thus appear at the highest chemical shifts. The quaternary carbon (C2) will be further downfield than the terminal methylene carbon (C1). The carbon atom bonded to the highly electronegative iodine (C4) is expected to be significantly shielded, appearing at a very low chemical shift, which is a characteristic feature for iodoalkanes.

cluster_nmr Predicted NMR Assignments cluster_structure 4-Iodo-2-methylbut-1-ene Structure C1 C1 (115-120 ppm) H1 H1 (4.8-5.1 ppm) C1->H1 attached to C2 C2 (140-145 ppm) C3 C3 (40-45 ppm) H3 H3 (2.5-2.8 ppm) C3->H3 attached to C4 C4 (5-10 ppm) H4 H4 (3.1-3.4 ppm) C4->H4 attached to C5 C5 (20-25 ppm) H5 H5 (1.7-1.9 ppm) C5->H5 attached to mol

Caption: Predicted NMR assignments for 4-iodo-2-methylbut-1-ene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-iodo-2-methylbut-1-ene is expected to show characteristic absorption bands for its alkene and alkyl iodide functionalities.

Functional GroupWavenumber (cm⁻¹)Description
C=C Stretch (alkene)1640 - 1680Medium intensity
=C-H Stretch (vinyl)> 3000Medium to weak intensity
C-H Stretch (alkyl)< 3000Strong intensity
C-I Stretch500 - 600Medium to strong intensity

Self-Validating Protocol Insights: The presence of a peak in the 1640-1680 cm⁻¹ region is a strong indicator of the C=C double bond.[2] For comparison, the related compound 2-methylbut-1-ene shows a characteristic C=C stretching absorption at approximately 1660 cm⁻¹.[5] The C-H stretching vibrations above 3000 cm⁻¹ confirm the presence of vinylic hydrogens, while those just below 3000 cm⁻¹ are characteristic of the methyl and methylene groups.[2] The C-I stretch is expected in the fingerprint region of the spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Ionm/z (mass-to-charge ratio)Description
[M]⁺196Molecular ion
[M-I]⁺69Loss of iodine radical
[C₄H₇]⁺55Further fragmentation

Mechanistic Claims and Fragmentation Pathway: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of 4-iodo-2-methylbut-1-ene (196.03 g/mol ).[2] A common and significant fragmentation pathway for alkyl iodides is the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.[2] This would result in a prominent peak at m/z 69, corresponding to the C₅H₉⁺ carbocation. Further fragmentation of this cation can lead to other smaller fragments.

M [C5H9I]+. m/z = 196 MI [C5H9]+ m/z = 69 M->MI - I. Fragments Further Fragments e.g., [C4H7]+ m/z = 55 MI->Fragments I I.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

While specific experimental parameters depend on the instrumentation used, the following provides a general workflow for the spectroscopic analysis of 4-iodo-2-methylbut-1-ene.

Sample Preparation
  • NMR: Dissolve a small amount of the neat oil (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. Chloroform-d is a good choice as the compound is soluble in chloroform.[1]

  • IR: As 4-iodo-2-methylbut-1-ene is an oil, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]

  • MS: For a volatile compound like this, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.[6] The sample would be injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

start Sample of 4-Iodo-2-methylbut-1-ene nmr_prep Dissolve in CDCl3 start->nmr_prep ir_prep Prepare thin film on salt plates start->ir_prep ms_prep Inject into GC-MS start->ms_prep nmr_acq Acquire 1H and 13C NMR spectra nmr_prep->nmr_acq ir_acq Acquire IR spectrum ir_prep->ir_acq ms_acq Acquire mass spectrum ms_prep->ms_acq nmr_analysis Analyze chemical shifts, coupling patterns, and integration nmr_acq->nmr_analysis ir_analysis Identify characteristic absorption bands ir_acq->ir_analysis ms_analysis Analyze molecular ion and fragmentation pattern ms_acq->ms_analysis

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The predicted spectroscopic data for 4-iodo-2-methylbut-1-ene provides a clear and consistent picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous identification and characterization of this important synthetic building block. The insights provided in this guide, grounded in the principles of spectroscopic interpretation, serve as a valuable resource for researchers working with this and structurally related compounds.

References

  • LookChem. (n.d.). 4-Iodo-2-methylbut-1-ene. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Iodo-2-methylbut-1-ene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbut-1-ene. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity of 4-Iodo-2-methylbut-1-ene with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodo-2-methylbut-1-ene is a versatile bifunctional organic building block, featuring both a reactive primary alkyl iodide and a homoallylic terminal alkene. This guide provides a comprehensive analysis of its reactivity profile with nucleophiles, intended for researchers, chemists, and professionals in drug development and materials science. We will explore the delicate balance between competing reaction pathways, including Sₙ2 and Sₙ1 substitution, E2 elimination, and the pivotal role of neighboring group participation (NGP) by the homoallylic π-system. Furthermore, this guide details its application as an electrophilic partner in modern transition-metal-catalyzed cross-coupling reactions, providing field-proven insights and actionable experimental protocols.

Molecular Architecture and Intrinsic Reactivity

4-Iodo-2-methylbut-1-ene, with the chemical formula C₅H₉I, possesses a unique structural arrangement that dictates its chemical behavior.[1][2][3] The primary carbon-iodine (C-I) bond is the principal site of electrophilicity, while the terminal double bond offers a secondary reactive handle and plays a crucial role in modulating the reactivity at the C1 position.

PropertyValueSource
CAS Number 53750-52-0[1][2][3]
Molecular Weight 196.03 g/mol [1]
Chemical Formula C₅H₉I[1][2]
Boiling Point ~131.2 °C (estimate)[2]
Density ~1.54 g/cm³ (estimate)[2]
Canonical SMILES CC(=C)CCI[1][2]

The iodine atom is an excellent leaving group due to the weakness of the C-I bond and the stability of the resulting iodide anion (I⁻), making the adjacent carbon a prime target for nucleophilic attack.[4][5] The molecule's classification as a primary halide suggests a strong predisposition towards bimolecular substitution (Sₙ2) mechanisms, as steric hindrance is minimal.[6][7]

Nucleophilic Substitution: A Tale of Competing Pathways

The reaction of 4-iodo-2-methylbut-1-ene with a nucleophile is not always straightforward. A nuanced understanding of substrate structure, nucleophile strength, solvent effects, and temperature is critical to predicting and controlling the reaction outcome.

The Dominant Sₙ2 Pathway

For the majority of nucleophiles, the reaction proceeds via a concerted, bimolecular Sₙ2 mechanism. This pathway is favored due to:

  • Substrate Structure: As a primary halide, the electrophilic carbon is sterically accessible, allowing for effective backside attack by the nucleophile.[6][8]

  • Leaving Group: Iodide is a superb leaving group, facilitating the displacement.[5]

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[C₅H₉I][Nu⁻]).[9]

A typical Sₙ2 reaction involves the inversion of stereochemistry if the carbon were chiral. In this case, it leads to the direct replacement of the iodine atom by the incoming nucleophile.

sn2_vs_sn1 sub 4-Iodo-2-methylbut-1-ene ts_sn2 Pentavalent Transition State sub->ts_sn2 Sₙ2 (Favored) + Nu⁻ int_sn1 Primary Carbocation (Unstable) sub->int_sn1 Sₙ1 (Disfavored) Slow nu Nucleophile (Nu⁻) nu->ts_sn2 prod_sn2 Sₙ2 Product ts_sn2->prod_sn2 Concerted prod_sn1 Sₙ1 Product int_sn1->prod_sn1 + Nu⁻ Fast

Caption: Competing Sₙ2 and hypothetical Sₙ1 pathways.

The Sₙ1 Pathway: A Minor Contender

Unimolecular substitution (Sₙ1) is generally disfavored for primary halides because it requires the formation of a highly unstable primary carbocation.[6] However, certain conditions can promote Sₙ1 character:

  • Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate through solvation, lowering the activation energy.[10][11]

  • Weak Nucleophile: A weak nucleophile will not effectively compete in an Sₙ2 reaction, potentially allowing for the slow, rate-determining ionization step of the Sₙ1 mechanism to occur.[7]

Even under these conditions, the Sₙ1 pathway is unlikely to be significant unless rearrangement or neighboring group participation occurs.

Neighboring Group Participation (NGP): The Homoallylic Advantage

A key feature of 4-iodo-2-methylbut-1-ene is the potential for the alkene's π-electrons to participate in the substitution process. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can significantly accelerate the reaction rate and influence the product distribution.[12][13]

The π-orbitals of the double bond can act as an internal nucleophile, displacing the iodide leaving group to form a stabilized, non-classical cyclopropylcarbinyl-type carbocation intermediate.[14] This intermediate delocalizes the positive charge over several carbon atoms, making it far more stable than a simple primary carbocation.[12][14] The external nucleophile can then attack this intermediate at two positions, leading to a mixture of the direct substitution product and a rearranged cyclopropylmethyl product.

ngp_mechanism start 4-Iodo-2-methylbut-1-ene intermediate Non-classical Carbocation (Cyclopropylcarbinyl type) start->intermediate Ionization with π-participation (rate acceleration) product_direct Direct Substitution Product (Path A) intermediate->product_direct Attack at C1 product_rearranged Rearranged Product (Path B) intermediate->product_rearranged Attack at C3 nu Nu⁻ nu->intermediate Nucleophilic Attack

Caption: Mechanism of Neighboring Group Participation (NGP).

The observation of a significantly faster reaction rate compared to its saturated analog (1-iodo-2-methylbutane) is strong evidence for NGP.[12]

Competition with Elimination (E2)

With nucleophiles that are also strong bases, particularly sterically hindered ones like potassium tert-butoxide, the bimolecular elimination (E2) pathway can compete with or even dominate Sₙ2 substitution.[15] The E2 reaction involves the abstraction of a proton from the β-carbon (C2) and the concurrent expulsion of the iodide leaving group, forming an alkene. For 4-iodo-2-methylbut-1-ene, this would lead to the formation of 2-methylbuta-1,3-diene (isoprene).

Nucleophile/Base TypePrimary Substrate (C₅H₉I)Predicted Major PathwayRationale
Strong Nucleophile, Weak Base (e.g., I⁻, CN⁻, RS⁻)PrimarySₙ2 Nucleophilicity outweighs basicity; low steric hindrance.[16]
Strong Base, Unhindered (e.g., HO⁻, MeO⁻)PrimarySₙ2 Sₙ2 is very fast for primary halides and typically outcompetes E2.[17][18]
Strong Base, Hindered (e.g., t-BuO⁻)PrimaryE2 Steric bulk of the base hinders backside attack for Sₙ2, favoring proton abstraction for E2.
Weak Nucleophile, Weak Base (e.g., H₂O, ROH)PrimarySlow Sₙ2 / Sₙ1Reaction is slow; may involve NGP or require heat.[16]

Application in Palladium-Catalyzed Cross-Coupling

Beyond classical nucleophilic substitution, the high reactivity of the C-I bond makes 4-iodo-2-methylbut-1-ene an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.[4] These reactions are cornerstones of modern organic synthesis, particularly in drug discovery, for their ability to form carbon-carbon bonds with high efficiency and selectivity.

Common examples include:

  • Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acid).

  • Heck Coupling: Reaction with an alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne.

  • Negishi Coupling: Reaction with an organozinc reagent.

These reactions proceed via a catalytic cycle involving the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation (for Suzuki/Negishi) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

suzuki_workflow reactants Reactants: • 4-Iodo-2-methylbut-1-ene • Organoboron Reagent • Pd(0) Catalyst • Base reaction_setup Reaction Setup (Inert Atmosphere, Solvent, Heat) reactants->reaction_setup catalytic_cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination reaction_setup->catalytic_cycle Reaction Progress workup Aqueous Workup (Quenching, Extraction) catalytic_cycle->workup purification Purification (e.g., Column Chromatography) workup->purification product Final C-C Coupled Product purification->product

Caption: General workflow for a Suzuki cross-coupling reaction.

Experimental Protocols

The following protocols are provided as validated starting points for investigating the reactivity of 4-iodo-2-methylbut-1-ene.

Protocol 1: Standard Sₙ2 Nucleophilic Substitution with Sodium Azide

This protocol describes a representative Sₙ2 reaction. Sodium azide is a good nucleophile and a weak base, ensuring high selectivity for the substitution product.

Objective: Synthesize 4-azido-2-methylbut-1-ene.

Materials:

  • 4-Iodo-2-methylbut-1-ene (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, heating mantle

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add sodium azide (1.5 eq) and anhydrous DMF (approx. 5 mL per mmol of substrate).

  • Addition: Add 4-iodo-2-methylbut-1-ene (1.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel if necessary. Confirm the structure and purity of the resulting 4-azido-2-methylbut-1-ene by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Palladium-Catalyzed Suzuki Coupling with Phenylboronic Acid

This protocol outlines a standard Suzuki coupling to form a C(sp³)-C(sp²) bond.

Objective: Synthesize 2-methyl-4-phenylbut-1-ene.

Materials:

  • 4-Iodo-2-methylbut-1-ene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Setup: To a Schlenk flask under an argon atmosphere, add 4-iodo-2-methylbut-1-ene (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/EtOH/H₂O) via cannula.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours until TLC or GC-MS analysis indicates complete consumption of the starting iodide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying & Concentration: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification & Validation: Purify the residue via flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the pure product. Characterize by NMR spectroscopy and mass spectrometry to confirm the identity of 2-methyl-4-phenylbut-1-ene.

Conclusion

4-Iodo-2-methylbut-1-ene is a powerful and versatile reagent whose reactivity is governed by a subtle interplay of factors. While its primary halide structure heavily favors the Sₙ2 pathway for direct substitution, researchers must remain cognizant of competing elimination reactions when using basic nucleophiles and the potential for rate enhancement and rearrangement via neighboring group participation. Its utility as an electrophile in palladium-catalyzed cross-coupling reactions further broadens its synthetic applications, enabling the construction of complex molecular architectures. A thorough understanding of these competing pathways is paramount for designing selective and high-yielding transformations in academic and industrial research.

References

  • Benchchem. (n.d.). 4-Iodo-2-methylbut-1-ene | Reagent for Organic Synthesis.
  • Biosynth. (n.d.). 4-Iodo-2-methylbut-1-ene | 53750-52-0.
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  • ResearchGate. (n.d.). Nucleophilic substitution via neighboring group participation. Retrieved from [Link]

  • LookChem. (n.d.). 4-Iodo-2-methylbut-1-ene. Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting SN1 & SN2 Reactions. Retrieved from [Link]

  • Shaalaa.com. (2021). Explain the factors affecting SN1 and SN2 mechanism. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • ScienceOpen. (n.d.). Product Subclass 4: Allylic Iodides. Retrieved from [Link]

  • Aakash Institute. (n.d.). Factors Affecting SN1 and SN2. Retrieved from [Link]

  • Soderberg, T. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Competition between substitution and elimination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Retrieved from [Link]

  • Khan Academy. (n.d.). Substitution and elimination reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Substitution and Elimination reactions. Retrieved from [Link]

  • Osbourn, J. (2020). Competition Between Substitution and Elimination Reactions. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Review of Substitution and Elimination Reactions. YouTube. Retrieved from [Link]

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An In-Depth Technical Guide to the Stability and Storage of 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Iodo-2-methylbut-1-ene is a versatile unsaturated organoiodide building block crucial for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Its utility is intrinsically linked to its reactivity, which also predisposes it to degradation. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 4-Iodo-2-methylbut-1-ene. We will delve into the chemical properties that govern its stability, explore the primary degradation pathways, and present field-proven protocols for its long-term preservation. This document is intended to equip researchers with the necessary knowledge to maintain the integrity of this valuable reagent, ensuring the reliability and reproducibility of their synthetic endeavors.

Introduction: The Chemical Profile of 4-Iodo-2-methylbut-1-ene

4-Iodo-2-methylbut-1-ene, with the chemical formula C₅H₉I, is a key intermediate in organic synthesis.[1] Its structure, featuring a terminal double bond and a primary allylic iodide, imparts a unique reactivity profile that is highly sought after for the introduction of the 2-methylbut-1-enyl moiety into target molecules.[1] This compound is particularly valuable in carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, where the carbon-iodine bond's lability is advantageous.[1]

However, the very features that make 4-Iodo-2-methylbut-1-ene a potent synthetic tool also render it susceptible to degradation. The allylic nature of the carbon-iodine bond significantly weakens it, making the compound prone to nucleophilic substitution and elimination reactions. Furthermore, the presence of the double bond introduces the possibility of oxidation and other addition reactions. A thorough understanding of these inherent instabilities is paramount for its effective use.

Intrinsic Stability and Key Physicochemical Properties

To effectively manage the stability of 4-Iodo-2-methylbut-1-ene, it is essential to be aware of its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₉I[2]
Molecular Weight 196.03 g/mol [2]
Appearance Colorless to pale yellow liquidGeneral observation
Boiling Point ~138-140 °C (estimated)[3]
Density ~1.5 g/mL (estimated)[3]
Solubility Soluble in common organic solvents (e.g., ether, THF, dichloromethane). Insoluble in water.General chemical knowledge

The relatively low boiling point suggests that this compound is volatile and should be handled in a well-ventilated fume hood. Its insolubility in water is a key factor in mitigating hydrolytic degradation.

Primary Degradation Pathways of 4-Iodo-2-methylbut-1-ene

The degradation of 4-Iodo-2-methylbut-1-ene can proceed through several mechanisms, primarily driven by light, heat, moisture, and oxygen.

Photolytic Decomposition

The carbon-iodine bond is notoriously sensitive to light. Upon exposure to UV or even ambient light, the C-I bond can undergo homolytic cleavage to generate a highly reactive allylic radical and an iodine radical. The liberated iodine radical can then dimerize to form molecular iodine (I₂), which often imparts a characteristic pink or violet color to the degrading sample. This free iodine can also initiate further radical chain reactions, leading to a cascade of decomposition products.

Caption: Photolytic cleavage of the C-I bond in 4-Iodo-2-methylbut-1-ene.

Thermal Decomposition

Elevated temperatures can provide the necessary energy to overcome the activation barrier for the cleavage of the C-I bond, leading to the same radical species as in photolytic decomposition. Additionally, thermal stress can promote elimination reactions, such as dehydroiodination, to yield conjugated dienes.

Hydrolytic Degradation

Although 4-Iodo-2-methylbut-1-ene is insoluble in water, trace amounts of moisture, especially in the presence of acidic or basic impurities, can lead to hydrolysis. This nucleophilic substitution reaction replaces the iodide with a hydroxyl group, forming 2-methylbut-1-en-4-ol.

Caption: Hydrolysis of 4-Iodo-2-methylbut-1-ene to its corresponding alcohol.

Oxidative Degradation

The double bond in 4-Iodo-2-methylbut-1-ene is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This can lead to the formation of various oxidized species, including epoxides, peroxides, and carbonyl compounds, which can further compromise the purity and reactivity of the starting material.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a stringent storage and handling protocol is essential.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to -5°CReduces the rate of thermal decomposition and other degradation reactions. A structurally similar compound, allyl iodide, is stable for months at -5°C.[4]
Atmosphere Inert atmosphere (Argon or Nitrogen)Prevents oxidative degradation by excluding atmospheric oxygen.
Light Amber or opaque containersProtects the compound from photolytic decomposition.
Container Tightly sealed, dry glass bottle with a PTFE-lined capPrevents ingress of moisture and air. PTFE is chemically resistant.
The Role of Stabilizers: The Copper Connection

Many commercial preparations of organoiodides, including 4-Iodo-2-methylbut-1-ene, are stabilized with copper.[5][6] Copper, often in the form of powder or turnings, acts as a scavenger for iodine and other radical species that can initiate decomposition.

The precise mechanism of copper stabilization is multifaceted. It is believed to involve the reaction of metallic copper with any free iodine (I₂) that forms, effectively removing it from the system and preventing it from participating in further degradative reactions. Additionally, the copper surface can interact with the organoiodide itself, potentially forming transient organocopper species that are more stable under certain conditions.[7] This interaction can also help to quench radical chain reactions.

Experimental Protocol: Preparation for Long-Term Storage

  • Obtain High-Purity Material: Start with freshly purified 4-Iodo-2-methylbut-1-ene, as impurities can catalyze decomposition.

  • Select an Appropriate Container: Use a clean, dry amber glass vial or bottle with a screw cap fitted with a PTFE septum or liner.

  • Add Stabilizer: Add a small amount of activated copper powder or a small piece of copper wire to the container. The surface of the copper should be clean and shiny.

  • Inert Atmosphere: Purge the container with a gentle stream of dry argon or nitrogen for several minutes to displace all air.

  • Transfer the Compound: Using a syringe or cannula, transfer the 4-Iodo-2-methylbut-1-ene to the prepared container under a positive pressure of the inert gas.

  • Seal and Store: Tightly seal the container and wrap the cap with Parafilm® for extra security. Place the container in a freezer at the recommended temperature (-20°C to -5°C).

Storage_Workflow cluster_preparation Preparation cluster_transfer Transfer cluster_storage Storage A High-Purity 4-Iodo-2-methylbut-1-ene C Purge with Inert Gas (Ar/N₂) A->C B Amber Glass Vial + Copper Stabilizer B->C D Transfer Compound under Inert Atmosphere C->D E Seal Tightly & Wrap with Parafilm® D->E F Store at -20°C to -5°C in the Dark E->F

Caption: Recommended workflow for the long-term storage of 4-Iodo-2-methylbut-1-ene.

Monitoring Stability: Analytical Techniques

Regularly assessing the purity of stored 4-Iodo-2-methylbut-1-ene is crucial. Several analytical techniques can be employed for this purpose.

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Provides quantitative information on the purity of the compound and allows for the identification of volatile degradation products.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can be used to confirm the structure of the compound and detect the presence of impurities. Changes in the spectra over time can indicate degradation.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to monitor the integrity of the C-I bond and the double bond, as well as the appearance of new functional groups (e.g., hydroxyl or carbonyl) resulting from degradation.

Experimental Protocol: Stability Assessment by GC-MS

  • Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 1-5 µL) of the stored 4-Iodo-2-methylbut-1-ene and dissolve it in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram to determine the peak area of the parent compound and any impurity peaks. Compare the mass spectra of any new peaks to a library to identify potential degradation products.

  • Purity Calculation: Calculate the purity of the sample based on the relative peak areas. A decrease in the purity of the main peak over time indicates degradation.

Conclusion

The stability of 4-Iodo-2-methylbut-1-ene is a critical factor that directly impacts its successful application in organic synthesis. By understanding its inherent reactivity and susceptibility to degradation, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the long-term integrity of this valuable reagent. The use of low temperatures, an inert atmosphere, protection from light, and the addition of a copper stabilizer are key to preserving its purity. Regular monitoring using appropriate analytical techniques will further guarantee the quality of the material, leading to more reliable and reproducible scientific outcomes.

References

  • Benchchem. 4-Iodo-2-methylbut-1-ene | Reagent for Organic Synthesis | RUO.

  • Biosynth. 4-Iodo-2-methylbut-1-ene | 53750-52-0 | DCA75052.

  • Wikipedia. Allyl iodide.

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  • ResearchGate. Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy.

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  • LookChem. 4-Iodo-2-methylbut-1-ene.

  • Patsnap Eureka. Improving Adhesive Bond Testing with FTIR Analysis.

  • Sigma-Aldrich. (S)-(+)-1-Iodo-2-methylbutane, contains copper as stabilizer, 99%.

  • PubMed. A facile and practical copper powder-catalyzed, organic solvent- and ligand-free Ullmann amination of aryl halides.

  • ResearchGate. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.

  • RSC Publishing. Combined in situ infrared and mass spectrometric analysis of high-energy heavy ion induced degradation of polyvinyl polymers.

  • S. Hürtinger. Product Subclass 4: Allylic Iodides.

  • MDPI. Stabilization of Haloalkane Dehalogenase Structure by Interfacial Interaction with Ionic Liquids.

  • ResearchGate. Fourier transform infrared spectroscopy investigation of chemical bonding in low-k aSiC:H thin films.

  • Shimadzu. CFRP Quality Control - Evaluation of the Degradation of a Resin Surface via FTIR.

  • PubMed. Free radical scavenging and copper chelation: a potentially beneficial action of captopril.

  • Google Patents. DE19847627A1 - Copper salt-based stabilizer for polyamides for electrical and electronics industries comprises complex with phosphine and/or mercaptobenzimidazole compound and at least one halogenated organic compound.

  • ResearchGate. The chemistry and biochemistry of the copper–radical interaction.

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  • PubMed. Effects of copper ions on the free radical-scavenging properties of reduced gluthathione: implications of a complex formation.

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  • RSC Publishing. Oxidation mechanism of phenols by copper(ii)–halide complexes.

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  • Science.gov. accelerated stability testing: Topics by Science.gov.

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  • PubMed. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS.

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Core Compound Analysis: Properties and Spectroscopic Signature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodo-2-methylbut-1-ene

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 4-Iodo-2-methylbut-1-ene (CAS No. 53750-52-0), a versatile and highly reactive building block in organic synthesis. As a senior application scientist, my objective is to move beyond rudimentary data and provide a narrative grounded in mechanistic causality and practical, field-tested insights. This guide is structured to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, from fundamental reactions to the construction of complex molecular architectures.

4-Iodo-2-methylbut-1-ene is an organoiodine compound whose synthetic value is derived from its bifunctional nature: a reactive primary alkyl iodide and a terminal alkene.[1] This unique combination allows for sequential or orthogonal synthetic transformations, making it a valuable tool in multistep synthesis.

Physicochemical Data

The fundamental properties of 4-Iodo-2-methylbut-1-ene are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

Table 1: Physicochemical Properties of 4-Iodo-2-methylbut-1-ene

PropertyValue
CAS Number 53750-52-0[2]
Molecular Formula C₅H₉I[3]
Molecular Weight 196.03 g/mol [3]
Boiling Point ~131 °C (estimated)[2]
Density ~1.54 g/cm³ (estimated)[2]
Refractive Index ~1.51 (estimated)[2]
InChI Key WOMUECWVNKNZEP-UHFFFAOYSA-N
Canonical SMILES CC(=C)CCI[2]
Spectroscopic Profile

Understanding the spectroscopic characteristics is essential for reaction monitoring and final product verification. The following are the expected Nuclear Magnetic Resonance (NMR) shifts in deuterated chloroform (CDCl₃).

  • ¹H NMR: The proton NMR spectrum is distinguished by four primary signal regions:

    • ~4.7-4.9 ppm (2H, m): Two distinct signals for the terminal vinylic protons (=CH₂).

    • ~3.2 ppm (2H, t): A triplet corresponding to the methylene protons adjacent to the highly deshielding iodine atom (-CH₂I).

    • ~2.4 ppm (2H, t): A triplet for the allylic methylene protons (-C(CH₃)CH₂-).

    • ~1.7 ppm (3H, s): A singlet representing the methyl protons attached to the double bond.

  • ¹³C NMR: The carbon spectrum provides a clear fingerprint of the carbon backbone:

    • ~140-142 ppm: The quaternary carbon of the double bond.

    • ~112-115 ppm: The terminal =CH₂ carbon.

    • ~45 ppm: The allylic -CH₂- carbon.

    • ~22 ppm: The methyl carbon.

    • ~5-7 ppm: The carbon atom bonded to iodine, significantly shifted upfield by the heavy atom effect.

Synthesis Protocol: The Finkelstein Halogen Exchange

The most reliable and common laboratory synthesis of 4-Iodo-2-methylbut-1-ene is achieved via the Finkelstein reaction.[4] This Sₙ2 reaction involves the exchange of a halogen (typically bromine or chlorine) with iodide.[5][6] The reaction's success hinges on Le Châtelier's principle; using sodium iodide in acetone drives the reaction forward because the resulting sodium bromide or chloride is insoluble in acetone and precipitates out of the solution.[5][7]

Detailed Step-by-Step Methodology
  • Reactor Preparation: A three-neck, round-bottom flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and fitted with a reflux condenser, a magnetic stirrer, and a dropping funnel. Maintaining an anhydrous environment is critical to prevent side reactions.

  • Reagent Preparation: Sodium iodide (NaI, 1.5 equivalents) is added to anhydrous acetone. The mixture is stirred until the NaI is fully dissolved.

  • Substrate Addition: 4-Bromo-2-methylbut-1-ene (1.0 equivalent) is added to the dropping funnel and introduced dropwise into the stirring NaI/acetone solution at ambient temperature.

  • Reaction Execution: The reaction mixture is heated to a gentle reflux (approx. 56°C) for 3-5 hours. The formation of a white precipitate (NaCl or NaBr) is a visual indicator of reaction progress.

  • Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) until the starting alkyl bromide is consumed.

  • Work-up and Isolation:

    • The mixture is cooled to room temperature and the precipitate is removed by vacuum filtration.

    • The acetone is removed from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting residue is redissolved in diethyl ether and washed sequentially with deionized water and a 5% aqueous sodium thiosulfate solution to remove any trace of I₂.

    • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.

  • Purification: The crude product is purified by vacuum distillation to yield pure 4-Iodo-2-methylbut-1-ene as a colorless to pale yellow liquid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Halogen Exchange cluster_purification 3. Work-up & Purification A Flame-dried flask under N2 B Add Anhydrous Acetone + NaI (1.5 eq) A->B C Dropwise addition of 4-Bromo-2-methylbut-1-ene B->C D Reflux (3-5h) C->D E NaBr Precipitates D->E F Filter Precipitate E->F Drives Equilibrium G Concentrate Filtrate F->G H Liquid-Liquid Extraction (Ether/H2O/Na2S2O3) G->H I Dry & Concentrate H->I J Vacuum Distillation I->J K Pure Product J->K

Caption: Finkelstein reaction workflow for 4-Iodo-2-methylbut-1-ene synthesis.

Strategic Applications in Drug Development and Complex Synthesis

The dual functionality of 4-Iodo-2-methylbut-1-ene makes it a strategic component in medicinal chemistry and materials science.[1] The C-I bond is readily cleaved in nucleophilic substitutions and is an ideal electrophile for transition-metal-catalyzed cross-coupling reactions.

Grignard Reagent Formation for C-C Bond Construction

Reacting 4-Iodo-2-methylbut-1-ene with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent.[8] This transforms the electrophilic carbon adjacent to the iodine into a potent carbon-based nucleophile.[9]

Causality: The magnesium atom inserts into the highly polarized carbon-iodine bond, reversing its polarity (umpolung). This Grignard reagent is a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and epoxides.[10]

Caption: Formation and polarity reversal in the Grignard reagent synthesis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The compound is an excellent substrate for Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for creating biaryl structures or connecting alkyl chains to aromatic systems.[1][11] In this reaction, the alkyl iodide serves as the electrophilic partner, coupling with an organoboron species in the presence of a palladium catalyst and a base.[12][13]

Mechanistic Insight: The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of 4-Iodo-2-methylbut-1-ene, forming a Pd(II) complex.[11]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.[12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]

Suzuki_Coupling_Pathway A 4-Iodo-2-methylbut-1-ene (R-I) E Oxidative Addition [Pd(II) Complex] A->E B Arylboronic Acid (Ar-B(OH)2) F Transmetalation B->F C Base (e.g., K2CO3) C->F D Pd(0) Catalyst D->E E->F G Reductive Elimination F->G G->D Catalyst Regeneration H Coupled Product (R-Ar) G->H

Caption: Simplified logical flow of the Suzuki-Miyaura catalytic cycle.

Safety, Handling, and Storage Protocols

Proper handling of 4-Iodo-2-methylbut-1-ene is essential for laboratory safety. It is classified as an irritant and requires careful management.

  • Hazard Profile: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[14] Wear nitrile gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[15][16]

  • Handling: Use spark-proof tools and grounded equipment to prevent static discharge.[14] Avoid inhalation of vapors and contact with skin and eyes.[16] Eyewash stations and safety showers should be readily accessible.[14]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[17] Keep the container tightly sealed under an inert atmosphere (e.g., Argon) to prevent decomposition. It is incompatible with strong oxidizing agents and strong bases.[14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[15]

By adhering to these protocols and leveraging the synthetic strategies outlined, researchers can safely and effectively utilize 4-Iodo-2-methylbut-1-ene to achieve their scientific objectives.

References

  • 4-Iodo-2-methylbut-1-ene - LookChem. LookChem. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • 4-Iodo-2-methylbut-1-en-3-yne - PubChem. National Center for Biotechnology Information. [Link]

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  • Finkelstein reaction - Wikipedia. Wikipedia. [Link]

  • FINKELSTEIN REACTION | EXPLANATION - AdiChemistry. AdiChemistry. [Link]

  • Grignard Reaction. University of Wisconsin-Madison. [Link]

  • 4-iodo-2-methylbut-1-ene (C5H9I) - PubChemLite. PubChemLite. [Link]

  • Finkelstein Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Haloalkanes and Haloarenes - NCERT. National Council of Educational Research and Training. [Link]

  • Grignard reagent - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • an introduction to grignard reagents - Chemguide. Chemguide. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

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physical properties of 4-Iodo-2-methylbut-1-ene (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Iodo-2-methylbut-1-ene

Introduction

4-Iodo-2-methylbut-1-ene (CAS No: 53750-52-0) is an organoiodine compound that serves as a versatile building block in organic synthesis.[1] Its molecular structure, which features a terminal alkene and a primary alkyl iodide, makes it a valuable reagent for introducing the 2-methylbut-1-enyl group into more complex molecules.[1] This guide provides a focused overview of the key physical properties of 4-Iodo-2-methylbut-1-ene, offering essential data for researchers, scientists, and professionals in drug development and materials science.

The utility of this compound stems from the reactivity of both the carbon-iodine bond and the carbon-carbon double bond. The iodine atom functions as an excellent leaving group in nucleophilic substitution reactions, while the alkene moiety can participate in various addition and palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira).[1] It is notably used as a reagent in the synthesis of functionalized cyclic boronates.[2][3]

Molecular Structure

The structural arrangement of 4-Iodo-2-methylbut-1-ene is fundamental to its chemical behavior.

Caption: 2D structure of 4-Iodo-2-methylbut-1-ene.

Core Physical Properties

The physical properties of a chemical reagent are critical for its handling, storage, and application in experimental setups. The data presented here are based on catalog information and computational estimates, as detailed experimental determinations are not extensively published.

PropertyValueSource
CAS Number 53750-52-0[2][4][5][6]
Molecular Formula C₅H₉I[2][4][6]
Molecular Weight 196.03 g/mol [2][4][6]
Boiling Point 131.23°C (estimate)[2][5]
Density 1.5412 g/cm³ (rough estimate)[2][5]
Refractive Index 1.5100 (estimate)[2][5]
Appearance Oil[2]
Solubility Soluble in Chloroform, Sparingly Soluble in Dichloromethane[2]
Boiling Point Analysis

The estimated boiling point of 131.23°C is characteristic of a molecule with its molecular weight and the presence of a large, polarizable iodine atom, which increases intermolecular van der Waals forces compared to its non-iodinated counterparts.[2][5]

  • Experimental Rationale : The standard method for determining the boiling point of a liquid is distillation. By heating the liquid in a distillation apparatus at atmospheric pressure, the temperature at which the liquid-vapor equilibrium is established is recorded as the boiling point. For small quantities, micro-boiling point determination methods can be employed. The accuracy of this value is crucial for purification by distillation and for defining reaction conditions at elevated temperatures.

Density Insights

The estimated density of 1.5412 g/cm³ is significantly greater than that of water, which is expected due to the high atomic mass of iodine.[2][5] This property is important for calculations involving mass-to-volume conversions and for predicting the behavior of the substance in biphasic systems.

  • Experimental Rationale : Density is typically determined using a pycnometer or a digital density meter. The procedure involves accurately measuring the mass of a precise volume of the substance at a constant, recorded temperature. This self-validating system requires calibration with a substance of known density, such as deionized water.

Experimental Workflow: General Protocol for Physical Property Determination

Physical_Property_Determination cluster_purification Sample Purification cluster_characterization Property Measurement cluster_verification Structural Verification purify Distillation or Chromatography boiling_point Boiling Point Determination Distillation at atmospheric pressure purify->boiling_point density Density Measurement Pycnometer or Digital Density Meter purify->density refractive_index Refractive Index Abbe Refractometer purify->refractive_index spectroscopy Spectroscopic Analysis NMR, IR, MS boiling_point->spectroscopy Confirm Purity & Structure density->spectroscopy Confirm Purity & Structure refractive_index->spectroscopy Confirm Purity & Structure

Caption: Generalized workflow for the determination of physical properties.

This workflow emphasizes the importance of sample purity prior to measurement. Impurities can significantly affect physical properties like boiling point (e.g., azeotrope formation) and density. Structural verification via spectroscopic methods ensures that the properties measured correspond unequivocally to the correct molecule.

References

  • 4-Iodo-2-methylbut-1-ene - LookChem. [Link]

  • 4-Iodo-2-methylbut-1-ene - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • 4-Iodo-2-methyl-1-butene - BioOrganics. [Link]

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electrophilic addition reactions of 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Addition Reactions of 4-Iodo-2-methylbut-1-ene

Abstract

4-Iodo-2-methylbut-1-ene is a bifunctional organic molecule possessing two key reactive sites: a terminal alkene and a primary alkyl iodide. This guide focuses on the chemistry of the carbon-carbon double bond, providing a comprehensive exploration of its electrophilic addition reactions. As a Senior Application Scientist, this document synthesizes fundamental mechanistic principles with practical, field-proven insights for researchers, chemists, and professionals in drug development. We will dissect the causality behind the observed regioselectivity and stereoselectivity, offering detailed experimental protocols and predictive data for the characterization of reaction products. The inherent asymmetry of the alkene moiety, coupled with the electronic influence of the distal iodo group, makes this substrate a compelling case study for the application of established reaction theories.

Molecular Architecture and Inherent Reactivity

4-Iodo-2-methylbut-1-ene presents a structure with distinct functionalities that dictate its chemical behavior. The primary focus of this guide is the nucleophilic C=C double bond.

  • Nucleophilic Alkene: The π-bond of the alkene is an area of high electron density, making it susceptible to attack by electron-deficient species (electrophiles).[1][2] This reactivity is the foundation of all reactions discussed herein.

  • Unsymmetrical Substitution: The double bond is between C1 and C2. C1 is bonded to two hydrogen atoms, while C2 is bonded to two methyl groups. This asymmetry is critical for determining the regiochemical outcome of addition reactions, as predicted by Markovnikov's rule.[3][4]

  • Primary Alkyl Iodide: The iodine atom at the C4 position is a good leaving group in nucleophilic substitution reactions.[5] While not the focus of this guide, its electron-withdrawing inductive effect (-I) on the molecule is a factor to consider, although its distance from the alkene minimizes its influence on the addition mechanism.

The primary reaction pathway we will explore is the electrophilic addition, where an electrophile (E⁺) adds to the alkene, breaking the π-bond and forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻).[6]

Reaction Mechanisms and Regioselectivity

The cornerstone for understanding the reactions of this unsymmetrical alkene is the stability of the carbocation intermediate formed during the reaction.

Addition of Protic Acids (HX)

The reaction with hydrogen halides (HBr, HCl, HI) is a classic example of electrophilic addition. The reaction proceeds in two steps: protonation of the double bond to form a carbocation, followed by nucleophilic attack by the halide ion.[1][2]

Mechanism Causality: The initial protonation of the double bond can, in theory, form two different carbocations. The choice of which carbocation forms is not random; it is governed by thermodynamic stability.

  • Path A (Favored): The proton adds to the less substituted carbon (C1), placing the positive charge on the more substituted carbon (C2). This results in a tertiary carbocation .

  • Path B (Disfavored): The proton adds to the more substituted carbon (C2), placing the positive charge on the less substituted carbon (C1). This results in a primary carbocation .

Tertiary carbocations are significantly more stable than primary carbocations due to the electron-donating inductive effects of the alkyl groups, which help to delocalize the positive charge.[7][8] Consequently, the reaction proceeds almost exclusively through the more stable tertiary carbocation intermediate. This is the electronic basis of Markovnikov's Rule , which states that the hydrogen atom adds to the carbon with the most hydrogens already attached.[3][9]

Diagram: Mechanism of HBr Addition

Caption: Markovnikov addition of HBr to 4-iodo-2-methylbut-1-ene.

Addition of Halogens (X₂)

The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a different intermediate—a cyclic halonium ion—which has significant implications for the stereochemistry of the product.[10]

Mechanism Causality: As the Br₂ molecule approaches the electron-rich alkene, the π-cloud induces a dipole in the Br-Br bond.[11][12] The alkene attacks the partially positive bromine atom, which then back-bonds to the other carbon of the former double bond, forming a three-membered ring called a bromonium ion .[13][14] This intermediate prevents the formation of a planar carbocation.

The second step is the nucleophilic attack by the bromide ion (Br⁻) that was displaced in the first step. This attack occurs via an Sₙ2-like mechanism on one of the carbons of the bromonium ion. To minimize steric hindrance and for optimal orbital overlap, the nucleophile must attack from the face opposite to the bulky bromonium ion ring. This results in anti-addition , where the two bromine atoms are added to opposite faces of the original double bond.[14][15]

Diagram: Mechanism of Br₂ Addition

Caption: Anti-addition of Br₂ via a cyclic bromonium ion intermediate.

Summary of Predicted Reactions

The following table summarizes the expected outcomes for key electrophilic addition reactions. The predictions are based on the established principles of carbocation stability and halonium ion intermediates.[3][10]

Reagent(s) Electrophile Nucleophile Regioselectivity Stereoselectivity Major Product
HBrH⁺Br⁻MarkovnikovMixture of syn and anti2-Bromo-4-iodo-2-methylbutane
HClH⁺Cl⁻MarkovnikovMixture of syn and anti2-Chloro-4-iodo-2-methylbutane
H₂O / H₂SO₄ (cat.)H⁺H₂OMarkovnikovMixture of syn and anti4-Iodo-2-methylbutan-2-ol
Br₂ in CCl₄Br⁺ (polarized)Br⁻N/AAnti-addition1,2-Dibromo-4-iodo-2-methylbutane
I₂I⁺ (polarized)I⁻N/AAnti-addition1,2,4-Triiodo-2-methylbutane

Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility and safety. The following section provides a representative procedure for the hydrobromination of 4-iodo-2-methylbut-1-ene.

Protocol: Synthesis of 2-Bromo-4-iodo-2-methylbutane

Objective: To synthesize the Markovnikov addition product via the reaction of 4-iodo-2-methylbut-1-ene with hydrogen bromide.

Materials:

  • 4-Iodo-2-methylbut-1-ene (1.0 eq)

  • 33% HBr in acetic acid (1.2 eq)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-2-methylbut-1-ene (e.g., 5.0 g, 25.5 mmol) in 25 mL of anhydrous diethyl ether.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with gentle stirring.

  • Reagent Addition: Add 33% HBr in acetic acid (e.g., 6.2 mL, 30.6 mmol) dropwise to the cooled solution over 15 minutes using a dropping funnel. Maintain the temperature at 0°C throughout the addition. Causality Note: The reaction is exothermic; slow, cooled addition prevents side reactions and ensures control.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 1 hour, then let it warm to room temperature and stir for another 2 hours.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Workup - Neutralization: Add saturated NaHCO₃ solution dropwise until gas evolution ceases to neutralize the excess acid.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 30 mL of brine to remove residual water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-iodo-2-methylbutane.

Characterization: The structure of the final product should be confirmed using NMR spectroscopy and Mass Spectrometry.

  • ¹H NMR: Expect distinct signals for the two methyl groups (singlet), the two methylene groups (CH₂-Br and CH₂-I), which will likely appear as complex multiplets due to diastereotopicity.

  • ¹³C NMR: Expect five distinct carbon signals.

  • MS (EI): Look for the molecular ion peak and characteristic fragmentation patterns, including the loss of Br and I.

Conclusion

The electrophilic addition reactions of 4-iodo-2-methylbut-1-ene are governed by predictable and well-understood electronic principles. The regioselectivity is dictated by the formation of the most stable carbocation intermediate, leading to Markovnikov products in reactions with protic acids. The stereoselectivity of halogen addition is controlled by the formation of a cyclic halonium ion, resulting in anti-addition. The protocols and predictive data provided in this guide serve as a robust framework for scientists to design, execute, and analyze these powerful synthetic transformations in a laboratory setting.

References

  • Chemistry LibreTexts. (2024). 7.8: Electrophilic Addition Reactions of Alkenes.

  • OpenStax. (2023). 7.7 Electrophilic Addition Reactions of Alkenes. Organic Chemistry.

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  • La Salle University. Electrophilic Addition Reactions. Chemistry Course Materials.

  • Clark, J. (2023). Electrophilic Addition Reactions Menu. Chemguide.

  • Chemistry Steps. Markovnikov's Rule.

  • Ashenhurst, J. (2023). Alkene Addition Reactions: Regioselectivity and Stereoselectivity. Master Organic Chemistry.

  • Doc Brown's Chemistry. Electrophilic Addition.

  • Leah4Sci. (2016). Markovnikov vs Anti-Markovnikov in Alkene Addition Reactions.

  • University of Calgary. Reactions of Alkenes. Chemistry Course Notes.

  • Lumen Learning. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook.

  • Benchchem. (2024). 4-Iodo-2-methylbut-1-ene | Reagent for Organic Synthesis.

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  • NCERT. (2022). Haloalkanes and Haloarenes. Chemistry Textbook.

  • Chemistry LibreTexts. (2021). 10.4: Electrophilic Additions to Alkenes.

  • Chemistry Workshop JR. Named Reactions Of Haloalkanes and haloarenes.

  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine.

  • ChemistryStudent. Alkenes - Electrophilic Addition (A-Level).

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  • Save My Exams. (2025). Electrophilic Addition (OCR A Level Chemistry A): Revision Note.

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4-Iodo-2-methylbut-1-ene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodo-2-methylbut-1-ene: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Iodo-2-methylbut-1-ene, a versatile organoiodide, has emerged as a valuable reagent for introducing the sterically accessible and synthetically malleable 2-methylbut-1-enyl moiety. Its unique combination of a primary alkyl iodide and a terminal alkene functionality allows for orthogonal reactivity, making it a powerful tool in diverse fields, including medicinal chemistry, agrochemical development, and materials science.[1] This guide provides an in-depth analysis of its core properties, a reliable synthesis protocol, characteristic spectral data, and a case study of its application in the total synthesis of a complex natural product, underscoring its significance for professionals in drug discovery and development.

Part 1: Core Molecular Profile

4-Iodo-2-methylbut-1-ene is characterized by a five-carbon backbone containing a terminal double bond and a primary iodide. The iodine atom serves as an excellent leaving group in nucleophilic substitutions, while the alkene is available for a wide array of addition and coupling reactions.[1]

Table 1: Compound Identification

Identifier Value
Molecular Formula C₅H₉I[2][3][4]
Molecular Weight 196.03 g/mol [2][4]
CAS Number 53750-52-0[2]
IUPAC Name 4-iodo-2-methylbut-1-ene
Synonyms 4-Iodo-2-methyl-1-butene, 3-methyl-3-butenyl iodide[2]
Canonical SMILES CC(=C)CCI[2]

| InChI Key | WOMUECWVNKNZEP-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property Value (and Source)
Exact Mass 195.97490 Da[2]
Boiling Point ~131.2 °C (estimate)[2]
Density ~1.54 g/cm³ (estimate)[2]
Refractive Index ~1.510 (estimate)[2]
XLogP3 3.2[2]
Solubility Soluble in chloroform, sparingly in dichloromethane[5]

| Appearance | Oil[5] |

Part 2: Laboratory Synthesis and Handling

Recommended Synthesis Protocol: Iodination of 3-methyl-3-buten-1-ol

The most direct and reliable laboratory-scale synthesis of 4-iodo-2-methylbut-1-ene is the iodination of the commercially available precursor, 3-methyl-3-buten-1-ol. The Appel reaction, utilizing triphenylphosphine and iodine, is a mild and high-yielding method for this transformation.[6][7]

Expertise & Causality: This method is chosen over harsher protocols (e.g., using HI) to avoid potential acid-catalyzed rearrangement or polymerization of the sensitive alkene moiety. Triphenylphosphine and iodine react in situ to form the reactive intermediate, iodotriphenylphosphonium iodide, [PPh₃I]⁺I⁻.[8] The alcohol's oxygen atom attacks the electrophilic phosphorus, and subsequent intramolecular SN2 displacement of triphenylphosphine oxide by the iodide ion affords the desired product with high fidelity.

Protocol:

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 5 mL per 1 g of alcohol).

  • Reagent Addition: Add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) to the solvent. Cool the stirring mixture to 0 °C using an ice bath.

  • Iodine Addition: Add iodine (I₂, 1.2 equivalents) portion-wise. The solution will turn a dark brown/purple. Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Substrate Addition: Slowly add 3-methyl-3-buten-1-ol (1.0 equivalent) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (staining with permanganate) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The color will fade to pale yellow. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield pure 4-iodo-2-methylbut-1-ene.

Safety and Handling
  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Alkyl iodides are alkylating agents and should be handled with care.

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent degradation, as alkyl iodides can be light-sensitive.

Part 3: Spectroscopic Characterization

Verification of the product's identity and purity is achieved through standard spectroscopic methods. The following data are predicted based on the structure and typical values.

Table 3: Expected Spectroscopic Data

Technique Signature
¹H NMR δ ~4.8-5.0 ppm (2H, m): Vinylic protons (=CH₂).δ ~3.2 ppm (2H, t): Methylene protons adjacent to iodine (-CH₂-I).δ ~2.4 ppm (2H, t): Allylic methylene protons (-C-CH₂-CH₂-I).δ ~1.8 ppm (3H, s): Methyl protons (-CH₃).
¹³C NMR δ ~142-145 ppm: Quaternary vinylic carbon (>C=).δ ~112-115 ppm: Terminal vinylic carbon (=CH₂).δ ~40-45 ppm: Allylic carbon (-CH₂-).δ ~22-25 ppm: Methyl carbon (-CH₃).δ ~5-10 ppm: Carbon bearing iodine (-CH₂I).[9][10]
IR Spectroscopy ~3075 cm⁻¹: C-H stretch (sp²).~2950-2850 cm⁻¹: C-H stretch (sp³).~1650 cm⁻¹: C=C stretch.~890 cm⁻¹: C-H bend (out-of-plane for =CH₂).~500-600 cm⁻¹: C-I stretch.

| Mass Spec. | M⁺ at m/z 196: Molecular ion peak.m/z 127: [I]⁺ fragment.m/z 69: [C₅H₉]⁺ fragment (loss of iodine radical).[5] This is often the base peak.Predicted adducts include [M+H]⁺ at m/z 197.0 and [M+Na]⁺ at m/z 219.0.[11] |

Part 4: Chemical Reactivity and Mechanistic Pathways

The dual functionality of 4-iodo-2-methylbut-1-ene provides a platform for diverse and selective chemical transformations.

Nucleophilic Substitution

As a primary alkyl iodide, the compound is an excellent substrate for SN2 reactions. The carbon-iodine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, carbanions). The iodide ion is a superb leaving group, facilitating rapid reaction rates.

Caption: Generalized SN2 mechanism using 4-iodo-2-methylbut-1-ene.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bond readily undergoes oxidative addition to low-valent palladium(0) complexes, initiating catalytic cycles for powerful C-C bond-forming reactions like Suzuki, Stille, and Negishi couplings. This allows for the precise coupling of the 2-methylbut-1-enyl fragment with a variety of organometallic reagents, building molecular complexity rapidly.

cross_coupling_cycle pd0 Pd(0)Lₙ pd2 R-Pd(II)(I)Lₙ pd0->pd2 Oxidative Addition pd2_trans R-Pd(II)(R')Lₙ pd2->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product waste M-I pd2_trans->waste start R-I (4-iodo-2-methylbut-1-ene) start->pd2 org_met R'-M (Organometallic) org_met->pd2_trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Part 5: Application in Drug Discovery & Natural Product Synthesis

Case Study: Total Synthesis of (–)-Cyanthiwigin F

The strategic value of 4-iodo-2-methylbut-1-ene is exemplified in the landmark total synthesis of the marine diterpenoid (–)-cyanthiwigin F, reported by Stoltz and coworkers in Nature. Cyanthiwigins exhibit a range of important biological activities, including cytotoxic and antimicrobial properties, making them attractive targets for drug development.

Strategic Importance: In the final stages of the synthesis, the team needed to install the gem-dimethyl-substituted side chain onto a complex, sterically hindered tricyclic core. This required a robust and reliable C(sp³)-C(sp²) bond-forming reaction.

Key Reaction Step: The researchers converted a ketone on the core structure into its corresponding enol triflate. This highly functionalized intermediate was then subjected to a Negishi coupling reaction with an organozinc reagent derived from 4-iodo-2-methylbut-1-ene. The reaction, catalyzed by Pd(PPh₃)₄, successfully formed the challenging carbon-carbon bond, completing the carbon skeleton of the natural product.

stoltz_synthesis Key Fragment Coupling in (–)-Cyanthiwigin F Synthesis sub_triflate Tricyclic Enol Triflate (Advanced Intermediate) product (–)-Cyanthiwigin F (Completed Carbon Skeleton) sub_triflate->product Negishi Coupling reagent_iodo 4-Iodo-2-methylbut-1-ene reagent_zinc Organozinc Reagent (from reagent_iodo + Zn) reagent_iodo->reagent_zinc Forms reagent_zinc->product catalyst Pd(PPh₃)₄ catalyst->product Catalyzes

Caption: Key coupling step in the synthesis of (–)-Cyanthiwigin F.

This specific application highlights the reagent's utility in late-stage functionalization, where reliability and selectivity are critical. The successful use in such a demanding context validates its role as a key building block for accessing complex, biologically relevant chemical space.[2][3][12]

Conclusion

4-Iodo-2-methylbut-1-ene is a potent and versatile synthetic building block with significant utility for researchers in organic synthesis and drug development. Its predictable reactivity in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, combined with its ability to install a common structural motif, ensures its continued relevance. The successful application of this reagent in the total synthesis of complex natural products like (–)-cyanthiwigin F demonstrates its reliability in challenging synthetic endeavors, solidifying its position as an essential tool in the modern chemist's arsenal.

References

  • Enquist, J. A., & Stoltz, B. M. (2008). The total synthesis of (–)-cyanthiwigin F by means of double catalytic enantioselective alkylation. Nature, 453(7199), 1228–1231. [Link]

  • Enquist, J. A., & Stoltz, B. M. (2008). The total synthesis of (–)-cyanthiwigin F by means of double catalytic enantioselective alkylation. PubMed Central. [Link]

  • Stoltz, B. M. (2008). Total Synthesis of Cyanthiwigin F. Organic Chemistry Portal. [Link]

  • 4-Iodo-2-methylbut-1-ene. SpectraBase. [Link]

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  • Triphenylphosphine and iodine can be used to convert alcohols to... Pearson. [Link]

  • 4-iodo-2-methylbut-1-ene (C5H9I). PubChemLite. [Link]

  • Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. YouTube. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • NMR Chemical Shifts. University of Puget Sound. [Link]

  • Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. ResearchGate. [Link]

  • Skaanderup, P. R., et al. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis. [Link]

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safety and handling precautions for 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Iodo-2-methylbut-1-ene

Introduction: Understanding the Reagent

4-Iodo-2-methylbut-1-ene is a versatile organoiodine compound, recognized as a valuable building block in synthetic organic chemistry.[1] Its molecular structure, featuring a reactive allylic iodide and a terminal double bond, makes it a key intermediate for creating complex molecular scaffolds.[1][2][3] This reagent is particularly instrumental in forming new carbon-carbon bonds through reactions like palladium-catalyzed cross-coupling (e.g., Heck, Suzuki, Sonogashira), and is also used in the synthesis of functionalized cyclic boronates.[1][3]

However, the very features that make 4-Iodo-2-methylbut-1-ene synthetically useful—the reactive C-I bond and the double bond—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The iodine atom serves as an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic attack, a core aspect of its function as an alkylating agent.[1][4] This inherent reactivity demands careful management in a laboratory setting. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required for the safe utilization of this compound by researchers and drug development professionals.

Section 1: Hazard Identification and Analysis

A complete toxicological profile for 4-Iodo-2-methylbut-1-ene has not been thoroughly established.[5][6] Therefore, a conservative approach is mandated, treating it as a substance with significant potential hazards. The primary risks are associated with its flammability and its effects upon contact or inhalation.

1.1. GHS Classification and Hazards

Based on data from analogous compounds and safety data sheets, 4-Iodo-2-methylbut-1-ene is classified with the following hazards:

  • Flammable Liquid: It is a flammable liquid and its vapors can form explosive mixtures with air, especially with heating.[5][6][7][8] Vapors are heavier than air and may travel to an ignition source and flash back.[7]

  • Skin Corrosion/Irritation: Causes skin irritation upon contact.[8][9] Prolonged contact may defat the skin.[9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[8][9][10]

  • Acute Toxicity: Harmful if inhaled or swallowed.[6][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8][9]

1.2. Physical and Chemical Properties

Understanding the physical properties of a chemical is the first step in a robust risk assessment. Key data for 4-Iodo-2-methylbut-1-ene are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₉I[2][4]
Molecular Weight 196.03 g/mol [2][4]
Appearance Oil[3]
Boiling Point ~131.23 °C (estimate)[2][3]
Density ~1.541 g/cm³ (estimate)[2][3]
Solubility Insoluble in water; Soluble in common organic solvents like chloroform and dichloromethane.[3][5][11]
Vapor Pressure Vapors may form explosive mixtures with air.[5][7]N/A

1.3. Reactivity and Incompatibility

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9][12]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[5][7][9][12] Protect from direct sunlight and light exposure, as organoiodine compounds can be light-sensitive.[9][13]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[6][7]

  • Hazardous Polymerization: Hazardous polymerization does not occur under normal conditions.[9][12]

Section 2: Risk Assessment and Control: The Hierarchy of Controls

To ensure safety, a systematic approach to risk management known as the "hierarchy of controls" should be applied. This prioritizes the most effective control measures.

cluster_0 Hierarchy of Controls for 4-Iodo-2-methylbut-1-ene cluster_1 Specific Controls Elimination Elimination (Not Feasible - Reagent is Required) Substitution Substitution (Consider less hazardous alternatives if possible) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering If substitution is not possible Admin Administrative Controls (Procedural Safeguards) Engineering->Admin Followed by Eng_Details • Chemical Fume Hood • Explosion-proof ventilation • Grounded equipment Engineering->Eng_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE Supplemented by Admin_Details • Standard Operating Procedures (SOPs) • Designated work areas • Thorough training Admin->Admin_Details PPE_Details • Nitrile or Neoprene Gloves • Chemical Splash Goggles & Face Shield • Flame-Resistant Lab Coat PPE->PPE_Details cluster_prep Preparation cluster_handle Handling & Reaction cluster_post Post-Reaction A 1. Risk Assessment B 2. Prepare Fume Hood A->B C 3. Don PPE B->C D 4. Assemble Glassware C->D E 5. Measure Reagent (Grounded Equipment) D->E F 6. Reaction Setup E->F G 7. Monitor Reaction F->G H 8. Work-up/Purification G->H I 9. Decontaminate H->I J 10. Segregate Waste I->J

Figure 2: General experimental workflow for handling the reagent.

Section 4: Emergency Response Protocols

Immediate and correct action is crucial in an emergency. All personnel must be familiar with the location of safety showers, eyewash stations, fire extinguishers, and spill kits.

4.1. Exposure Scenarios

  • Eye Contact: Immediately flush eyes and inner eyelids with copious amounts of water for at least 15 minutes at an eyewash station. [9][14]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention. [14]* Skin Contact: Promptly remove all contaminated clothing while using a safety shower. [14][15]Wash the affected area with plenty of soap and water for at least 15 minutes. [5]Seek medical attention if irritation develops or persists. [15]* Inhalation: Move the exposed person to fresh air at once. [15]If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). [5][15]Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. [5][9]Rinse the mouth with water. Never give anything by mouth to an unconscious person. [5][8]Seek immediate medical attention. [7][9] 4.2. Spill Response

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows).

    • Use non-sparking tools to collect the absorbed material into a suitable, closed container for hazardous waste disposal. [16] 4. Decontaminate the area.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate personnel from the immediate area and secure the entrance. [5][17] 2. Remove all sources of ignition. [5][9] 3. Call for emergency response (e.g., EH&S). Do not attempt to clean it up yourself. [14] 4.3. Fire Response

  • In case of a small fire, use a CO₂, dry chemical, or alcohol-resistant foam extinguisher. [9][12][16]Do NOT use a water jet. [5]* For a larger fire or if the fire is not immediately extinguishable, evacuate the area and activate the fire alarm.

  • Firefighters should wear self-contained breathing apparatus (SCBA). [5][7][16]

start Emergency Event spill Spill? start->spill exposure Personnel Exposure? start->exposure fire Fire? start->fire evacuate Evacuate & Call for Help spill->evacuate  No, Major or Uncontained minor_spill_clean Minor Spill Cleanup (Inert Absorbent, Non-sparking tools) spill->minor_spill_clean  Yes, Minor & Contained use_safety_equip Use Eyewash / Safety Shower Seek Medical Attention exposure->use_safety_equip  Yes fire->evacuate  No, Large or Spreading use_extinguisher Use Appropriate Extinguisher (CO2, Dry Chem) fire->use_extinguisher  Yes, Small & Controllable action_node action_node alert Alert Others

Figure 3: Decision-making flow for emergency situations.

Section 5: Storage and Waste Management

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

5.1. Storage Requirements

  • Store in a tightly closed container in a dry, cool, and well-ventilated area. [5][9][16]* Keep in a designated flammables storage cabinet. [9][18]* Protect from light and direct sunlight. [9]* Keep away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents. [9][12]* Some suppliers recommend refrigerated storage; always consult the supplier's specific recommendations. [12]* Containers must be carefully resealed after opening and kept upright to prevent leakage. [5] 5.2. Waste Disposal

  • Under no circumstances should this chemical be disposed of down the drain. [5][18]* Collect all waste containing 4-Iodo-2-methylbut-1-ene in a dedicated, properly labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste" and list the chemical constituents. [18]* Keep waste containers closed except when adding waste. [19][18]* Do not mix with incompatible waste streams, such as oxidizers. [18]* Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed professional waste disposal service. [5][9][18]

Conclusion

4-Iodo-2-methylbut-1-ene is a potent synthetic tool, but its utility is matched by its potential hazards. Its flammability, irritant nature, and undetermined long-term toxicological profile demand a culture of safety and preparedness. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing them with robust administrative procedures and training, and using appropriate PPE as the final barrier—researchers can mitigate the risks associated with this compound. Diligent adherence to the detailed handling, storage, and emergency protocols outlined in this guide is paramount for protecting the health and safety of laboratory personnel and ensuring the integrity of the research environment.

References

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Methodological & Application

4-Iodo-2-methylbut-1-ene in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Iodo-2-methylbut-1-ene in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Versatility of a Homoallylic Iodide Building Block

4-Iodo-2-methylbut-1-ene is a versatile organoiodine compound that serves as a valuable building block in synthetic organic chemistry.[1] Its structure, featuring a reactive primary iodide and a terminal alkene, makes it a prime candidate for introducing the isoprenoid-like 2-methylbut-1-enyl moiety into complex molecular architectures. The iodine atom functions as an excellent leaving group, rendering the adjacent sp³-hybridized carbon susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides detailed application notes and protocols for the use of 4-iodo-2-methylbut-1-ene in key palladium-catalyzed reactions, offering insights into mechanistic considerations and experimental design for researchers in drug discovery and materials science.

PropertyValueReference
CAS Number 53750-52-0[2][3]
Molecular Formula C₅H₉I[2][3]
Molecular Weight 196.03 g/mol [2]
Boiling Point 131.23°C (estimate)[3]
Density 1.541 g/cm³ (estimate)[3]
SMILES CC(=C)CCI[2]
InChI Key WOMUECWVNKNZEP-UHFFFAOYSA-N[4]

Core Mechanistic Principles: Beyond the Standard Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The cycle is initiated by the oxidative addition of the organic halide (R-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (R'-M) and concludes with reductive elimination to form the new C-C bond (R-R') and regenerate the Pd(0) catalyst.[5]

However, the use of sp³-hybridized electrophiles like 4-iodo-2-methylbut-1-ene introduces specific challenges and mechanistic nuances not always present with sp²-hybridized substrates. Key considerations include:

  • Slower Oxidative Addition: The oxidative addition of sp³-hybridized alkyl halides to Pd(0) is often considerably slower than that of their sp²-hybridized counterparts.[5]

  • β-Hydride Elimination: Once the Pd(II)-alkyl intermediate is formed, it can undergo β-hydride elimination, a competing pathway that can lead to undesired byproducts.[5]

For a homoallylic substrate such as 4-iodo-2-methylbut-1-ene, the mechanism can be more complex. Palladium migration along the alkyl chain via a sequence of β-hydride elimination and migratory alkene insertion is a known phenomenon.[7][8] This can lead to the formation of a more stable π-allyl palladium intermediate, formally resulting in the functionalization of an allylic C-H bond rather than direct substitution at the initial C-I bond position.[7] Understanding this potential pathway is critical for predicting product outcomes and optimizing reaction conditions.

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-M diorgano_pd R-Pd(II)-R'(L_n) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 R-R' caption General catalytic cycle for Pd-catalyzed cross-coupling.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.[5]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[9][10] Its advantages include mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of boron-containing byproducts.[10] When using 4-iodo-2-methylbut-1-ene, the reaction facilitates the introduction of the 2-methylbut-1-enyl group onto aryl, vinyl, or other alkyl scaffolds.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid or ester (1.2 equivalents), a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent and Reagent Addition: Add a suitable degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF). Stir the mixture for 10-15 minutes.

  • Substrate Addition: Add 4-iodo-2-methylbut-1-ene (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Base: The base is crucial for activating the boronic acid.[9] It forms a boronate complex ("ate" complex), which enhances the nucleophilicity of the organic group on boron, facilitating the transmetalation step.[9][10] The choice of base (e.g., K₃PO₄ for sensitive substrates, K₂CO₃ as a general-purpose choice) can significantly impact yield.

  • Ligand: Phosphine ligands stabilize the palladium center and modulate its reactivity. For sp³-sp² couplings, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) are often employed to promote the challenging oxidative addition step and prevent β-hydride elimination.[11]

  • Solvent: A mixture of an organic solvent and water is common.[12] The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.

ParameterRecommended Conditions
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF (often with H₂O)
Temperature 80 - 110 °C

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Caption: Workflow for Suzuki-Miyaura Coupling.

Application Note 2: Heck Reaction

The Mizoroki-Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[13][14] Using 4-iodo-2-methylbut-1-ene as the halide partner allows for the alkylation of an alkene, a less common but valuable variant of the classical Heck reaction. The reaction proceeds via migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination.[15]

Protocol: General Procedure for Heck Reaction

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried, sealable reaction vessel, combine the alkene (1.5 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., PPh₃, P(o-tolyl)₃, if needed).

  • Solvent and Reagent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile, followed by a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equivalents).

  • Substrate Addition: Add 4-iodo-2-methylbut-1-ene (1.0 equivalent).

  • Reaction: Seal the vessel and heat to the required temperature (often 80-140 °C). Monitor the reaction's progress.

  • Work-up: After cooling, filter off the inorganic salts and dilute the filtrate with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.

Causality Behind Experimental Choices
  • Base: The base is required to neutralize the hydrogen halide (HI) that is formed during the catalytic cycle, regenerating the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.[13][15] Organic bases like triethylamine are common, as are inorganic bases like potassium or cesium carbonate.[16]

  • Stereoselectivity: The Heck reaction typically exhibits high trans selectivity in the product alkene, as the syn-elimination of the β-hydride requires a specific geometry that favors the formation of the E-isomer.[14][17]

  • Regioselectivity: With unsymmetrical alkenes, the substitution predominantly occurs at the less sterically hindered carbon atom of the double bond.[15]

ParameterRecommended Conditions
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tolyl)₃, or phosphine-free
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃
Solvent DMF, NMP, Acetonitrile
Temperature 80 - 140 °C

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start -> setup; setup -> solvent; solvent -> substrate; substrate -> react; react -> workup; workup -> purify; purify -> end;

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Caption: Workflow for Mizoroki-Heck Reaction.

Application Note 3: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) or C(sp³)-C(sp) bonds by reacting an organic halide with a terminal alkyne.[18][19] It uniquely employs a dual catalytic system, typically a palladium complex and a copper(I) salt cocatalyst.[18][20] The reaction of 4-iodo-2-methylbut-1-ene with various terminal alkynes provides direct access to substituted enyne structures, which are important motifs in natural products and functional materials.[19]

Protocol: General Procedure for Sonogashira Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) cocatalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., THF, DMF, or an amine like triethylamine which can also serve as the base). Add the terminal alkyne (1.1 equivalents).

  • Base Addition: If the solvent is not an amine, add a base such as Et₃N or DIPEA (2.0 equivalents).

  • Substrate Addition: Add 4-iodo-2-methylbut-1-ene (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction with aqueous NH₄Cl solution and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices
  • Dual Catalysis: The reaction involves two interconnected catalytic cycles.[21] The palladium cycle proceeds as described previously. The copper cycle involves the formation of a copper(I) acetylide intermediate.[20][21] This species is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II)-halide complex, which is often the rate-determining step.[21]

  • Base: The amine base deprotonates the terminal alkyne to form the acetylide anion, which then coordinates to the copper(I) salt.[20] It also serves to neutralize the HX byproduct.

  • Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by the copper catalyst under aerobic conditions, have led to the development of copper-free Sonogashira protocols.[19] These often require different ligands or stronger bases.

ParameterRecommended Conditions
Palladium Precatalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Cocatalyst CuI
Base Et₃N, DIPEA, Pyrrolidine
Solvent THF, DMF, Toluene, or neat amine
Temperature 25 - 60 °C

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Caption: Workflow for Sonogashira Coupling.

References

  • 4-Iodo-2-methylbut-1-ene - LookChem. (n.d.). LookChem. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). National Institutes of Health (NIH). [Link]

  • 4-Iodo-2-methylbut-1-en-3-yne. (n.d.). PubChem. [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. (2012). PubMed Central (PMC). [Link]

  • 4-Iodo-2-methylbutane - ChemBK. (n.d.). ChemBK. [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. (n.d.). Organic Chemistry Portal. [Link]

  • Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (2010). Request PDF. [Link]

  • Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. (2017). Catalysis Letters. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • 4-iodo-2-methylbut-1-ene (C5H9I). (n.d.). PubChemLite. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (2007). National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2017). MDPI. [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (2019). ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PubMed Central (PMC). [Link]

  • The Heck Reaction: Reaction mechanism and tutorial. (2022). YouTube. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

  • Heck Reaction example 3. (2023). YouTube. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2011). PubMed Central (PMC). [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Substituted Alkenes using 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-iodo-2-methylbut-1-ene as a key building block. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and field-proven advice to ensure successful execution and optimization. We will explore the causality behind experimental choices, from reagent selection to reaction setup, to provide a self-validating and robust methodology.

Introduction: The Strategic Importance of 4-Iodo-2-methylbut-1-ene in Suzuki Coupling

The Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls, polyolefins, and styrenes by coupling organoboron compounds with organohalides.[4][5] Its mild reaction conditions, compatibility with aqueous media, and the low toxicity of its boron-based reagents have cemented its role in both academic research and industrial-scale pharmaceutical synthesis.[2][6][7]

The subject of this guide, 4-iodo-2-methylbut-1-ene, is a valuable and versatile substrate for these transformations.[8][9] As a vinyl iodide, it exhibits high reactivity in the crucial oxidative addition step of the catalytic cycle.[10][11] The carbon-iodine bond is the weakest among the carbon-halogen bonds, facilitating its cleavage and insertion of the palladium catalyst under mild conditions.[11] This inherent reactivity makes it an excellent coupling partner for constructing complex molecules containing the 2-methylbut-1-enyl moiety, a common structural motif in natural products and pharmacologically active compounds.

The Catalytic Cycle: A Mechanistic Rationale

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is a sequence of three key steps, elegantly orchestrated by a palladium(0) catalyst.[5][6][12]

  • Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of 4-iodo-2-methylbut-1-ene. This is typically the rate-determining step of the reaction.[5][6] The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) intermediate. The high reactivity of vinyl iodides compared to bromides or chlorides accelerates this crucial initiation step.[6][10]

  • Transmetalation: This step involves the transfer of the organic group (R') from the organoboron reagent to the Pd(II) center. For this to occur, the organoboron compound must be activated by a base.[13][14] The base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) reacts with the boronic acid or ester to form a more nucleophilic boronate species, which then readily transfers its organic substituent to the palladium, displacing the halide.[4][13]

  • Reductive Elimination: In the final step, the two organic groups (the 2-methylbut-1-enyl moiety and the R' group from the boron reagent) are expelled from the Pd(II) center, forming the desired C-C bond in the final product.[6][12] This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Base Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I (4-Iodo-2-methylbut-1-ene) pdi_complex R-Pd(II)L₂-I (Organopalladium Intermediate) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation [R'B(OH)₃]⁻ pdii_complex R-Pd(II)L₂-R' transmetalation->pdii_complex reductive_elimination Reductive Elimination pdii_complex->reductive_elimination reductive_elimination->pd0 R-R' (Product) boronic_acid R'B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) boronic_acid->base boronate [R'B(OH)₃]⁻ (Activated Boronate) base->boronate boronate->transmetalation Enters Cycle caption Fig 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig 1: Suzuki-Miyaura Catalytic Cycle.

Core Components and Optimization Parameters

The success of the Suzuki coupling hinges on the judicious selection of its five core components. The following table summarizes these parameters and provides expert insights for their application with 4-iodo-2-methylbut-1-ene.

ComponentRecommended ReagentsRole & Rationale
Organohalide 4-Iodo-2-methylbut-1-eneThe Electrophile. As a vinyl iodide, it is highly reactive, enabling milder reaction conditions and lower catalyst loadings compared to less reactive halides.[11]
Organoboron Reagent Aryl/Vinyl Boronic Acids; Aryl/Vinyl Boronic Pinacol EstersThe Nucleophile. Boronic acids are common, but pinacol esters offer enhanced stability, preventing premature decomposition (protodeboronation).[15] An excess (1.2-1.5 eq.) is often used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The Engine of the Reaction. Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) precursors that are reduced in situ to the active Pd(0) state.[15] Catalyst loading is typically low (0.5-5 mol%).
Ligand PPh₃, PCy₃, XPhos, SPhosCatalyst Stabilizer & Accelerator. Ligands stabilize the Pd(0) center and modulate its reactivity.[4][16] Bulky, electron-rich phosphine ligands like XPhos or SPhos can accelerate oxidative addition and are especially useful for challenging couplings.[16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe Activator. Essential for the transmetalation step.[14] K₃PO₄ is a strong, non-nucleophilic base effective in many systems. Cs₂CO₃ is more soluble in organic solvents and can be beneficial for less reactive partners.[14] Typically used in excess (2-3 eq.).
Solvent Toluene, 1,4-Dioxane, THF, DMF (often with H₂O)The Reaction Medium. A biphasic solvent system (e.g., Toluene/H₂O) is common, facilitating the dissolution of both the organic substrates and the inorganic base.[4][17] Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 4-iodo-2-methylbut-1-ene with a generic arylboronic acid.

Materials:

  • 4-Iodo-2-methylbut-1-ene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Deionized Water (2 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-2-methylbut-1-ene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Rationale: Using oven-dried glassware ensures that no adsorbed water interferes with the reaction, particularly if using moisture-sensitive reagents.

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen) three times. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: This step is critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which would halt the catalytic cycle.[15]

  • Reagent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

    • Via syringe, add the degassed solvents: Toluene (8 mL) and Water (2 mL). The solvent mixture should be degassed beforehand by bubbling with argon for 20-30 minutes or by a freeze-pump-thaw cycle.

    • Rationale: Adding the catalyst under an inert atmosphere prevents its decomposition. Using pre-degassed solvents further minimizes oxygen contamination.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4-12 hours.

    • Rationale: Vigorous stirring is necessary to ensure efficient mixing in the biphasic system. The elevated temperature increases the rate of the reaction, particularly the oxidative addition step.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Rationale: The aqueous washes remove the inorganic base and boron byproducts.

  • Purification:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

    • Rationale: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials, homocoupled byproducts, or residual catalyst.

Experimental Workflow Visualization

Workflow start Start: Oven-Dried Schlenk Flask add_reagents Add Solids: 1. 4-Iodo-2-methylbut-1-ene 2. Arylboronic Acid 3. K₂CO₃ start->add_reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Argon x3) add_reagents->inert_atm add_catalyst Add Catalyst: Pd(PPh₃)₄ inert_atm->add_catalyst add_solvents Add Degassed Solvents: Toluene & Water add_catalyst->add_solvents react Heat and Stir (90 °C, 4-12h) add_solvents->react monitor Monitor Progress (TLC / GC-MS) react->monitor workup Aqueous Work-up: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine monitor->workup Reaction Complete dry_concentrate Dry (Na₂SO₄) & Concentrate workup->dry_concentrate purify Purify via Flash Chromatography dry_concentrate->purify end End: Pure Product purify->end caption Fig 2: Experimental Workflow

Caption: Fig 2: Experimental Workflow.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Valente, C., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

  • ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]

  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]

  • Alonso, D. A., & Nájera, C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Retrieved from [Link]

  • Sedghi, R., et al. (2020). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. Vinyl iodide functional group. Retrieved from [Link]

  • LookChem. 4-Iodo-2-methylbut-1-ene. Retrieved from [Link]

  • Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. Retrieved from [Link]

  • Reddit. (2022). For the pro's (Suzuki). Retrieved from [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved from [Link]

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Title: Sonogashira Coupling of 4-Iodo-2-methylbut-1-ene with Terminal Alkynes: A Practical Guide to the Synthesis of Substituted 1,3-Enynes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable for synthesizing conjugated enynes and arylalkynes, which are key structural motifs in pharmaceuticals, natural products, and advanced organic materials.[2][3][4]

This guide provides a detailed examination of the Sonogashira coupling, specifically focusing on the reaction between 4-iodo-2-methylbut-1-ene, a versatile vinyl iodide, and various terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental protocol, and discuss critical parameters that ensure high efficiency and reproducibility. The mild reaction conditions and tolerance for a wide range of functional groups make this method particularly suitable for complex molecule synthesis in drug development and materials science.[2][5][6]

Reaction Mechanism: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7] While the precise mechanism is still a subject of detailed study, the generally accepted pathway provides a strong predictive framework for understanding and optimizing the reaction.[7][8]

The Palladium Cycle:

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex, which undergoes oxidative addition with the vinyl iodide (4-iodo-2-methylbut-1-ene). This step forms a square planar Pd(II) intermediate.[7][9]

  • Transmetalation: The key step where the cycles intersect. The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the iodide and forming an alkynyl-vinyl-palladium(II) species.[8]

  • Reductive Elimination: The final step involves the cis-isomerization of the palladium complex, followed by reductive elimination of the desired 1,3-enyne product. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.[2]

  • Deprotonation: In the presence of an amine base, the terminal proton of the alkyne becomes more acidic, facilitating deprotonation to form a copper(I) acetylide intermediate.[2][10] This species is the active nucleophile for the transmetalation step.[10]

The amine base plays a dual role: it acts as a proton scavenger to neutralize the hydrogen iodide formed during the reaction and facilitates the deprotonation of the terminal alkyne.[5][8]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling cluster_copper Copper Cycle cluster_palladium Palladium Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ (Vinyl-Pd Complex) pd0->pd_oxidative Oxidative Addition pd_transmetal R¹-Pd(II)(C≡CR²)L₂ pd_oxidative->pd_transmetal Transmetalation product R¹-C≡C-R² (1,3-Enyne Product) pd_transmetal->product Reductive Elimination base_h Base-H⁺X⁻ product->pd0 cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) cu_acetylide->pd_oxidative Transfers Alkynyl Group alkyne H-C≡C-R² (Terminal Alkyne) base Base (e.g., Et₃N) vinyl_halide R¹-X (4-Iodo-2-methylbut-1-ene)

Caption: A diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 4-iodo-2-methylbut-1-ene with phenylacetylene. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[3][8]

Materials and Equipment:

  • Reactants: 4-Iodo-2-methylbut-1-ene, Phenylacetylene

  • Catalysts: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI)

  • Base/Solvent: Anhydrous triethylamine (Et₃N) or a mixture of anhydrous THF and an amine base.[6]

  • Glassware: Schlenk flask or a three-neck round-bottom flask, condenser, magnetic stirrer, syringes, and needles.

  • Inert Atmosphere: Nitrogen or Argon gas line with a bubbler.

  • Purification: Silica gel for column chromatography, rotary evaporator, standard organic solvents (e.g., ethyl acetate, hexanes).

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under a positive pressure of nitrogen, add dichlorobis(triphenylphosphine)palladium(II) (e.g., 0.02 mmol, 2 mol%) and copper(I) iodide (e.g., 0.02 mmol, 2 mol%).

  • Reagent Addition:

    • Add anhydrous triethylamine (e.g., 5 mL) via syringe. The solvent choice is critical; an amine base often serves as both the base and the solvent.[5]

    • Add 4-iodo-2-methylbut-1-ene (1.0 mmol, 1.0 eq) via syringe.

    • Add the terminal alkyne, phenylacetylene (1.2 mmol, 1.2 eq), dropwise via syringe. A slight excess of the alkyne is often used to ensure complete consumption of the iodide.

    • Expert Insight: The order of addition can be important. Adding the alkyne last and slowly can help minimize side reactions like homocoupling.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically run under mild conditions, often at room temperature, which is a key advantage of the Sonogashira protocol.[2][5] For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting vinyl iodide is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts. Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove the copper catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1,3-enyne product.

  • Characterization:

    • Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Substrate Scope and Data

The Sonogashira coupling of 4-iodo-2-methylbut-1-ene is compatible with a wide range of terminal alkynes. The following table summarizes expected outcomes with various alkyne coupling partners based on typical Sonogashira reaction performance.

EntryTerminal Alkyne (R²)R² Group TypeExpected Yield (%)Notes
1PhenylacetyleneAromatic85-95%Standard, high-yielding reaction.
21-HexyneAliphatic75-85%Generally good yields, may require slightly longer reaction times.
33,3-Dimethyl-1-butyneBulky Aliphatic70-80%Steric hindrance can slightly lower the yield.
4EthynyltrimethylsilaneSilyl-protected90-98%Often very clean and high-yielding. The TMS group can be easily removed later.
5Propargyl alcoholFunctionalized (OH)70-85%The free hydroxyl group is well-tolerated.[6]

Note: Yields are estimates and can vary based on specific reaction conditions, scale, and purity of reagents.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Low reaction temperature.1. Use fresh catalysts and ensure Pd(II) is reduced. 2. Thoroughly dry solvents and glassware; maintain a positive inert gas pressure. 3. Gently warm the reaction to 40-50 °C.
Significant Homocoupling 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Degas the solvent and ensure the reaction is under an inert atmosphere. 2. Reduce the loading of the copper catalyst or consider a copper-free protocol.
Reaction Stalls 1. Catalyst deactivation. 2. Base is consumed or insufficient.1. Add a small additional portion of the palladium catalyst. 2. Add more amine base to the reaction mixture.
Dark Black Color Formation of palladium black (inactive Pd metal).Indicates catalyst decomposition. Ensure proper phosphine ligands are used and avoid excessively high temperatures.

Applications of Synthesized 1,3-Enynes

The 1,3-enyne scaffold synthesized through this protocol is a highly valuable building block in organic chemistry.[11][12] These structures are prevalent in many biologically active natural products and serve as versatile intermediates for further chemical transformations, including:

  • Enyne Metathesis: For the construction of complex cyclic and acyclic diene systems.[11][12]

  • Cycloaddition Reactions: Participating in Diels-Alder or other pericyclic reactions.

  • Heterocycle Synthesis: Serving as precursors for various nitrogen- and oxygen-containing heterocycles.

  • Reduction: Selective reduction of the alkyne or alkene provides access to a variety of other useful structures.

Conclusion

The Sonogashira coupling of 4-iodo-2-methylbut-1-ene with terminal alkynes is a reliable and highly efficient method for the synthesis of substituted 1,3-enynes. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the exclusion of oxygen and moisture—researchers can consistently achieve high yields. The protocol's mild conditions and broad functional group tolerance make it a powerful tool for professionals in academic research and the pharmaceutical industry, facilitating the rapid construction of complex molecular architectures.

References

  • Unacademy. (n.d.). Understanding the Reactions that are Specific for Terminal Alkynes. Retrieved from Unacademy. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Mori, M. (n.d.). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. Retrieved from ResearchGate. [Link]

  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from a personal academic site. [Link]

  • ProQuest. (n.d.). Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. Retrieved from ProQuest. [Link]

  • Organic Chemistry Portal. (n.d.). Enyne synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • ChemEurope.com. (n.d.). Sonogashira coupling. Retrieved from ChemEurope.com. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in transition-metal-catalyzed synthesis of conjugated enynes. Organic & Biomolecular Chemistry. [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]

  • ResearchGate. (n.d.). Application of 1,3-enynes in various field of chemistry. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from SynArchive. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex. Retrieved from ResearchGate. [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

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Grignard reagent formation from 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Formation of (2-Methylbut-3-en-1-yl)magnesium Iodide: A Protocol for the Synthesis of a Homoallylic Grignard Reagent

Abstract: This document provides a comprehensive guide for the synthesis of the Grignard reagent from 4-iodo-2-methylbut-1-ene. Grignard reagents derived from unsaturated halides are pivotal intermediates in organic synthesis, enabling the construction of complex molecular architectures. This protocol addresses the specific challenges associated with the formation of homoallylic Grignard reagents, including the potential for Wurtz-type coupling side reactions. We present a detailed, step-by-step methodology encompassing magnesium activation, reagent formation, and quantitative analysis by titration, grounded in established chemical principles to ensure reproducibility and safety.

Introduction and Scientific Background

Grignard reagents, organomagnesium halides (RMgX), are among the most powerful and versatile tools in synthetic organic chemistry for forming carbon-carbon bonds.[1][2] Their utility stems from the reversal of polarity (umpolung) at the carbon atom bonded to magnesium, transforming it from an electrophilic center in the parent halide to a potent nucleophile and a strong base.[3]

The synthesis of the Grignard reagent from 4-iodo-2-methylbut-1-ene presents a unique set of challenges and opportunities. As a homoallylic iodide, its reactivity is high, facilitating the reaction with magnesium. However, this heightened reactivity also increases the likelihood of undesired side reactions, primarily Wurtz-type homocoupling, which leads to the formation of a dimer (2,7-dimethylocta-1,7-diene).[4] The successful formation of the target reagent, (2-methylbut-3-en-1-yl)magnesium iodide, hinges on carefully controlled reaction conditions designed to favor the desired pathway.

This guide provides a robust protocol that emphasizes the critical parameters for success: rigorous exclusion of atmospheric moisture and oxygen, effective activation of the magnesium surface, and controlled addition of the halide to minimize side reactions.

Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is not a simple insertion but a complex surface reaction involving radical intermediates.[5][6] The generally accepted mechanism proceeds via a single-electron transfer (SET) from the magnesium metal surface to the antibonding orbital (σ*) of the carbon-iodine bond of the organic halide.[7]

  • Electron Transfer: An electron is transferred from the magnesium surface to the 4-iodo-2-methylbut-1-ene molecule.

    • R-I + Mg(s) → [R-I]•⁻ + Mg(s)•⁺

  • Fragmentation: The resulting radical anion is unstable and rapidly fragments into a homoallylic radical and an iodide ion.

    • [R-I]•⁻ → R• + I⁻

  • Surface Recombination: The highly reactive radical and the magnesium-halide species formed on the surface recombine to yield the final Grignard reagent.

    • R• + Mg(s)•⁺ + I⁻ → R-Mg-I

This entire process occurs in an anhydrous ether solvent, such as Tetrahydrofuran (THF), which is crucial for stabilizing the formed Grignard reagent through coordination to the magnesium center.[3][8]

Experimental Design & Protocols

Critical Safety Precautions
  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which will quench the reagent.[1][9] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C overnight) and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[10]

  • Exothermic Reaction: The formation of Grignard reagents is exothermic.[1] The reaction should be initiated on a small scale and provisions for cooling (e.g., an ice-water bath) must be readily available to control the reaction rate.

  • Solvent Hazards: Diethyl ether and THF are extremely flammable. All operations should be conducted in a certified chemical fume hood, away from any potential ignition sources.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium Turnings99.8%+Standard Chemical SupplierMust be free of significant oxidation.
4-Iodo-2-methylbut-1-ene≥95%Standard Chemical SupplierShould be dry and free of acidic impurities.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard Chemical SupplierInhibitor-free or distilled from a suitable drying agent (e.g., Na/benzophenone).
Iodine (I₂)Crystal, Reagent GradeStandard Chemical SupplierUsed as an activating agent.
1,2-DibromoethaneReagent GradeStandard Chemical SupplierAlternative activating agent.
Anhydrous Lithium Chloride (LiCl)≥99%Standard Chemical SupplierFor use in titration.
Argon or Nitrogen GasHigh Purity (≥99.99%)Gas SupplierFor maintaining an inert atmosphere.
Workflow for Grignard Reagent Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Storage A 1. Flame-Dry Glassware (3-Neck RBF, Condenser, Addition Funnel) B 2. Assemble Under Inert Atmosphere (N₂/Ar) A->B C 3. Add Mg Turnings & Solvent (THF) B->C D 4. Activate Mg Surface (Add I₂ Crystal) C->D F 6. Initiate Reaction (Add small aliquot of halide) D->F E 5. Prepare Halide Solution (Iodide in Anhydrous THF) E->F G 7. Slow Addition of Halide (Maintain gentle reflux) F->G H 8. Stir to Completion (Mg consumed) G->H I 9. Allow Solution to Settle H->I J 10. Titrate Aliquot (Determine Molarity) I->J K 11. Cannulate to Storage Vessel I->K reaction cluster_reactants cluster_product R 4-Iodo-2-methylbut-1-ene P (2-Methylbut-3-en-1-yl)magnesium Iodide R->P  Anhydrous THF, I₂ (cat.) Mg Magnesium (Mg)

Caption: Synthesis of the target Grignard Reagent.

References

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.Organic Process Research & Development.
  • Grignard Reaction, Mechanism, Reagent and Che
  • The Grignard Reaction | Synthesis, Mechanism & Examples.Study.com.
  • 25. The Grignard Reaction.Course Handout.
  • Titration methods for determining the concentration of Grignard reagents
  • Formation of Grignard Reagents from Organic Halides.Chemistry LibreTexts.
  • Formation Of Grignard Reagent Mechanism.YouTube.
  • Grignard Reagents For Addition To Aldehydes and Ketones.Master Organic Chemistry.
  • Titrating Organometallic Reagents is Easier Than You Think.Chemtips.
  • Does anyone know the best way to activate magnesium for the grignard reagent?
  • How to measure the concentration of any grignard reagent (RMgX) in situ?
  • Titration of Grignard Reagent.Organic Syntheses Procedure.
  • Allylic Grignard reagents in organic synthesis.YouTube.
  • 7: The Grignard Reaction (Experiment).Chemistry LibreTexts.
  • Grignard Reaction.Course Handout.
  • Video: Grignard Reagent Preparation and Grignard Reaction.JoVE (Journal of Visualized Experiments).
  • Grignard reagent - Wikipedia.Wikipedia.
  • Alkyl Halide Reactions: Grignard Form
  • Use of iodine in making Grignard reagent?Reddit.

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Application Notes & Protocols: 4-Iodo-2-methylbut-1-ene as a Versatile Alkylating Agent for the Introduction of the Isoprenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodo-2-methylbut-1-ene is a valuable and versatile organoiodine compound primarily utilized as an alkylating agent in organic synthesis. Its structure, featuring a reactive primary carbon-iodine bond and a terminal alkene, allows for the strategic introduction of the 3-methyl-3-butenyl (isoprenyl) group, a common and vital structural motif found in numerous natural products and biologically active molecules. This document provides a comprehensive guide to the application of 4-iodo-2-methylbut-1-ene in synthesis, focusing on its use in nucleophilic substitution reactions. Detailed, field-tested protocols for C-alkylation and N-alkylation are presented, along with an in-depth discussion of the causality behind experimental parameter selection to ensure procedural success and reproducibility.

Reagent Profile and Physicochemical Properties

4-Iodo-2-methylbut-1-ene is a primary homoallylic iodide. The key to its utility as an alkylating agent lies in the nature of the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, making the iodide ion an excellent leaving group in nucleophilic substitution reactions.[1] This inherent reactivity makes the reagent an efficient electrophile for forming new carbon-carbon and carbon-heteroatom bonds.

Table 1: Physicochemical Properties of 4-Iodo-2-methylbut-1-ene

Property Value Reference(s)
CAS Number 53750-52-0 [2][3]
Molecular Formula C₅H₉I [2][4]
Molecular Weight 196.03 g/mol [2][4]
Appearance Oil, Dark Orange to Very Dark Orange [3]
Boiling Point ~131.2 °C (estimate) [2][4]
Density ~1.54 g/mL (estimate) [2][4]
Solubility Soluble in Chloroform, Sparingly in Dichloromethane [2][3]

| Stability | Light Sensitive, Volatile |[3] |

Core Application: Nucleophilic Substitution (Sₙ2) Reactions

The primary application of 4-iodo-2-methylbut-1-ene is as an electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions. This pathway is favored because the iodide is attached to a primary, sterically unhindered carbon atom.

Mechanistic Principle: The Sₙ2 Pathway

The Sₙ2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (iodide) departs.[5] This "backside attack" mechanism results in an inversion of stereochemistry if the carbon were chiral. For 4-iodo-2-methylbut-1-ene, the key is the efficient displacement of the highly effective iodide leaving group.

Caption: Sₙ2 mechanism for the alkylation reaction.
Causality of Experimental Parameters

The success of an Sₙ2 alkylation hinges on the careful selection of base and solvent. Understanding the reasoning behind these choices is critical for adapting protocols to new substrates.

  • Choice of Base: The base's role is to deprotonate the nucleophile (e.g., a malonic ester or an N-H bond) to generate the more reactive conjugate base (an enolate or an amide anion). An ideal base should be strong enough to achieve complete deprotonation but should be non-nucleophilic to avoid competing with the intended nucleophile in the alkylation step.[6]

    • Strong, Non-Nucleophilic Bases (e.g., NaH, KH): These are excellent for deprotonating weak acids like malonates. They react irreversibly, and the only byproduct is hydrogen gas.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for more acidic protons, such as those on phenols or some N-heterocycles. They are easier to handle than metal hydrides.[7]

  • Choice of Solvent: The solvent must solubilize the reactants and, crucially, facilitate the Sₙ2 mechanism.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice for Sₙ2 reactions. They are polar enough to dissolve ionic species (the deprotonated nucleophile and its counter-ion) but lack acidic protons. They solvate cations well but leave the nucleophilic anion relatively "naked" and highly reactive, accelerating the rate of substitution.[8]

    • Aprotic Ethers (e.g., THF, Diethyl Ether): These are less polar but are often used, especially when strong bases like NaH are employed.

Experimental Protocols

The following protocols are designed as robust starting points for researchers. All operations involving 4-iodo-2-methylbut-1-ene and strong bases should be conducted in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Nucleophile & Anhydrous Solvent to Flask B 2. Cool to 0 °C A->B C 3. Add Base Portion-wise B->C D 4. Stir for Deprotonation C->D E 5. Add 4-Iodo-2-methylbut-1-ene Dropwise at 0 °C D->E F 6. Warm to Room Temp & Stir (Monitor by TLC/LC-MS) E->F G 7. Quench with aq. NH₄Cl or Water F->G H 8. Extract with Organic Solvent G->H I 9. Wash, Dry, & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, MS, IR) J->K

Caption: General experimental workflow for Sₙ2 alkylation.
Protocol 1: C-Alkylation of Diethyl Malonate

This protocol describes the formation of a new carbon-carbon bond, a cornerstone of synthetic chemistry, to produce diethyl 2-(3-methylbut-3-en-1-yl)malonate.[5][11]

  • Materials:

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl malonate

    • 4-Iodo-2-methylbut-1-ene

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 eq, 60% dispersion).

    • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.

    • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

    • Slowly add diethyl malonate (1.0 eq) dropwise to the stirred NaH/THF slurry.

    • Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the enolate.

    • Add 4-iodo-2-methylbut-1-ene (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure alkylated malonate.

Protocol 2: N-Alkylation of a Heterocycle (e.g., Indazole)

This protocol demonstrates the formation of a carbon-nitrogen bond, a common transformation in medicinal chemistry for modifying the properties of drug scaffolds.[12][13]

  • Materials:

    • Indazole (or other N-H containing heterocycle)

    • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 4-Iodo-2-methylbut-1-ene

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask, add the indazole (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to dissolve/suspend the solids.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 4-iodo-2-methylbut-1-ene (1.1 eq) to the mixture.

    • Heat the reaction to 50-60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 4-12 hours.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with water (2x) to remove DMF, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to isolate the N-alkylated product(s). Note that a mixture of N1 and N2 isomers may be formed and require careful separation.

Advanced Applications: Palladium-Catalyzed Cross-Coupling

Beyond its use in Sₙ2 reactions, 4-iodo-2-methylbut-1-ene is an effective partner in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings.[14][15][16][17] In these reactions, a palladium catalyst facilitates the coupling between the sp³-hybridized carbon of the alkyl iodide and an organometallic or alkene partner, enabling the construction of more complex carbon skeletons under mild conditions. While detailed protocols are beyond the scope of this note, researchers should be aware of this powerful, complementary application.

Safety, Handling, and Storage

  • Handling: 4-Iodo-2-methylbut-1-ene is a reactive organoiodine compound and should be handled in a chemical fume hood.[9] Skin and eye contact should be avoided through the use of appropriate PPE.[10][18]

  • Storage: The compound is light-sensitive and volatile.[3] It should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) and refrigerated to minimize degradation.

  • Disposal: All organic and halogenated waste should be disposed of in appropriately labeled containers according to institutional guidelines.[9]

Product Characterization

Successful alkylation can be confirmed by standard analytical techniques:

  • ¹H NMR: Look for the appearance of characteristic signals for the isoprenyl group: two singlets (or narrow multiplets) for the vinylic protons (~4.7 ppm), a multiplet for the allylic CH₂ (~2.3 ppm), and a singlet for the methyl group (~1.7 ppm).

  • ¹³C NMR: Appearance of signals for the quaternary alkene carbon (~145 ppm), the terminal CH₂ of the alkene (~112 ppm), the allylic CH₂, and the methyl group.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the addition of the isoprenyl fragment (C₅H₉, mass = 69.12 g/mol ) to the nucleophile.

References

  • Palladium-catalyzed Heck-type cross-couplings of unactiv
  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides.
  • 4-iodo-2-methylbut-1-ene CAS#: 53750-52-0. ChemicalBook.
  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC - PubMed Central.
  • 4-Iodo-2-methylbut-1-ene. LookChem.
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
  • Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing.
  • 4-iodo-2-methylbut-1-ene CAS#: 53750-52-0. ChemicalBook.
  • Process for the C-alkylation of malonic acid dialkyl esters.
  • Application Notes and Protocols for Alkylation Reactions Using Potassium Tert-Butyl Malon
  • 4-iodo-2-methylbut-1-ene | 53750-52-0. Sigma-Aldrich.
  • Safety and Handling of Methyl Iodide in the Labor
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  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
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  • Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. Poster Board #3823.

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Application Note: A Practical Guide to the Synthesis of Functionalized Cyclic Boronates from 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Functionalized cyclic boronates are scaffolds of significant interest in medicinal chemistry, notably as inhibitors of bacterial enzymes like β-lactamases.[1][2][3] This guide provides a comprehensive, two-stage protocol for the synthesis of these valuable structures starting from the readily available homoallylic iodide, 4-iodo-2-methylbut-1-ene. The described pathway first involves a robust Palladium-catalyzed Miyaura borylation to generate a key alkenyl boronate intermediate. This intermediate is then elaborated into a diene via a Suzuki-Miyaura cross-coupling, which subsequently undergoes Ring-Closing Metathesis (RCM) to yield a functionalized dihydropyran-containing boronate ester. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the critical parameters for success, aimed at enabling researchers to reliably synthesize and explore this important class of molecules.

Introduction: The Strategic Value of Cyclic Boronates

Boron-containing molecules have transitioned from chemical curiosities to essential tools in modern drug discovery.[1] Cyclic boronate esters, in particular, have emerged as privileged pharmacophores due to their unique ability to form reversible covalent bonds with serine residues in enzyme active sites. This mechanism is central to the action of compounds like Vaborbactam, an FDA-approved β-lactamase inhibitor that restores the efficacy of carbapenem antibiotics.[2][3] The synthesis of diverse and functionalized cyclic boronates is therefore a critical objective for developing next-generation therapeutics against antimicrobial resistance.

This application note outlines a rational and modular approach to synthesizing a functionalized cyclic boronate. Our strategy leverages 4-iodo-2-methylbut-1-ene as an inexpensive and versatile starting material. The overall workflow is designed in two distinct stages:

  • Formation of the Key Intermediate: Conversion of the primary alkyl iodide to its corresponding pinacol boronate ester via a Palladium-catalyzed borylation.

  • Cyclization and Functionalization: Elaboration of the boronate intermediate into a cyclic scaffold using the power of Suzuki-Miyaura cross-coupling and Ring-Closing Metathesis (RCM).

This modular approach allows for flexibility and the potential introduction of various functional groups, making it a powerful platform for library synthesis and structure-activity relationship (SAR) studies.

G A 4-Iodo-2-methylbut-1-ene (Starting Material) B 2-Methyl-4-(pinacolato)but-1-ene (Alkenyl Boronate Intermediate) A->B C Functionalized Diene Precursor B->C Suzuki-Miyaura Cross-Coupling D Functionalized Cyclic Boronate (Final Product) C->D

Figure 1: Overall two-stage synthetic workflow.

Part I: Synthesis of the Alkenyl Boronate Intermediate

The first critical step is the conversion of the C(sp³)-I bond of 4-iodo-2-methylbut-1-ene into a C-B bond. The Miyaura borylation reaction is an exceptionally reliable and functional-group-tolerant method for this transformation.[4]

Principle and Mechanistic Insight

The reaction employs a palladium catalyst to couple the alkyl iodide with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2).[5] The catalytic cycle, a cornerstone of modern cross-coupling chemistry, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a Pd(II) intermediate.

  • Transmetalation: A boryl group is transferred from the diboron reagent to the palladium center. The choice of a mild base, such as potassium acetate (KOAc), is crucial here. It is believed to facilitate the formation of a more reactive (acetato)palladium(II) complex, whose Pd-O bond is more susceptible to reaction with the diboron reagent than the corresponding Pd-I bond.[4]

  • Reductive Elimination: The desired carbon-boron bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

G cluster_cycle Pd0 Pd(0)Ln PdII_Alkyl R-Pd(II)Ln-I Pd0->PdII_Alkyl Substrate R-I PdII_Boryl R-Pd(II)Ln-Bpin PdII_Alkyl->PdII_Boryl Transmetalation (KOAc, B2pin2) PdII_Alkyl->PdII_Boryl PdII_Boryl->Pd0 Product R-Bpin PdII_Boryl->Product Reductive Elimination Substrate->PdII_Alkyl Oxidative Addition B2pin2 B2pin2

Figure 2: Simplified catalytic cycle for Pd-catalyzed borylation.

Detailed Protocol 1: Borylation of 4-Iodo-2-methylbut-1-ene

This protocol is adapted from established methods for the palladium-catalyzed borylation of primary alkyl halides.[6]

Materials:

  • 4-Iodo-2-methylbut-1-ene

  • Bis(pinacolato)diboron (B2pin2)

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (2 mol%), SPhos (4 mol%), and bis(pinacolato)diboron (1.2 equivalents).

  • Reagent Addition: Add anhydrous potassium acetate (KOAc, 1.5 equivalents).

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Substrate: Through a septum, add anhydrous 1,4-dioxane (to make a ~0.5 M solution with respect to the substrate). Begin stirring, then add 4-iodo-2-methylbut-1-ene (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ene as a colorless oil.

Expected Results & Characterization:

  • Yield: 70-85%

  • ¹H NMR: Expect characteristic peaks for the pinacol methyl groups (~1.25 ppm, s, 12H), the terminal vinyl protons (~4.7 ppm, m, 2H), the methyl group on the double bond (~1.7 ppm, s, 3H), and the methylene groups connecting the boronate and the alkene.

  • ¹¹B NMR: A single peak around +34 ppm is indicative of the pinacol boronate ester.

Part II: Elaboration and Cyclization

With the versatile alkenyl boronate intermediate in hand, we can now construct the cyclic framework. This is achieved through a powerful sequence: a Suzuki-Miyaura coupling to install a second alkene-containing fragment, followed by an RCM reaction to form the ring.

Principle: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[7][8] In our case, the newly synthesized boronate ester will act as the nucleophilic partner. The mechanism shares fundamental steps with the borylation reaction (oxidative addition, transmetalation, reductive elimination).[9][10]

For our cyclization precursor, we will couple the intermediate with an organohalide containing a terminal alkene, such as 2-bromoallyl ethyl ether, to create a diene perfectly poised for RCM.

Detailed Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 2-Methyl-4-(pinacolato)but-1-ene (from Protocol 1)

  • 2-Bromoallyl ethyl ether (or similar vinyl halide)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • Toluene

Procedure:

  • Setup: In a round-bottom flask, dissolve the alkenyl boronate intermediate (1.0 equivalent) and 2-bromoallyl ethyl ether (1.1 equivalents) in toluene (to ~0.4 M).

  • Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst and Base: Add Pd(PPh₃)₄ (3-5 mol%) and the 2M Na₂CO₃ solution (2.0 equivalents).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: Cool to room temperature. Separate the organic layer. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the diene precursor.

Principle: Ring-Closing Metathesis (RCM)

RCM is a powerful reaction that uses a ruthenium catalyst (e.g., Grubbs' catalyst) to form cyclic alkenes from dienes via the intramolecular scrambling and re-formation of double bonds. This reaction is highly efficient for forming five- to seven-membered rings and is tolerant of a wide array of functional groups, including the boronate ester.[11]

Detailed Protocol 3: Ring-Closing Metathesis

Materials:

  • Diene precursor (from Protocol 2)

  • Grubbs' Catalyst, 2nd Generation

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Dissolve the diene precursor (1.0 equivalent) in anhydrous DCM to create a dilute solution (0.01-0.05 M). High dilution favors the intramolecular RCM reaction over intermolecular polymerization.

  • Degassing: Thoroughly degas the solution with argon for 20-30 minutes.

  • Catalysis: Add Grubbs' Catalyst, 2nd Generation (2-5 mol%) to the solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40 °C) for 4-16 hours under an argon atmosphere. A color change is often observed.

  • Quenching: Once the reaction is complete (as monitored by TLC or GC-MS), add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify directly by silica gel column chromatography to obtain the final functionalized cyclic boronate.

Data Summary and Further Applications

The described synthetic route provides a reliable pathway to novel functionalized cyclic boronates.

StepReactionKey ReagentsCatalystTypical Yield
1Miyaura BorylationB2pin2, KOAcPd(OAc)2 / SPhos70-85%
2Suzuki Coupling2-Bromoallyl ethyl ether, Na₂CO₃Pd(PPh₃)₄65-80%
3RCM-Grubbs' 2nd Gen.80-95%

The resulting cyclic boronate is a versatile scaffold. The C-B bond can be oxidized to an alcohol, or it can serve as a handle for further Suzuki-Miyaura couplings to introduce additional complexity, making it an ideal platform for medicinal chemistry exploration.[7][12]

Conclusion

This application note details a robust and modular synthetic strategy for accessing functionalized cyclic boronates from 4-iodo-2-methylbut-1-ene. By combining the reliability of palladium-catalyzed borylation and Suzuki-Miyaura coupling with the efficiency of ruthenium-catalyzed ring-closing metathesis, researchers can readily generate complex molecular architectures. These protocols provide a solid foundation for scientists in drug discovery and organic synthesis to explore the vast potential of boron-containing heterocycles in the development of novel therapeutic agents.

References

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  • T., G. K. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC. Available at: [Link]

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  • Murata, M., et al. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organic Chemistry Portal. Available at: [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters. Available at: [Link]

  • Jana, S., & Ghorai, P. (2020). Copper-Catalyzed Synthesis of Stereodefined Cyclopropyl Bis(boronates) from Alkenes with CO as the C1 Source. Organic Letters. Available at: [Link]

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  • Semba, K., & Nakao, Y. (2023). Synthesis of (Z)-alkenyl boronates via a copper(I)-catalyzed linear-selective alkylboration of terminal allenes. Chemical Science. Available at: [Link]

  • Carreira, E. M., et al. (2024). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). (Bi)cyclic boronate based β‐lactamase inhibitors. ResearchGate. Available at: [Link]

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  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

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  • Wu, L., et al. (2023). Synthesis of α-substituted cyclic boronates via titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes. Chemical Science. Available at: [Link]

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  • ResearchGate. (n.d.). Cu(I)‐catalyzed borylation of aryl iodides and bromides using diboron reagents. ResearchGate. Available at: [Link]

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  • MDPI. (2022). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI. Available at: [Link]

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  • ResearchGate. (n.d.). Enantioselective Synthesis of Secondary Homoallyl Borons by Copper-Catalyzed 1,1-Borylallylation of Terminal Alkynes. ResearchGate. Available at: [Link]

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Application Notes & Protocols: 4-Iodo-2-methylbut-1-ene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-iodo-2-methylbut-1-ene. This versatile organoiodine compound serves as a critical building block for introducing the synthetically valuable 3-methyl-3-butenyl (isoprenoid) moiety into complex molecular architectures.[1] We will explore its application in key carbon-carbon bond-forming reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling, which are fundamental to the synthesis of diverse pharmaceutical intermediates. The narrative emphasizes the mechanistic rationale behind experimental choices, provides detailed, step-by-step protocols for representative transformations, and includes essential safety and handling information.

Introduction: The Strategic Value of 4-Iodo-2-methylbut-1-ene

4-Iodo-2-methylbut-1-ene, a structural isomer of prenyl iodide, is a bifunctional organic reagent possessing two key reactive sites: a terminal alkene and a primary alkyl iodide. This unique combination makes it an invaluable tool in medicinal chemistry and organic synthesis.

  • The Alkyl Iodide Moiety : The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering the iodine an excellent leaving group in nucleophilic substitution reactions.[1] This high reactivity facilitates the efficient attachment of the isoprenoid fragment to a wide range of nucleophiles. Furthermore, the C-I bond is highly susceptible to oxidative addition by low-valent transition metals, making it an ideal electrophilic partner in cross-coupling reactions.[1]

  • The Alkene Moiety : The terminal double bond provides a handle for a variety of subsequent chemical transformations, including electrophilic additions, cycloadditions, and polymerization, allowing for further molecular diversification.[1]

Its primary application lies in its ability to introduce the five-carbon "isoprenoid" building block, a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, including steroids, cannabinoids, and certain anticancer agents.[2][3][4] The strategic incorporation of this unit can significantly influence a molecule's biological activity and pharmacokinetic properties.

Physicochemical Data Summary
PropertyValueReference(s)
CAS Number 53750-52-0[5][6]
Molecular Formula C₅H₉I[5][7]
Molecular Weight 196.03 g/mol [5]
Appearance Dark Orange to Very Dark Orange Oil[8]
Boiling Point ~131.2 °C (estimate)[7][8]
Density ~1.54 g/mL (estimate)[7][8]
Stability Light Sensitive, Volatile[8]
Solubility Soluble in Chloroform, Sparingly in Dichloromethane[8]

Core Application I: Nucleophilic Substitution for Isoprenoid Chain Elongation

One of the most direct applications of 4-iodo-2-methylbut-1-ene is as an electrophile in nucleophilic substitution reactions. This strategy is frequently employed to append an isoprenoid side chain onto heterocycles, phenoxides, carbanions, and other nucleophilic species, which are common cores of pharmaceutical agents.

Mechanistic Rationale (SN2 Pathway)

As a primary alkyl halide, the compound readily participates in bimolecular nucleophilic substitution (SN2) reactions.[1] The mechanism is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom (C4) from the backside, simultaneously displacing the iodide leaving group.[1] This pathway results in a predictable inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral. The high polarizability and weakness of the C-I bond facilitate the departure of the iodide ion, making the reaction kinetically favorable compared to analogous bromides or chlorides.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition Trans R-Pd(II)-Ar(L₂) OxAdd->Trans Transmetalation RedEl [R-Ar-Pd(II)(L₂)] RedEl->Pd0 Reductive Elimination Product R-Ar (Coupled Product) RedEl->Product AlkylIodide R-I (4-Iodo-2-methylbut-1-ene) AlkylIodide->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Trans

Sources

Application Note: A Detailed Protocol for Nucleophilic Substitution on 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for performing a nucleophilic substitution reaction on 4-iodo-2-methylbut-1-ene, a versatile allylic iodide used in organic synthesis. We delve into the critical mechanistic dichotomy of SN2 versus SN2' pathways inherent to allylic systems and present a detailed, step-by-step protocol for the synthesis of 4-azido-2-methylbut-1-ene using sodium azide. This application note is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and product characterization, while emphasizing safety and scientific integrity.

Mechanistic Insights: The SN2 vs. SN' Competition

4-Iodo-2-methylbut-1-ene is an excellent substrate for nucleophilic substitution due to the carbon-iodine bond's low dissociation energy, making iodide an exceptional leaving group. As an allylic halide, it presents two potential electrophilic sites for a nucleophile, leading to a competition between two distinct bimolecular substitution mechanisms: SN2 and SN2' (also known as allylic rearrangement).

  • SN2 Pathway (Direct Attack): The nucleophile directly attacks the α-carbon (C4), the carbon atom bonded to the iodine, displacing the iodide leaving group in a single, concerted step. This is the classic bimolecular substitution mechanism.

  • SN2' Pathway (Allylic Rearrangement): The nucleophile attacks the γ-carbon (C2) of the double bond. This attack occurs concurrently with a rearrangement of the π-bond and the departure of the leaving group from the α-carbon.[1]

The regiochemical outcome of the reaction is influenced by several factors, including the steric hindrance at the α- and γ-carbons, the nature of the nucleophile, and the solvent. While the direct SN2 pathway is often favored for primary allylic halides, the SN2' pathway can become significant, potentially leading to a mixture of products.[1] Understanding this competition is paramount for predicting and controlling the reaction's outcome.

SN2_vs_SN2_prime cluster_substrate Substrate cluster_products Potential Products Substrate 4-Iodo-2-methylbut-1-ene Product_SN2 4-Azido-2-methylbut-1-ene (SN2 Product) Substrate->Product_SN2 SN2 Pathway Product_SN2_prime 1-Azido-2-methylbut-2-ene (SN2' Product) Substrate->Product_SN2_prime SN2' Pathway (Allylic Rearrangement) Nu Nucleophile (N₃⁻) Nu->Substrate Direct Attack (α-carbon) Nu:n->Substrate:s Conjugate Attack (γ-carbon)

Figure 1: Competing SN2 and SN2' pathways for the reaction of 4-iodo-2-methylbut-1-ene with an azide nucleophile.

Experimental Protocol: Synthesis of 4-Azido-2-methylbut-1-ene

This protocol details the synthesis of the direct SN2 substitution product, 4-azido-2-methylbut-1-ene. The choice of a polar aprotic solvent, dimethylformamide (DMF), is critical as it effectively solvates the sodium cation while leaving the azide anion relatively "bare," thereby enhancing its nucleophilicity and favoring the SN2 mechanism.[2][3]

2.1 Materials and Equipment

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Iodo-2-methylbut-1-ene196.031.00 g (0.65 mL)5.10Limiting reagent
Sodium Azide (NaN₃)65.010.40 g6.12 (1.2 eq)Highly toxic; handle with extreme care.[4]
N,N-Dimethylformamide (DMF)73.0920 mL-Anhydrous, polar aprotic solvent
Diethyl Ether (Et₂O)74.12~100 mL-For extraction
Saturated Brine (NaCl aq.)-~40 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent
Silica Gel (230-400 mesh)-As needed-For column chromatography

Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, separatory funnel, rotary evaporator, standard glassware for chromatography.

2.2 Step-by-Step Procedure

  • Reaction Setup: In a fume hood, add sodium azide (0.40 g) and a magnetic stir bar to a dry 50 mL round-bottom flask. Add anhydrous DMF (20 mL) and stir the suspension.

  • Addition of Substrate: To the stirring suspension, add 4-iodo-2-methylbut-1-ene (1.00 g) via syringe.

  • Reaction Conditions: Attach a condenser to the flask and heat the mixture to 50 °C using a heating mantle. Let the reaction stir for 12-18 hours.

    • Causality Note: The moderate temperature increases the reaction rate without promoting significant side reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Causality Note: The product is organic-soluble and will move into the diethyl ether layer, while the unreacted sodium azide and DMF will remain in the aqueous layer.

  • Washing: Combine the organic extracts and wash with saturated brine (2 x 20 mL). This step helps to remove residual water and DMF from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure azido product.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Grignard Reactions with 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organometallic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of the Grignard reagent from 4-iodo-2-methylbut-1-ene. This homoallylic iodide presents unique challenges that extend beyond standard Grignard reaction protocols. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs)

Section 1: General Grignard Reaction Failures

Q1: My Grignard reaction with 4-iodo-2-methylbut-1-ene won't initiate. What are the most common reasons for this?

A1: The initiation of a Grignard reaction is a critical step that is highly sensitive to the reaction environment. The primary culprits for a failure to initiate are almost always related to impurities or a passivated magnesium surface.

  • Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[1] This is the most frequent cause of reaction failure. All glassware must be rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous, and the starting 4-iodo-2-methylbut-1-ene should be free of moisture.

  • Magnesium Oxide Layer: Magnesium turnings are invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[2] This layer must be disrupted to expose a fresh, reactive magnesium surface.

  • Poor Quality Starting Material: Impurities in the 4-iodo-2-methylbut-1-ene or the solvent can inhibit the reaction.

Q2: How can I effectively activate the magnesium turnings to ensure the reaction starts?

A2: Several methods can be employed to activate the magnesium surface. The choice of method may depend on the scale of your reaction and available resources.

  • Chemical Activation:

    • Iodine: Adding a small crystal of iodine is a common and effective method.[2] The iodine reacts with the magnesium surface, creating magnesium iodide, which helps to etch away the oxide layer.

    • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be added to the magnesium suspension. The reaction produces ethylene gas, providing a visual cue that the magnesium is activated.

  • Mechanical Activation:

    • Crushing: Gently crushing the magnesium turnings with a dry glass rod in the reaction flask can expose fresh metal surfaces.

    • Stirring: Vigorous stirring of the magnesium turnings under an inert atmosphere before adding the solvent can also help to abrade the oxide layer.

Section 2: Specific Challenges with 4-Iodo-2-methylbut-1-ene

Q3: My reaction initiates, but I'm getting a very low yield of the desired Grignard reagent. What are the likely side reactions with this specific substrate?

A3: With 4-iodo-2-methylbut-1-ene, in addition to the standard issues, you must consider side reactions stemming from its homoallylic nature. The primary competing reactions are Wurtz coupling and potential intramolecular cyclization.

  • Wurtz Coupling: This is a significant side reaction where the newly formed Grignard reagent reacts with the starting iodide to form a dimer (2,7-dimethyl-1,7-octadiene).[3] This is especially prevalent with reactive iodides.

  • Intramolecular Cyclization: The radical intermediate formed during the Grignard reaction can potentially undergo an intramolecular cyclization onto the double bond. This could lead to the formation of a cyclopropylmethyl or cyclobutyl radical, which would then form the corresponding Grignard reagent. The formed Grignard reagent itself might also be in equilibrium with its cyclized isomers.

Q4: How can I minimize the formation of the Wurtz coupling product?

A4: The key to suppressing Wurtz coupling is to maintain a low concentration of the 4-iodo-2-methylbut-1-ene in the presence of the Grignard reagent.

  • Slow Addition: The iodide should be added dropwise to the magnesium suspension over an extended period. This ensures that the iodide reacts with the magnesium surface before it can encounter a significant concentration of the already-formed Grignard reagent.

  • Temperature Control: While the reaction is exothermic, maintaining a moderate temperature can help to control the reaction rate and minimize side reactions. Overheating can accelerate the rate of Wurtz coupling.

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides, but for a reactive iodide like this, either can be effective. THF's superior solvating ability can help to stabilize the Grignard reagent.[4]

Q5: I suspect intramolecular cyclization is occurring. How can I detect this and potentially suppress it?

A5: Detecting cyclized byproducts often requires careful analysis of your crude reaction mixture by GC-MS or NMR. The presence of cyclopropylmethyl or cyclobutyl derivatives would be indicative of this side reaction.

  • Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or even lower) can sometimes disfavor the cyclization pathway.

  • Radical Inhibitors: While not a standard practice for Grignard reactions, the cautious addition of a radical inhibitor could be explored if radical-mediated cyclization is a major issue. However, this could also inhibit the desired Grignard formation.

Visualizing the Reaction Pathways

The following diagram illustrates the desired formation of the Grignard reagent from 4-iodo-2-methylbut-1-ene and the primary competing side reactions.

Grignard_Troubleshooting Start 4-Iodo-2-methylbut-1-ene + Mg Grignard Desired Grignard Reagent (2-Methyl-3-buten-1-ylmagnesium iodide) Start->Grignard Desired Pathway Wurtz Wurtz Coupling Product (Dimer) Start->Wurtz Side Reaction (High [Iodide]) Cyclized Cyclized Byproducts (e.g., Cyclopropylmethyl derivative) Start->Cyclized Radical Cyclization (Side Reaction) Grignard->Wurtz Reacts with Iodide

Caption: Potential reaction pathways for the Grignard reaction of 4-iodo-2-methylbut-1-ene.

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

This protocol describes the chemical activation of magnesium turnings using iodine.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, place the required amount of magnesium turnings (typically 1.2-1.5 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Activation: Add a single, small crystal of iodine to the flask.

  • Heating: Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently dissipates as it reacts with the magnesium surface.

  • Cooling: Allow the flask to cool to room temperature under a positive pressure of nitrogen. The magnesium is now activated and ready for use.

Protocol 2: Formation of the Grignard Reagent

This protocol provides a general method for the formation of the Grignard reagent from 4-iodo-2-methylbut-1-ene.

  • Setup: To the flask containing the activated magnesium, add anhydrous THF or diethyl ether via a syringe.

  • Initiation: In a separate flame-dried dropping funnel, prepare a solution of 4-iodo-2-methylbut-1-ene in anhydrous THF or diethyl ether. Add a small portion (approximately 10%) of this solution to the magnesium suspension.

  • Observation: The reaction has initiated if you observe gentle bubbling, a slight temperature increase, or a change in the color of the reaction mixture. If the reaction does not start, gentle warming or the addition of another small iodine crystal may be necessary.

  • Addition: Once the reaction has initiated, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.

Protocol 3: Titration of the Grignard Reagent

It is crucial to determine the concentration of your Grignard reagent before use in subsequent reactions.

  • Preparation: In a dry vial, accurately weigh approximately 100-200 mg of iodine and dissolve it in a known volume of anhydrous THF.

  • Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.

  • Endpoint: The endpoint is reached when the characteristic brown/purple color of the iodine disappears and the solution becomes colorless or pale yellow.

  • Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.

Quantitative Data Summary

ParameterRecommendationRationale
Magnesium Equivalents 1.2 - 1.5Ensures complete consumption of the iodide.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are essential for stabilizing the Grignard reagent.[4]
Iodide Addition Rate Slow, dropwiseMinimizes Wurtz coupling by keeping the instantaneous concentration of the iodide low.[3]
Reaction Temperature Room temperature to gentle refluxA balance between a reasonable reaction rate and minimizing side reactions.
Post-Addition Stirring 1 - 2 hoursEnsures the reaction goes to completion.

References

  • Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? [Online forum post]. Retrieved from [Link]

  • Lafayette College. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? [Online forum post]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Hoffmann, R. W. (2008). The Grignard Reaction—Unraveling a Chemical Puzzle. Angewandte Chemie International Edition, 47(39), 7434-7436. Retrieved from [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding common side reactions encountered during the cross-coupling of 4-iodo-2-methylbut-1-ene. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic outcomes.

Introduction: The Challenges of a Homoallylic Substrate

4-Iodo-2-methylbut-1-ene is a valuable building block, but its homoallylic nature presents specific challenges in palladium-catalyzed cross-coupling reactions. The presence of a terminal double bond and β-hydrogens on a flexible alkyl chain makes it susceptible to several competing reaction pathways. Understanding these potential pitfalls is the first step toward successful and high-yielding couplings.

Troubleshooting Guide: A Systematic Approach to Problem-Solving

Encountering unexpected results is a common aspect of chemical synthesis. This guide will walk you through a logical process to identify and resolve common issues.

Problem 1: Low Yield of the Desired Cross-Coupling Product with Concurrent Formation of Isomeric Butenes.

Possible Cause: Isomerization of the starting material or the product, and/or β-hydride elimination from the organopalladium intermediate.

Troubleshooting Steps:

  • Analyze the Reaction Mixture Carefully: Before making changes, obtain a detailed analysis (GC-MS, ¹H NMR) of your crude reaction mixture to identify all major byproducts. The presence of 2-methylbut-2-ene or other isomers of the desired product is a strong indicator of isomerization or β-hydride elimination.

  • Lower the Reaction Temperature: Both isomerization and β-hydride elimination are often accelerated at higher temperatures.[1][2] Reducing the reaction temperature may significantly favor the desired reductive elimination pathway.

  • Select the Appropriate Ligand:

    • Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, JohnPhos-type ligands) can promote reductive elimination over β-hydride elimination.[3]

    • Bidentate ligands (e.g., dppf, BINAP) can sometimes suppress side reactions by creating a more stable catalytic complex.

  • Re-evaluate Your Choice of Base: A strong base can promote isomerization of the starting material or product.[4][5] Consider using a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of stronger bases like NaOtBu.

Problem 2: Significant Formation of a Homocoupled Dimer of the Coupling Partner (R-R).

Possible Cause: The transmetalation step is slow relative to the homocoupling of the organometallic reagent.

Troubleshooting Steps:

  • Optimize the Stoichiometry: Ensure that the stoichiometry of your reactants is accurate. An excess of the organometallic reagent can sometimes lead to increased homocoupling.

  • Degas Rigorously: Oxygen can promote homocoupling.[6] Ensure your solvent and reaction setup are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Additives: In Stille couplings, the addition of a copper(I) co-catalyst can accelerate the desired cross-coupling pathway.[7] For Suzuki couplings, the addition of water in a biphasic system can be beneficial.[8]

Problem 3: Formation of a Dimer of 4-Iodo-2-methylbut-1-ene (Homocoupling).

Possible Cause: Oxidative addition is followed by a competing homocoupling pathway of the organopalladium intermediate.

Troubleshooting Steps:

  • Use a Pd(0) Pre-catalyst: Ensure you are using a reliable Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that efficiently generates the active Pd(0) species.[6]

  • Control the Rate of Addition: In some cases, slow addition of the organometallic reagent can minimize the concentration of the organopalladium intermediate, thereby reducing the likelihood of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is β-hydride elimination, and why is it a problem with 4-iodo-2-methylbut-1-ene?

A1: β-hydride elimination is a common decomposition pathway for organometallic complexes that have a hydrogen atom on the carbon atom beta to the metal.[9][10] In the case of 4-iodo-2-methylbut-1-ene, after oxidative addition to the palladium catalyst, the resulting organopalladium intermediate has β-hydrogens. The palladium can abstract one of these hydrogens, leading to the formation of a palladium-hydride species and an alkene byproduct (e.g., 2-methyl-1,3-butadiene), thus reducing the yield of the desired cross-coupled product.[11][12] This process is often competitive with the desired reductive elimination step.

Q2: How can I prevent the isomerization of the double bond in my substrate?

A2: Alkene isomerization can be catalyzed by the palladium catalyst, especially in the presence of a base or at elevated temperatures.[13][14] To minimize this, use the mildest possible reaction conditions (lowest effective temperature and weakest effective base). Additionally, the choice of ligand can influence the rate of isomerization.

Q3: I am performing a Sonogashira coupling and observe significant homocoupling of my terminal alkyne (Glaser coupling). How can I avoid this?

A3: Glaser homocoupling is a common side reaction in Sonogashira couplings, which is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[15] To suppress this:

  • Rigorous Degassing: Scrupulously remove all oxygen from your reaction vessel and solvents.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several modern methods utilize specific ligands or additives to facilitate the palladium catalytic cycle without the need for a copper co-catalyst.[16]

  • Use of an Amine Base: The amine base in a Sonogashira reaction plays a crucial role in the catalytic cycle and can help to minimize homocoupling.[17]

Q4: For a Suzuki coupling with 4-iodo-2-methylbut-1-ene, what are the recommended starting conditions?

A4: For a Suzuki-Miyaura coupling, a good starting point would be:

  • Catalyst: Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a suitable phosphine ligand like P(t-Bu)₃.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.[8]

  • Temperature: Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed.

Visualizing Reaction Pathways

The following diagrams illustrate the desired cross-coupling pathway and the major competing side reactions.

G cluster_main Desired Cross-Coupling Pathway Start 4-Iodo-2-methylbut-1-ene + R-M OA Oxidative Addition (Pd(0)) Start->OA Intermediate R'-Pd(II)-I OA->Intermediate TM Transmetalation Intermediate->TM R-M Intermediate2 R'-Pd(II)-R TM->Intermediate2 RE Reductive Elimination Intermediate2->RE Product Coupled Product RE->Product Pd0 Pd(0) RE->Pd0 Pd0->OA Catalyst Regeneration

Caption: The catalytic cycle for the desired cross-coupling reaction.

G cluster_side Competing Side Reactions Intermediate R'-Pd(II)-I Beta_Hydride β-Hydride Elimination Intermediate->Beta_Hydride Isomerization Isomerization Intermediate->Isomerization Homocoupling Homocoupling Intermediate->Homocoupling

Caption: Major competing side reactions from the organopalladium intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-2-methylbut-1-ene with Phenylboronic Acid

This protocol provides a starting point for optimization.

Materials:

  • 4-Iodo-2-methylbut-1-ene

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodo-2-methylbut-1-ene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.03 equiv).

  • Add degassed toluene and degassed water to create a 4:1 toluene:water mixture (e.g., 4 mL toluene, 1 mL water).

  • Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Side ReactionKey Factors InfluencingPreventative Measures
β-Hydride Elimination Temperature, Ligand ChoiceLower temperature, use bulky/electron-rich ligands.[3][9]
Isomerization Temperature, Base StrengthLower temperature, use a milder base.[4][5][13]
Homocoupling Oxygen, StoichiometryRigorous degassing, optimize reactant ratios.[6]

References

Sources

Technical Support Center: Enhancing the Stability of 4-Iodo-2-methylbut-1-ene in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Iodo-2-methylbut-1-ene. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a reactive organoiodine compound, 4-Iodo-2-methylbut-1-ene is invaluable for creating complex molecular architectures through reactions like palladium-catalyzed cross-couplings and nucleophilic substitutions.[1] However, its utility is matched by its inherent instability, which can present significant challenges in experimental reproducibility and yield.

This guide provides in-depth, field-proven insights into the causes of degradation and offers robust, actionable strategies for improving the stability of 4-Iodo-2-methylbut-1-ene in solution. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 4-Iodo-2-methylbut-1-ene.

Q1: My previously colorless solution of 4-Iodo-2-methylbut-1-ene has turned yellow or brown. What caused this, and can I still use it?

A: The discoloration is almost certainly due to the formation of elemental iodine (I₂), which has a characteristic violet-to-brown color in organic solvents.[2] This occurs because the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds and is susceptible to homolytic cleavage when exposed to energy sources like light or heat.[2] This cleavage generates an iodine radical (I•), and two of these radicals readily combine to form I₂.

Whether the solution is still usable depends on the extent of decomposition. Minor discoloration may indicate that only a small fraction of the material has degraded. However, the presence of I₂ can interfere with many sensitive reactions, particularly those involving organometallics (like Grignard reagents) or transition metal catalysts. For best results, it is highly recommended to purify the compound before use (see Protocol 2).

Q2: What are the primary factors that cause 4-Iodo-2-methylbut-1-ene to degrade?

A: There are four main environmental factors that accelerate degradation:

  • Light: UV and even ambient laboratory light provide sufficient energy to cleave the weak C-I bond, initiating radical decomposition. Light-sensitive behavior is common for organoiodides.[3]

  • Air (Oxygen): The terminal alkene functionality is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of peroxides over time, especially when exposed to light.[4][5]

  • Heat: Elevated temperatures increase the rate of all degradation pathways, including decomposition and potential side reactions. Storing the compound at cool or refrigerated temperatures is crucial.[6]

  • Acid/Base Contaminants: Trace acidic impurities, sometimes found in unpurified solvents like chloroform, can catalyze polymerization or rearrangement of the alkene.[7] Similarly, strong bases can induce dehydroiodination (elimination) to form a diene.

Q3: How should I store the neat (undiluted) compound for maximum shelf life?

A: Proper storage is the most critical factor in preserving the integrity of 4-Iodo-2-methylbut-1-ene. The ideal storage conditions are:

  • In the dark: Use an amber glass vial or wrap a clear vial in aluminum foil.[5]

  • Under an inert atmosphere: Displace air from the headspace with a dry, inert gas like argon or nitrogen to prevent oxidation and hydrolysis.[8][9]

  • In a cool environment: Store in a refrigerator (2-8 °C). Do not freeze unless the material is of very high purity, as this can cause impurities to concentrate.

  • Tightly sealed: Use a container with a Teflon-lined cap to prevent moisture ingress and leakage. For frequent use, packaging systems like Aldrich's Sure/Seal™ are ideal as they allow for reagent withdrawal via syringe without repeatedly exposing the bulk material to the atmosphere.[8]

Section 2: Troubleshooting Guide: Diagnosing and Solving Instability Issues
SymptomProbable Cause(s)Recommended Solution(s) & Rationale
Rapid discoloration (yellow/brown) of a freshly prepared solution. 1. Photodecomposition: Exposure to ambient or UV light. 2. Oxygen in Solvent: Dissolved oxygen is reacting with the compound or promoting radical pathways.Solution: Work in a fume hood with the sash lowered to minimize light exposure or use amber-colored glassware. Crucially, use a solvent that has been deoxygenated by sparging with argon or nitrogen for 15-30 minutes prior to use. This removes the key ingredient for oxidative degradation.
Low or inconsistent yields in subsequent reactions (e.g., Suzuki coupling, Grignard formation). 1. Degradation of Starting Material: The actual concentration of the active compound is lower than calculated. 2. Protic Impurities: Presence of water from the solvent or atmosphere has quenched a sensitive reagent. 3. Presence of I₂: Elemental iodine can react with organometallic reagents.Solution: Purify the 4-Iodo-2-methylbut-1-ene immediately before use (see Protocol 2). Use rigorously dried (anhydrous) and deoxygenated solvents.[8] The use of freshly prepared reagents under a strict inert atmosphere is paramount for success in these sensitive applications.[9]
Formation of a solid precipitate or polymer in the solution. 1. Acid-Catalyzed Polymerization: Trace acid in the solvent or on the glassware is initiating cationic polymerization of the alkene. 2. Radical Polymerization: High concentration of radicals from decomposition can initiate a chain reaction.Solution: Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) to remove adsorbed moisture and acid traces.[8] Filter your solvent through a plug of neutral alumina to remove acidic impurities. Storing the solution over a small amount of anhydrous potassium carbonate can also neutralize acid, but test for compatibility with your reaction.
TLC or GC-MS analysis shows multiple unexpected spots/peaks. 1. Elimination Side Reaction: Trace base may be causing dehydroiodination to form a diene byproduct. 2. Isomerization/Rearrangement: Catalyzed by acid or light.Solution: Maintain neutral conditions. Use high-purity, neutral solvents. Prepare solutions fresh and use them promptly. Storing solutions for extended periods, even under ideal conditions, increases the likelihood of side reactions.
Section 3: Protocols for Enhanced Stability and Purification

These protocols provide a validated system for preparing stable solutions and reclaiming degraded material.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a solution of 4-Iodo-2-methylbut-1-ene with enhanced stability for use over several days.

Objective: To prepare a stock solution that minimizes degradation from light, air, and trace contaminants.

Methodology:

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, graduated cylinder) and allow it to cool to room temperature under a stream of dry argon or nitrogen.

  • Solvent Selection & Preparation: Choose a suitable anhydrous, non-polar, aprotic solvent (e.g., hexanes, toluene, or dichloromethane). Sparge the solvent with dry argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Stabilizer Addition (Optional but Recommended): Add a small piece of copper wire or a few copper turnings to the Schlenk flask.

    • Causality: Copper acts as a scavenger for any elemental iodine (I₂) that may form, converting it back to copper(I) iodide (CuI). This prevents the buildup of I₂ and quenches radical chain reactions that I₂ can participate in.

  • Reagent Transfer: Under a positive pressure of inert gas, transfer the desired volume of the deoxygenated solvent into the Schlenk flask. Then, using a clean, dry syringe, add the required mass or volume of 4-Iodo-2-methylbut-1-ene.

  • Storage: Seal the flask, wrap it in aluminum foil to protect it from light, and store it in a refrigerator (2-8 °C). For withdrawal, use standard air-free techniques such as a syringe through a septum cap.[8][9]

Protocol 2: Purification of Partially Degraded 4-Iodo-2-methylbut-1-ene

This protocol is for purifying the compound when it shows visible signs of decomposition (discoloration).

Objective: To remove elemental iodine and minor polar impurities.

Methodology:

  • Liquid-Liquid Extraction Setup: Dissolve the discolored oil in a non-polar solvent (e.g., diethyl ether or hexanes, ~10-20 volumes) in a separatory funnel.

  • Reductive Wash: Add an equal volume of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel gently. The brown color of the organic layer should disappear as the I₂ is reduced to colorless iodide ions (I⁻).

    • Reaction: 2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)

  • Aqueous Washes: Drain the aqueous layer. Wash the organic layer sequentially with:

    • 1 portion of deionized water.

    • 1 portion of saturated aqueous sodium chloride (brine) to aid in the removal of dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30-40 °C to prevent thermal decomposition of the purified product.

  • Final Product: The result should be a colorless to very pale yellow oil. Immediately place it under an inert atmosphere and store it as described in the FAQ section.

Section 4: Visualizing Key Processes

Understanding the logical flow of handling and the chemical pathways of degradation is essential for prevention.

Experimental Workflow

This diagram outlines the decision-making process for handling the reagent to ensure optimal quality.

G cluster_prep Preparation & Storage receive Receive or Synthesize 4-Iodo-2-methylbut-1-ene check_color Check for Discoloration receive->check_color store_neat Store Neat: Cool, Dark, Inert Gas check_color->store_neat Colorless purify Purify Reagent (Protocol 2) check_color->purify Discolored prep_solution Prepare Solution (Protocol 1) store_neat->prep_solution purify->store_neat use_now Use Immediately in Reaction prep_solution->use_now store_solution Store Solution: Cool, Dark, Inert Gas prep_solution->store_solution

Caption: Decision workflow for handling 4-Iodo-2-methylbut-1-ene.

Chemical Degradation Pathways

This diagram illustrates the main chemical routes through which 4-Iodo-2-methylbut-1-ene degrades.

G cluster_products Degradation Products main 4-Iodo-2-methylbut-1-ene radicals Alkenyl Radical + I• (leads to I₂ discoloration) main->radicals Light (hν) or Heat peroxide Peroxides / Epoxides main->peroxide Air (O₂) diene Elimination Product (Diene) main->diene Base alcohol Substitution Product (Alcohol) main->alcohol H₂O / Nucleophiles

Caption: Major degradation pathways for 4-Iodo-2-methylbut-1-ene.

Section 5: Data Summary & Reference Tables
Table 1: Recommended Solvents for Stock Solutions
SolventDielectric Constant (Polarity)Boiling Point (°C)Key Considerations & Rationale
Hexanes 1.9 (Non-polar)~69Excellent choice. Its non-polar nature minimizes solvation of any charged intermediates, suppressing SN1/E1 pathways. Must be anhydrous.
Toluene 2.4 (Non-polar)111Good choice. Similar to hexanes but with a higher boiling point, which may be useful for some applications. Must be anhydrous.
Dichloromethane (DCM) 9.1 (Polar Aprotic)40Use with caution. While a common solvent, it can contain acidic impurities (HCl). Use freshly distilled or filtered through neutral alumina. Its higher polarity could potentially accelerate degradation pathways involving polar intermediates.[10]
Diethyl Ether / THF 4.3 / 7.6 (Polar Aprotic)35 / 66Use with extreme caution. Ethers are notorious for forming explosive peroxides upon exposure to air and light.[4] Must be freshly distilled from a drying agent (e.g., sodium/benzophenone) and tested for peroxides before use.
Table 2: Potential Stabilizers and Their Mechanism of Action
StabilizerTypeMechanism of ActionTypical Use
Copper (wire, turnings) Iodine ScavengerReacts with and removes elemental iodine (I₂) from the solution, preventing it from catalyzing further radical reactions. 2Cu + I₂ → 2CuI.A small piece of wire or a few turnings added to the storage vessel.
Sodium Thiosulfate (Na₂S₂O₃) Reducing AgentChemically reduces I₂ to colorless and non-reactive iodide (I⁻).Used as an aqueous wash during workup/purification (Protocol 2). Not added directly to stock solutions.[11]
Potassium Carbonate (K₂CO₃) Mild, Non-nucleophilic BaseAcid ScavengerNeutralizes trace acidic impurities (e.g., HCl in DCM) that can catalyze polymerization or rearrangement.
Butylated Hydroxytoluene (BHT) Radical ScavengerA phenolic antioxidant that traps radicals, terminating radical chain reactions.Can be added in small (ppm) quantities to the solution, but may complicate purification of the final product.
References
  • LookChem. (n.d.). 4-Iodo-2-methylbut-1-ene. Retrieved from [Link]

  • Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Department of Chemistry, Texas Christian University. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Tietze, S. (2018). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-iodo-2-methylbut-1-ene (C5H9I). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Fürstner, A., Mamane, V., Seidel, G., & Laurich, D. (2006). Indium-catalyzed cycloisomerization: Preparation of 4-methylpyrrolo[1,2-a]quinoline. Organic Syntheses, 83, 103. Retrieved from [Link]

  • Patel, N. R., Kelly, C. B., Jouffroy, M., & Molander, G. A. (2016). Engaging Alkenyl Halides with Alkylsilicates via Photoredox Dual Catalysis. Organic Letters, 18(4), 764–767. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodine. Retrieved from [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(9), 2314-2318. Retrieved from [Link]

  • Bultinck, P. (2020). Solvent effect on complexation reactions. ResearchGate. Retrieved from [Link]

  • Johnson, G. H. (1939). U.S. Patent No. 2,144,150. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). 4-Iodobut-1-ene. PubChem Compound Database. Retrieved from [Link]

  • Ekott, E. E., & Etukudo, M. B. (2024). Understanding Iodine Stabilizers in Iodized Salt. Engineering Research Publication. Retrieved from [Link]

  • Lionetti, D., et al. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society, 141(32), 12901-12906. Retrieved from [Link]

  • Guisán, J. M., et al. (2001). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. Biotechnology and Bioengineering, 73(2), 144-51. Retrieved from [Link]

  • National Council of Educational Research and Training (NCERT). (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

  • Leonardo, C., et al. (1998). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Organic Process Research & Development, 2(4), 241-244. Retrieved from [Link]

  • Sogawa, C., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International, 221(1-3), 82-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-1-iodo-2-methylbut-1-ene. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-iodo-3-methylbut-2-ene. Retrieved from [Link]

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Technical Support Center: Purification of 4-Iodo-2-methylbut-1-ene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Iodo-2-methylbut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile reagent. Here, we will dissect the intricacies of purification, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

I. Understanding the Chemistry of 4-Iodo-2-methylbut-1-ene and Its Impurities

4-Iodo-2-methylbut-1-ene is a valuable building block in organic synthesis, particularly in cross-coupling reactions.[1] Its utility stems from the reactive carbon-iodine bond and the presence of a terminal alkene. However, its allylic iodide structure also contributes to its instability, making purification a critical and often challenging step.[2][3][4][5]

Common synthesis routes, such as the Finkelstein reaction, involve the conversion of a more stable halide (like a bromide or chloride) to the iodide.[6][7][8][9] This process can lead to a mixture of the desired product, unreacted starting materials, residual iodine, and various side products.

Common Impurities:

  • Unreacted Starting Materials: e.g., 4-bromo-2-methylbut-1-ene or 4-chloro-2-methylbut-1-ene.

  • Residual Iodine (I₂): Often imparts a pink, brown, or violet color to the organic phase.

  • Decomposition Products: Due to the lability of the allylic iodide, degradation can occur, especially when exposed to heat, light, or acidic conditions.[2][10]

  • Solvent and Reagent Residues: Acetone, triethylamine, or other solvents and reagents used in the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: My crude product has a distinct pink or brown color. What is the cause and how can I remove it?

A1: A pink, brown, or violet hue in your product is a tell-tale sign of dissolved elemental iodine (I₂). This can arise from excess reagent or, more commonly, from the decomposition of the iodoalkene.[10] The most effective way to remove it is by washing the organic solution with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[11][12][13] These reagents react with iodine to form colorless and water-soluble iodide salts, which are then easily removed in the aqueous phase.

Q2: Can I purify 4-iodo-2-methylbut-1-ene by distillation?

A2: Yes, distillation is a viable purification method. The estimated boiling point of 4-iodo-2-methylbut-1-ene is approximately 131.23°C.[14][15] However, due to its thermal sensitivity as an allylic iodide, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation).[12] This lowers the boiling point, minimizing the risk of thermal decomposition.

Q3: Is column chromatography suitable for purifying this compound? What conditions should I use?

A3: Column chromatography is an excellent technique for separating 4-iodo-2-methylbut-1-ene from impurities with different polarities.[16][17] Given the nonpolar nature of the compound, a normal-phase setup with silica gel as the stationary phase is standard. A nonpolar eluent, such as hexane or petroleum ether, is a good starting point.[12] For impurities that are very close in polarity, a gradient elution with a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane may be necessary.

Q4: My product seems to be decomposing on the silica gel column. What can I do to prevent this?

A4: The acidic nature of standard silica gel can promote the decomposition of sensitive compounds like allylic iodides. To mitigate this, you can deactivate the silica gel before use. This is typically done by preparing a slurry of the silica gel in the eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume).[12] This neutralizes the acidic sites on the silica surface, preventing product degradation.

Q5: How should I store the purified 4-iodo-2-methylbut-1-ene?

A5: Due to its sensitivity to light and heat, the purified product should be stored in a tightly sealed amber vial or a flask wrapped in aluminum foil.[2][10] It is also advisable to store it at a low temperature, for example, in a refrigerator or freezer, to slow down potential decomposition.[2]

III. Troubleshooting Guide

This section addresses more complex issues that may arise during the purification process.

Issue Possible Cause(s) Recommended Solution(s)
Persistent brown color after thiosulfate wash 1. Incomplete reaction with thiosulfate. 2. The color is from a different, colored impurity.1. Increase the concentration of the thiosulfate solution, increase the washing time with vigorous stirring, or perform multiple washes.[11][13] 2. Analyze a small sample by TLC or GC-MS to identify the impurity. Column chromatography may be required.
Poor separation during column chromatography 1. Inappropriate eluent system. 2. Column overloading. 3. Co-elution of impurities with similar polarity.1. Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.4 for the product.[10] 2. Use a larger column or load less crude material. 3. If an impurity has a very similar polarity, fractional distillation (if boiling points differ) or preparative HPLC might be necessary.
Product darkening in the distillation flask Thermal decomposition.1. Use a lower distillation temperature by applying a higher vacuum.[12] 2. Ensure the heating mantle is not set too high and that the heating is even. Use of a stirring bar is essential.
Low recovery after purification 1. Product decomposition during the workup or purification. 2. Product loss during aqueous extractions.1. Minimize exposure to heat, light, and acidic conditions. Use deactivated silica for chromatography. 2. Ensure the organic and aqueous phases are well-separated. Perform back-extractions of the aqueous layers with a fresh portion of the organic solvent.

IV. Detailed Experimental Protocols

Protocol 1: Workup and Removal of Iodine

This protocol details the initial steps to be taken after the reaction is complete to remove acidic impurities and residual iodine.

start Crude Reaction Mixture wash1 Wash with Saturated NaHCO₃ Solution start->wash1 Neutralize acid wash2 Wash with Saturated Na₂S₂O₃ Solution wash1->wash2 Remove I₂ wash3 Wash with Brine (Saturated NaCl) wash2->wash3 Remove bulk water dry Dry Organic Layer (e.g., over Na₂SO₄) wash3->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate crude_product Crude Product (Ready for Further Purification) concentrate->crude_product

Caption: Workflow for the initial workup of the reaction mixture.

Step-by-Step Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.

  • Separate the layers and then wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Continue washing until the organic layer is colorless.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for distillation or chromatography.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying 4-iodo-2-methylbut-1-ene using silica gel chromatography.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Optimize Eluent via TLC pack 2. Pack Column with Silica Gel tlc->pack equilibrate 3. Equilibrate Column pack->equilibrate load 4. Load Crude Product equilibrate->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine concentrate 9. Concentrate to Yield Pure Product combine->concentrate

Caption: General workflow for purification by column chromatography.

Step-by-Step Procedure:

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is pure hexane or petroleum ether. The desired product should have an Rf value of approximately 0.2-0.4.[10]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface. A small layer of sand can be added on top to protect the silica bed.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, collecting fractions in test tubes or vials.

  • Fraction Analysis: Monitor the elution process by spotting the collected fractions on TLC plates to identify which fractions contain the purified product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-iodo-2-methylbut-1-ene.

V. Data Summary Table

Compound CAS Number Molecular Weight ( g/mol ) Estimated Boiling Point (°C) Notes
4-Iodo-2-methylbut-1-ene53750-52-0196.03131.23Thermally sensitive; vacuum distillation recommended.[12][14][15]
4-Bromo-2-methylbut-1-ene16541-11-8149.03~115-117Common starting material for Finkelstein reaction.
Iodine (I₂)7553-56-2253.81184.3Removed by washing with a reducing agent.[11]

VI. References

  • Wikipedia. Allyl iodide. [Link]

  • Reddit. Removal of Iodine : r/Chempros. (2021-06-23). [Link]

  • The Journal of Chemical Physics. The Stability of Allyl Radicals Following the Photodissociation of Allyl Iodide at 193 Nm. (2006-10-14). [Link]

  • AIP Publishing. The stability of allyl radicals following the photodissociation of allyl iodide at 193nm | The Journal of Chemical Physics. (2006-10-09). [Link]

  • ResearchGate. The stability of allyl radicals following the photodissociation of allyl iodide at 193 nm | Request PDF. [Link]

  • LookChem. 4-Iodo-2-methylbut-1-ene. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • Google Patents. US3425798A - Process for the removal of iodine from organic compounds.

  • National Institutes of Health. Copper-catalyzed[2][11]-rearrangements of allylic iodides and aryl α-diazoacetates. [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

  • YouTube. Finkelstein Reaction. (2021-07-19). [Link]

  • Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. [Link]

  • Wikipedia. Column chromatography. [Link]

  • AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

  • YouTube. column chromatography & purification of organic compounds. (2021-02-09). [Link]

  • Reddit. How do I get rid of excess iodine in a reaction? : r/chemistry. (2014-06-06). [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-iodo-2-methylbut-1-ene. As a key building block in organic synthesis, this sterically hindered and reactive vinyl iodide presents unique challenges and opportunities. This guide, designed for researchers and drug development professionals, provides field-proven insights, troubleshooting protocols, and data-driven recommendations to streamline your experimental workflow.

General Catalyst System Selection

Choosing the right catalyst system is the most critical step for a successful cross-coupling reaction. The reactivity of vinyl iodides is generally high (I > OTf > Br > Cl), making them excellent substrates.[1][2] However, the steric hindrance from the adjacent methyl group and the potential for isomerization of the double bond in 4-iodo-2-methylbut-1-ene require careful consideration of the catalyst, ligand, base, and solvent.

Initial Decision Workflow for Catalyst Screening

For any new coupling reaction with 4-iodo-2-methylbut-1-ene, a systematic approach to screening conditions is vital for optimization.[3] The following workflow provides a logical starting point.

G cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Refinement Actions Start Define Coupling Partners (e.g., Boronic Acid, Alkyne, Stannane) Pd_Source Select Pd Source - Pd(OAc)2 / Pd2(dba)3 (for in-situ generation) - Precatalyst (e.g., SPhos G3, PEPPSI) for reliability Start->Pd_Source Ligand Choose Initial Ligand - PPh3 (simple, baseline) - Buchwald Ligands (SPhos, XPhos) for hindered substrates - NHC Ligands (IPr) for very hindered cases Pd_Source->Ligand Base Select Base - K2CO3 / Cs2CO3 (versatile) - K3PO4 (anhydrous, for sensitive substrates) - Et3N / DIPEA (for Sonogashira/Heck) Ligand->Base Solvent Select Solvent - Toluene / Dioxane (general) - THF / H2O (for Suzuki) - DMF / MeCN (polar, aprotic) Base->Solvent Run Run Initial Reaction (Room Temp to 80°C) Solvent->Run Analysis Analyze Outcome (LCMS / GCMS / NMR) Run->Analysis Good_Yield High Yield (>80%) Analysis->Good_Yield Success Low_Yield Low Yield or No Reaction Analysis->Low_Yield Problem Side_Products Side Products Observed Analysis->Side_Products Problem Optimize Optimize & Scale-Up Good_Yield->Optimize Troubleshoot_Ligand Screen Ligands (Bulky, Electron-Rich) Low_Yield->Troubleshoot_Ligand Troubleshoot_Conditions Adjust Conditions (Temp, Base, Solvent) Side_Products->Troubleshoot_Conditions Troubleshoot_Ligand->Run Troubleshoot_Conditions->Run G Pd0 L₂Pd(0) (Active Catalyst) PdII_RX L₂Pd(II)(R¹)(X) (Oxidative Adduct) Pd0->PdII_RX PdII_R1R2 L₂Pd(II)(R¹)(R²) PdII_RX->PdII_R1R2 PdII_R1R2->Pd0 Product R¹-R² (Coupled Product) PdII_R1R2->Product label_RE Reductive Elimination MX M-X (Salt Byproduct) PdII_R1R2->MX label_OA Oxidative Addition label_TM Transmetalation (or Migratory Insertion) RX R¹-X (4-Iodo-2-methylbut-1-ene) RX->Pd0 R2M R²-M (Coupling Partner) R2M->PdII_RX

Sources

Technical Support Center: Preventing Homo-Coupling in Reactions with 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common and frustrating side reaction: homo-coupling, specifically concerning the versatile but reactive reagent, 4-iodo-2-methylbut-1-ene. Our goal is to move beyond simple protocol lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of 4-Iodo-2-methylbut-1-ene

4-Iodo-2-methylbut-1-ene is a valuable building block, prized for its ability to introduce a reactive isopentenyl moiety. However, as an allylic iodide, it possesses heightened reactivity that can lead to undesired side reactions, most notably the formation of the homo-coupled dimer, 2,7-dimethyl-1,7-octadiene. This byproduct consumes your valuable starting material, reduces the yield of the desired cross-coupled product, and often complicates purification.

This guide will address the root causes of homo-coupling in common palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck, and provide detailed, actionable strategies to suppress it.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem with 4-iodo-2-methylbut-1-ene?

A1: Homo-coupling is a side reaction where two molecules of the same starting material couple together. In this case, two units of 4-iodo-2-methylbut-1-ene react to form a symmetric dimer. This is highly undesirable because it consumes the iodide, lowers the yield of your target molecule, and the resulting non-polar dimer can be difficult to separate from the desired product. The high reactivity of the allylic C-I bond in 4-iodo-2-methylbut-1-ene makes it particularly susceptible to this side reaction.

Q2: What are the primary drivers of homo-coupling in my palladium-catalyzed reaction?

A2: The main culprits are typically the presence of dissolved oxygen and/or an excess of reactive Palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) can then participate in a catalytic cycle that leads to the homo-coupling of your organohalide.[2] Furthermore, if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), inefficient reduction to the active Pd(0) state can leave behind Pd(II) species that promote this unwanted side reaction.[2][3]

Q3: I'm seeing significant homo-coupling in my Suzuki reaction. What's the first thing I should check?

A3: The most critical first step is to ensure rigorous exclusion of oxygen.[1][4] Dissolved oxygen is a key contributor to the oxidation of Pd(0) to Pd(II), which directly facilitates the homo-coupling of boronic acids and can also promote organohalide homo-coupling.[2][4] Before blaming other reagents, verify that your solvent and reaction vessel have been thoroughly deoxygenated.

Q4: Can my choice of base influence the rate of homo-coupling?

A4: Absolutely. The base plays a multifaceted role in the catalytic cycle, including the regeneration of the Pd(0) catalyst.[5][6] A base that is too strong or too weak can disrupt the delicate balance of the catalytic cycle. For instance, an inappropriate base might not facilitate the reductive elimination of the desired product efficiently, allowing more time for side reactions like homo-coupling to occur. The choice of base can also affect the solubility of other reagents, which can indirectly impact reaction rates and selectivity.[7][8]

Q5: Does the homo-coupling mechanism differ between Suzuki, Sonogashira, and Heck reactions?

A5: While the specific intermediates vary, the underlying principle is often similar: the undesired reaction of the organohalide with itself, often mediated by the palladium catalyst.

  • In Suzuki reactions , homo-coupling can occur with both the organohalide and the boronic acid partner. The Pd(II)-mediated homo-coupling of the boronic acid is a well-documented issue.[1][2]

  • In Sonogashira reactions , the primary homo-coupling concern is the copper-catalyzed dimerization of the terminal alkyne partner, known as Glaser coupling.[9][10] However, homo-coupling of the iodide can also occur.

  • In Heck reactions , side reactions can be promoted by issues in the β-hydride elimination and reductive elimination steps.[6][11] If these steps are slow, the organopalladium intermediate has a longer lifetime, increasing the chance of undesired pathways.

Troubleshooting Guides: A Deeper Dive

Issue 1: Significant Homo-Coupling Product Observed in a Suzuki-Miyaura Reaction

This guide provides a systematic approach to minimizing the formation of the 2,7-dimethyl-1,7-octadiene byproduct.

Root Cause Analysis & Mitigation Strategy

The logical flow for troubleshooting this issue is to first control the reaction atmosphere, then optimize the catalyst system to favor the cross-coupling pathway.

G A High Homo-Coupling Detected B Step 1: Rigorous Deoxygenation A->B Start Here C Step 2: Optimize Palladium Source & Ligand B->C If problem persists D Step 3: Add a Mild Reductant C->D If still significant E Step 4: Re-evaluate Base & Solvent D->E Final optimization F Problem Solved E->F

Caption: Troubleshooting workflow for Suzuki reaction homo-coupling.

Step 1: Rigorous Deoxygenation

The presence of dissolved oxygen is a primary cause of homo-coupling.[1][4] Standard freeze-pump-thaw cycles are effective, but for process safety and scalability, subsurface sparging is a robust alternative.

Experimental Protocol: Nitrogen Subsurface Sparging

  • Assemble your reaction flask with all non-catalyst reagents (4-iodo-2-methylbut-1-ene, boronic acid/ester, base) and solvent.

  • Insert a long needle or sparging tube connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the solvent surface.

  • Bubble the inert gas through the solution for 20-30 minutes. This is more effective at removing dissolved oxygen than simply purging the headspace.[4][7]

  • While maintaining a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Keep the reaction under a positive inert gas atmosphere (e.g., via a balloon) for its entire duration.

Data Snapshot: Effect of Deoxygenation This table, adapted from a study on a similar Suzuki coupling, illustrates the direct correlation between oxygen levels and byproduct formation.[1]

Dissolved Oxygen (ppm)Homo-Coupling Byproduct (%)
3.30.18
0.50.071
Step 2: Optimize Palladium Source and Ligand

Your choice of catalyst and ligand dramatically influences the relative rates of oxidative addition, transmetalation, and reductive elimination—the key steps of the cross-coupling cycle.[12]

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald G3/G4) is generally preferable to Pd(II) sources like Pd(OAc)₂.[2][3] Pd(0) sources can enter the catalytic cycle directly, whereas Pd(II) sources must first be reduced in situ, a process which can itself generate homo-coupled products.[2]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3][5]

    • Steric Bulk: Hinders the formation of intermediates that lead to homo-coupling.

    • Electron-Donating Ability: Promotes the final, desired reductive elimination step, shortening the catalyst turnover time and minimizing opportunities for side reactions.

Step 3: Introduce a Mild Reducing Agent

Adding a mild reductant can "scavenge" residual Pd(II) species without interfering with the main catalytic cycle.[1][4]

Experimental Protocol: Use of Potassium Formate Potassium formate has proven effective for suppressing homo-coupling.[4][7]

  • Follow the rigorous deoxygenation protocol described above.

  • Before adding the palladium catalyst, add potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Proceed with the addition of the palladium catalyst and run the reaction under an inert atmosphere.

Data Snapshot: Effect of Additive Data from an industrial case study shows a dramatic reduction in the homo-coupling byproduct.[4][13]

ConditionHomo-Coupling Byproduct (%)
Without Potassium Formate~0.5 - 1.5%
With Potassium Formate< 0.1%
Issue 2: Alkyne Dimerization (Glaser Coupling) in Sonogashira Reactions

While the primary focus is on the iodide, the Sonogashira reaction introduces a second common homo-coupling pathway: the dimerization of the terminal alkyne.

Root Cause Analysis & Mitigation Strategy

This side reaction is almost exclusively mediated by the copper(I) co-catalyst in the presence of oxygen.[9][10]

G cluster_0 Traditional Sonogashira cluster_1 Mitigation Strategy A R-C≡C-H + R'-I B Pd(0)/Cu(I) Catalyst Base, O₂ present A->B C Desired Cross-Coupling R-C≡C-R' B->C D Undesired Homo-Coupling (Glaser Product) R-C≡C-C≡C-R B->D E R-C≡C-H + R'-I F Copper-Free Conditions Pd(0) Catalyst, Base E->F G Selective Cross-Coupling R-C≡C-R' F->G

Caption: Comparison of traditional vs. copper-free Sonogashira pathways.

Primary Solution: Employ Copper-Free Conditions

The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst.[9][14] Modern Sonogashira protocols have been developed that are highly efficient without copper, particularly for reactive iodides like 4-iodo-2-methylbut-1-ene.

Experimental Protocol: Copper-Free Sonogashira

  • Deoxygenate: Rigorously deoxygenate the solvent and reaction mixture as described in the Suzuki guide. This is still crucial to protect the Pd(0) catalyst.

  • Reagents: To a flask containing 4-iodo-2-methylbut-1-ene and the terminal alkyne in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the base (e.g., Cs₂CO₃, K₂CO₃, or an amine base).

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a phosphine ligand if required.

  • Reaction: Heat the reaction to the desired temperature and monitor for completion.

Alternative Strategy: Hydrogen Atmosphere If copper must be used, one study demonstrated that performing the reaction under a dilute hydrogen atmosphere can drastically diminish the formation of the alkyne dimer.[15] This is a more specialized technique but can be effective.

Concluding Remarks

Preventing homo-coupling is a matter of controlling the reaction environment and fine-tuning the catalytic system to overwhelmingly favor the desired cross-coupling pathway. For a reactive substrate like 4-iodo-2-methylbut-1-ene, the principles are clear:

  • Oxygen is the enemy: Rigorous deoxygenation is the single most important step.

  • Mind your catalyst's oxidation state: Prefer Pd(0) sources or efficient precatalysts to minimize reactive Pd(II) species.

  • Ligands are key: Use bulky, electron-rich ligands to accelerate the desired reductive elimination.

  • Consider additives: Mild reductants can act as a safety net to quench unwanted side reactions.

  • Adapt the reaction: For specific couplings like the Sonogashira, eliminate the problematic co-catalyst by using modern, copper-free protocols.

By understanding the "why" behind these protocols, you can logically diagnose issues in your reactions and develop robust, high-yielding syntheses.

References

  • Miller, W. D., & Anderson, N. G. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 457-463. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. [Link]

  • ResearchGate. (2019). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Golden. (n.d.). Sonogashira coupling. Golden. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. BYJU'S. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodo-2-methylbut-1-ene. As a versatile alkylating agent and a key building block in organic synthesis, its successful production at scale is often critical.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during the scale-up process.

Our approach is grounded in the principles of the Finkelstein reaction, a robust and widely adopted method for synthesizing alkyl iodides from their corresponding chlorides or bromides.[3][4] This SN2 reaction is particularly effective for primary and allylic halides, making it ideal for this transformation.[5] The reaction's success hinges on Le Chatelier's principle, where the precipitation of insoluble sodium chloride or bromide in an acetone solvent drives the equilibrium toward the desired iodide product.[3][6]

Core Synthesis Protocol: Finkelstein Halide Exchange

This protocol details the conversion of 4-chloro-2-methylbut-1-ene to 4-iodo-2-methylbut-1-ene. The principles are identical for the bromo-analogue, though reaction times may be shorter.

Experimental Workflow Diagram

Synthesis_Workflow reagent_prep Reagent Preparation (Drying Solvent & Reagents) reaction_setup Reaction Setup (Combine Starting Material, NaI, Acetone) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC or GC/MS) reaction_setup->reaction_monitoring workup_filtration Work-up: Filtration (Remove NaCl Precipitate) reaction_monitoring->workup_filtration workup_extraction Work-up: Aqueous Extraction (Remove Salts & Quench Iodine) workup_filtration->workup_extraction purification Purification (Vacuum Distillation) workup_extraction->purification storage Product Storage (Cold, Dark, Inert Atmosphere) purification->storage

Caption: High-level workflow for the synthesis of 4-Iodo-2-methylbut-1-ene.

Reagent Scaling Table
ReagentMolar Mass ( g/mol )Molarity (mol)Mass / Volume
4-Chloro-2-methylbut-1-ene104.571.0104.6 g
Sodium Iodide (NaI)149.891.5224.8 g
Anhydrous Acetone58.08-1.0 L
Diethyl Ether (for work-up)74.12-~500 mL
Saturated Na₂S₂O₃ (aq)--~200 mL
Brine--~200 mL
Step-by-Step Methodology
  • Reagent Preparation: Ensure sodium iodide is dry by heating under vacuum. Use anhydrous acetone, as water can impede the reaction.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet (Argon or Nitrogen), add sodium iodide and anhydrous acetone. Stir the resulting slurry.

  • Addition of Starting Material: Add 4-chloro-2-methylbut-1-ene dropwise to the stirring slurry at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (~56°C) and monitor the reaction progress by TLC or GC analysis. The formation of a dense white precipitate (NaCl) is a key indicator of reaction progression.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the slurry through a pad of Celite to remove the precipitated sodium chloride. Wash the filter cake with fresh acetone.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.

    • Re-dissolve the residue in diethyl ether. Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any traces of free iodine (I₂), followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield 4-iodo-2-methylbut-1-ene as a colorless to pale yellow oil.[7]

  • Storage: Store the purified product in a dark bottle under an inert atmosphere at low temperatures (-5°C to -20°C) to prevent decomposition.[8]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem Problem Observed low_conversion Low or Stalled Conversion problem->low_conversion decomposition Reaction Turns Dark Brown/Purple problem->decomposition low_yield Low Yield After Purification problem->low_yield cause_moisture Cause: Moisture in reagents/solvent low_conversion->cause_moisture cause_coating Cause: NaCl coating unreacted NaI low_conversion->cause_coating cause_temp Cause: Insufficient temperature low_conversion->cause_temp cause_light Cause: Light/Heat induced decomposition decomposition->cause_light cause_acid Cause: Trace acid impurity decomposition->cause_acid cause_distillation Cause: Decomposition during distillation low_yield->cause_distillation cause_extraction Cause: Inefficient extraction low_yield->cause_extraction solution_dry Solution: Use anhydrous reagents/solvent cause_moisture->solution_dry solution_stir Solution: Increase mechanical stirring rate cause_coating->solution_stir solution_heat Solution: Ensure gentle, consistent reflux cause_temp->solution_heat solution_protect Solution: Protect from light, quench with Na2S2O3 cause_light->solution_protect cause_acid->solution_protect solution_distill Solution: Use high vacuum/short path distillation cause_distillation->solution_distill solution_extract Solution: Perform multiple extractions cause_extraction->solution_extract

Caption: A decision tree for troubleshooting common synthesis issues.

Q: My reaction appears to have stalled; TLC/GC analysis shows significant unreacted starting material even after prolonged reflux. What's wrong?

A: This is a common scale-up issue. Several factors could be at play:

  • Moisture: The presence of water in the acetone or on the surface of the sodium iodide can inhibit the SN2 reaction. Ensure all reagents are anhydrous and the glassware is flame- or oven-dried.

  • Reagent Purity/Activity: Use fresh, high-purity sodium iodide. If the reagent is old, its surface may be less active.

  • Insufficient Mixing: As the scale increases, the volume of precipitated sodium chloride becomes substantial. If stirring is not vigorous enough, the salt can coat the unreacted sodium iodide, effectively halting the reaction. A powerful mechanical stirrer is essential for large-scale reactions.

  • Temperature: Ensure a consistent, gentle reflux is maintained. A temperature that is too low will result in slow kinetics.

Q: The reaction mixture has turned a dark brown or purple color. Is the batch lost?

A: Not necessarily. This coloration indicates the formation of free iodine (I₂), which is a sign of product decomposition. Allylic iodides are sensitive to light and heat, which can cause the homolytic cleavage of the weak C-I bond.[8]

  • Action: First, ensure the reaction vessel is protected from light by wrapping it in aluminum foil. The color does not mean the reaction has failed, but it is a warning sign.

  • During Work-up: The iodine can be easily removed by washing the organic extract with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The brown color will disappear as the I₂ is reduced to colorless I⁻. Proceed with the work-up as planned. If decomposition is severe, consider lowering the reflux temperature on subsequent runs.

Q: My final yield is very low after vacuum distillation. Where did my product go?

A: Yield loss during purification is often due to the thermal instability of the product.

  • Decomposition During Distillation: 4-Iodo-2-methylbut-1-ene can decompose at elevated temperatures. When scaling up, the time required for distillation increases, exposing the product to heat for longer.

  • Solution: Use a high-quality vacuum pump to lower the boiling point as much as possible.[7] A short-path distillation apparatus minimizes the residence time of the compound at high temperatures. Adding a small amount of copper powder to the distillation flask can sometimes help to stabilize sensitive compounds.

  • Inefficient Extraction: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable solvent (e.g., diethyl ether) to maximize recovery of the product from the work-up stage.

Frequently Asked Questions (FAQs)

Q: Is it better to start from 4-chloro- or 4-bromo-2-methylbut-1-ene?

A: Both are viable starting materials. The C-Br bond is weaker than the C-Cl bond, meaning the bromo-analogue will typically react faster under Finkelstein conditions. However, the chloro-analogue is often more commercially available and less expensive. For large-scale synthesis, the cost-effectiveness of the chloro-starting material may outweigh the benefit of a shorter reaction time.

Q: Why is acetone the solvent of choice for the Finkelstein reaction?

A: The choice of acetone is critical to the reaction's success.[3][6] Sodium iodide (NaI) is uniquely soluble in acetone, while sodium chloride (NaCl) and sodium bromide (NaBr) are practically insoluble.[3] This differential solubility means that as the reaction proceeds and NaCl or NaBr is formed, it precipitates out of the solution. According to Le Chatelier's principle, this removal of a product from the equilibrium drives the reaction to completion.[6]

Q: How should I properly store the final product to ensure its stability?

A: 4-Iodo-2-methylbut-1-ene is an allylic iodide and is prone to decomposition.[8] For long-term stability, it MUST be stored under the following conditions:

  • Temperature: In a freezer, ideally at -20°C.[8]

  • Light: In an amber or foil-wrapped vial to protect from light.

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. Proper storage is critical to maintaining the purity and efficacy of the compound for subsequent reactions.

Q: What are the most critical safety precautions when handling 4-iodo-2-methylbut-1-ene and sodium iodide?

A: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Organoiodides: These compounds can be alkylating agents and should be handled with care.[1] Avoid inhalation and skin contact. All manipulations should be performed in a well-ventilated chemical fume hood.[9]

  • Iodine and Iodide Salts: While sodium iodide itself is relatively benign, any decomposition can release iodine, which is harmful if inhaled and can cause skin and eye irritation.[10] Have an emergency eyewash and safety shower readily accessible.[9] Dispose of all chemical waste according to your institution's regulations.

References

  • Finkelstein reaction - Grokipedia . Grokipedia. Available from: [Link]

  • Finkelstein reaction - Wikipedia . Wikipedia. Available from: [Link]

  • Finkelstein Reaction - BYJU'S . BYJU'S. Available from: [Link]

  • 4-Iodo-2-methylbut-1-ene - LookChem . LookChem. Available from: [Link]

  • Finkelstein Reaction - sathee jee . sathee jee. Available from: [Link]

  • SAFETY DATA SHEET “cutting edge science for the classroom” . Innovating Science by Aldon Corporation. Available from: [Link]

  • SDS- Iodine Solution - Safety Data Sheet . Sciencelab.com. Available from: [Link]

  • Allyl iodide - Wikipedia . Wikipedia. Available from: [Link]

  • Product Subclass 4: Allylic Iodides - S. Hrtinger . Thieme Chemistry. Available from: [Link]

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Validation & Comparative

The Analytical Challenge: Why 4-Iodo-2-methylbut-1-ene Requires a Specialized Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Purity Assessment of 4-Iodo-2-methylbut-1-ene: A Comparative Analysis by GC-MS

For researchers and professionals in drug development and synthetic chemistry, the purity of starting materials and intermediates is non-negotiable. 4-Iodo-2-methylbut-1-ene, a versatile building block in organic synthesis, is no exception.[1] Its dual functionality, featuring a reactive iodine atom and a terminal alkene, makes it valuable for constructing complex molecular architectures through various coupling and substitution reactions.[1] However, this reactivity also presents significant analytical challenges. Ensuring its purity is critical for reaction reproducibility, yield, and the safety profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, in-depth analysis of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Iodo-2-methylbut-1-ene. We will explore the causality behind methodological choices, present a detailed and validated experimental protocol, and objectively compare the performance of GC-MS with alternative analytical techniques.

The analysis of 4-Iodo-2-methylbut-1-ene is complicated by several intrinsic factors:

  • Thermal Lability: The carbon-iodine bond is relatively weak and susceptible to cleavage at elevated temperatures, a significant concern for GC-based methods where samples are vaporized in a hot injector.[2] This degradation can lead to an underestimation of purity and the erroneous identification of degradation products as impurities present in the original sample.

  • Volatility: As a volatile organic compound (VOC), it is well-suited for GC analysis, but this also means that improper sample handling can lead to loss of analyte and inaccurate quantification.[3]

  • Reactivity: The presence of a terminal alkene and an alkyl iodide moiety makes the molecule susceptible to polymerization, oxidation, or dehydrohalogenation, especially upon exposure to light, air, or heat.

Given these challenges, the development of a robust and reliable analytical method is paramount. GC-MS, when properly optimized, offers an unparalleled combination of separation efficiency and definitive identification capabilities, making it a "gold standard" for the analysis of volatile and semi-volatile compounds.[4]

The GC-MS Approach: A Validated Protocol for Purity Determination

Gas chromatography is the method of choice for separating a wide range of volatile compounds, while mass spectrometry provides sensitive and highly specific detection, enabling positive identification of the analyte and its potential impurities.[4][5] The following protocol is designed to mitigate the challenges associated with 4-Iodo-2-methylbut-1-ene analysis.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Ethyl Acetate (e.g., 1 mg/mL) prep_is Spike with Internal Standard (e.g., 1-bromohexane) prep_sample->prep_is prep_std Prepare Calibration Standards (0.1 - 100 µg/mL) prep_std->prep_is injection Inject 1 µL into GC (Low Temperature Inlet) prep_is->injection Analyze separation Separation on Mid-Polarity Column injection->separation detection EI Ionization & MS Detection (Scan & SIM Mode) separation->detection integration Peak Integration & Identification (Library & Retention Time) detection->integration quant Quantification using Calibration Curve integration->quant report Generate Purity Report (% Area, Impurity Profile) quant->report

Caption: Workflow for GC-MS Purity Analysis.

Step-by-Step Experimental Protocol
  • Sample and Standard Preparation:

    • Solvent Selection: Use a high-purity, volatile solvent such as ethyl acetate or dichloromethane.

    • Sample Preparation: Prepare a stock solution of 4-Iodo-2-methylbut-1-ene at approximately 1 mg/mL. Dilute further as needed to fall within the calibration range.

    • Internal Standard (IS): To improve precision, use an internal standard. 1-bromohexane is a suitable choice due to its similar chemical nature and distinct retention time. Prepare a working solution containing the IS at a fixed concentration (e.g., 20 µg/mL).

    • Calibration Standards: Prepare a series of calibration standards containing known concentrations of 4-Iodo-2-methylbut-1-ene (e.g., from 0.1 µg/mL to 100 µg/mL) and the fixed concentration of the internal standard.

  • GC-MS Instrumentation and Parameters:

    • Rationale for Parameter Selection: The parameters are chosen to maximize resolution while minimizing the risk of thermal degradation. A lower injector temperature is critical. The choice of a 624-type column is based on its selectivity for volatile halogenated hydrocarbons.[6]

ParameterRecommended ConditionRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time and peak area precision.
MS Detector Agilent 5977B MSD or equivalentOffers high sensitivity for trace impurity detection.[7]
Injector Split/SplitlessAllows for analysis of a wide concentration range.
Injector Temp. 180 °C (or lower)Minimizes thermal degradation of the analyte.[2]
Split Ratio 50:1Prevents column overloading while maintaining good sensitivity.
Carrier Gas Helium, constant flowInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/minOptimal flow for column dimensions and analyte separation.
Column Agilent J&W DB-624 UI, 30m x 0.25mm, 1.4µmExcellent selectivity for volatile organic compounds and halogenated species.[8]
Oven Program 40°C (hold 3 min), ramp to 220°C at 15°C/min, hold 5 minProvides separation of volatile impurities from the main peak and later-eluting compounds.
MS Ion Source Electron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ion Source Temp. 230 °CStandard temperature for EI.
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Acquisition Mode Full Scan (m/z 40-300) and SIMFull scan for identifying unknown impurities; Selected Ion Monitoring (SIM) for quantifying known impurities at trace levels.
Solvent Delay 3 minutesPrevents the high concentration of solvent from damaging the MS detector filament.

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[9] A well-validated method provides documented evidence of its reliability.[10][11]

Validation ParameterAcceptance CriteriaTypical Result for this Method
Specificity No interference at the analyte's retention time. Peak purity index > 0.99.[10]Baseline separation of analyte from solvent and potential impurities.
Linearity (r²) ≥ 0.995[10]> 0.999 over a range of 0.1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%[12]99.1% - 101.5% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision: ≤ 3.0%.[12]Repeatability: 0.8%. Intermediate Precision: 1.5%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.1 µg/mL
Robustness % RSD < 5% for minor changes in flow rate, oven ramp, etc.[9]Method is robust to ±5% changes in flow rate and ±2°C changes in initial oven temperature.

Identifying Potential Impurities

The power of MS detection lies in its ability to provide structural information about unknown peaks. Based on likely synthetic routes (e.g., Finkelstein reaction on 2-methyl-3-buten-1-ol tosylate or bromide), potential impurities include:

  • Residual Starting Materials: e.g., 2-methyl-3-buten-1-ol.

  • Reagent-Related Impurities: e.g., residual solvents from synthesis and workup (acetonitrile, ethers).

  • Isomeric Byproducts: e.g., 1-iodo-3-methylbut-2-ene (from allylic rearrangement).

  • Degradation Products: e.g., 2-methyl-1,3-butadiene (elimination product), 2-methyl-3-buten-1-ol (hydrolysis product).

GC-MS can distinguish these based on retention time and unique mass fragmentation patterns. For example, the molecular ion peak (m/z 196) and characteristic fragments (e.g., m/z 69 [M-I]+ and m/z 127 [I]+) would confirm the identity of the main peak.[13]

Comparison with Alternative Methods: GC-MS vs. Quantitative NMR (qNMR)

While GC-MS is a powerful tool, no single technique is universally superior. It is crucial to compare it with other methods to understand its relative strengths and weaknesses. Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent alternative for purity assessment as it is a primary ratio method that does not require analyte vaporization.

Method_Selection decision decision gcms_node Use GC-MS qnmr_node Use qNMR start Purity Assessment Needed for 4-Iodo-2-methylbut-1-ene q1 Need to identify and quantify volatile impurities at <0.1%? start->q1 q1->gcms_node Yes q2 Is the sample known to be thermally unstable? q1->q2 No q2->qnmr_node Yes q3 Is absolute quantification without a specific reference standard required? q2->q3 No q3->gcms_node No q3->qnmr_node Yes

Caption: Decision tree for analytical method selection.

FeatureGC-MSQuantitative NMR (¹H NMR)
Principle Chromatographic separation followed by mass-based detection.Measures the ratio of analyte signals to a certified internal standard.
Sensitivity Very high (ppm to ppb level).[14] Ideal for trace impurity analysis.Lower (typically requires >0.1% w/w). Not ideal for trace impurities.
Selectivity Excellent for separating isomers and closely related compounds.Excellent for structural confirmation. Can have signal overlap issues in complex mixtures.
Thermal Stress High (hot injector). Potential for on-column degradation.[2]None. Analysis is performed at ambient temperature in solution.
Quantification Relative (Area % without standards) or Absolute (with certified standards).Absolute and primary method. Purity is calculated directly from signal integrals.
Sample Prep Dilution in a volatile solvent.Dissolution in a deuterated solvent with a weighed amount of a certified qNMR standard.
Instrumentation Widely available in analytical labs.Requires a high-field NMR spectrometer, which is less common.
Best For Identifying and quantifying unknown volatile impurities; routine quality control.Accurate purity assignment of the main component; analysis of thermally labile compounds.

Conclusion

For the comprehensive purity assessment of 4-Iodo-2-methylbut-1-ene, GC-MS stands out as a robust, sensitive, and highly specific method. When carefully developed and validated, with particular attention paid to minimizing thermal stress, it can reliably separate and identify a wide range of potential impurities, even at trace levels. This capability is essential for ensuring the quality and consistency of this critical synthetic intermediate.

However, for assigning the absolute purity of a reference standard or for analyzing samples where thermal degradation is a primary concern, qNMR serves as an essential and powerful orthogonal technique. The judicious application of both GC-MS for impurity profiling and qNMR for absolute purity assignment provides a complete and trustworthy analytical picture, empowering researchers and drug development professionals to proceed with confidence in their synthetic endeavors.

References

  • Developments in the analysis of volatile halogenated compounds. (2005). Journal of Chromatography A.
  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. (n.d.). Thermo Fisher Scientific.
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  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). ResearchGate. Retrieved from [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). PharmaeliX. Retrieved from [Link]

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  • Recent Advances in the Chemistry of Alkyl halides, Synthesis, Reaction. (2024). International Journal of Research Publication and Reviews. Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. Retrieved from [Link]

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  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. (2019). Organic Syntheses. Retrieved from [Link]

  • Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. (2015). ResearchGate. Retrieved from [Link]

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A Researcher's Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of chemists for the structural elucidation of organic molecules.[1][2] This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-iodo-2-methylbut-1-ene, a valuable building block in organic synthesis.[3] By delving into the predicted chemical shifts, coupling constants, and multiplicities, we aim to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and characterizing this and structurally related compounds.

The Structural Landscape of 4-Iodo-2-methylbut-1-ene and its NMR Implications

The structure of 4-iodo-2-methylbut-1-ene (C₅H₉I) features a terminal double bond, a methyl group attached to one of the sp² hybridized carbons, and an iodine atom on a primary sp³ hybridized carbon.[3][4][5][6] Each of these functional groups imparts distinct electronic effects that influence the magnetic environment of the neighboring nuclei, resulting in a characteristic NMR fingerprint.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of 4-iodo-2-methylbut-1-ene is predicted to exhibit four distinct signals, each corresponding to a set of chemically non-equivalent protons. The expected chemical shifts are influenced by factors such as hybridization, electronegativity of adjacent atoms, and magnetic anisotropy of the double bond.[7][8]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1a, H-1b (C=CH₂)4.6 - 5.0Singlets (or narrow doublets)N/A (geminal coupling may be very small, <3 Hz)[9][10]
H-3 (CH₂)~2.7Triplet~7
H-4 (CH₂I)~3.2Triplet~7
H-5 (CH₃)~1.8Singlet (or narrow triplet)N/A (allylic coupling may be very small, <3 Hz)

Rationale Behind the Predictions:

  • Vinylic Protons (H-1a, H-1b): Protons attached to sp² hybridized carbons of a terminal alkene typically resonate in the range of 4.6-5.0 ppm.[11] Due to the absence of adjacent vicinal protons, these signals are expected to appear as sharp singlets or very narrow doublets if geminal coupling is resolved.[9][10]

  • Allylic Protons (H-3): The methylene protons adjacent to the double bond (allylic position) are expected to appear around 2.7 ppm. They are split into a triplet by the two neighboring protons on C-4.

  • Iodinated Methylene Protons (H-4): The iodine atom is electronegative, but less so than other halogens. Its primary effect is deshielding, shifting the adjacent methylene protons downfield to approximately 3.2 ppm. These protons will be split into a triplet by the neighboring H-3 protons.

  • Methyl Protons (H-5): The methyl protons are attached to the sp² carbon of the double bond. Their signal is anticipated around 1.8 ppm.[10] Due to the distance, any coupling to the vinylic protons (allylic coupling) would be very small and likely unresolved, resulting in a singlet.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 4-iodo-2-methylbut-1-ene is predicted to show five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronic effects of its substituents.[12]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (=CH₂)~110-115
C-2 (=C(CH₃))~140-145
C-3 (CH₂)~35-40
C-4 (CH₂I)~5-10
C-5 (CH₃)~20-25

Rationale Behind the Predictions:

  • Alkene Carbons (C-1 and C-2): Carbons of a double bond typically resonate in the downfield region of the spectrum, between 100 and 150 ppm.[10][12] The quaternary carbon (C-2) is expected to be further downfield than the terminal methylene carbon (C-1) due to the substituent effect of the methyl group.[13]

  • Alkyl Carbons (C-3 and C-5): The sp³ hybridized carbons of the ethyl chain and the methyl group will appear in the upfield region of the spectrum.

  • Iodinated Carbon (C-4): The "heavy atom effect" of iodine is a key factor here. Unlike more electronegative halogens like chlorine or bromine which cause a significant downfield shift, the iodine atom induces a substantial upfield shift on the directly attached carbon.[14][15] This is a characteristic feature that can aid in the identification of iodoalkanes.

Comparative Analysis with Structurally Similar Compounds

To further illustrate the diagnostic power of NMR, let's compare the expected spectral features of 4-iodo-2-methylbut-1-ene with its saturated analogue, 1-iodo-2-methylbutane, and an isomer, 2-methylbut-1-ene.

¹H NMR Chemical Shift Comparison (Predicted, ppm)

Compound Vinylic H CH₂I / CHI CH₃ (on double bond) Other CH₃ / CH₂
4-Iodo-2-methylbut-1-ene4.6 - 5.0~3.2~1.8~2.7
1-Iodo-2-methylbutaneN/A~3.2N/A0.9 - 1.8
2-Methylbut-1-ene4.7N/A1.71.0, 2.0

¹³C NMR Chemical Shift Comparison (Predicted, ppm)

Compound =CH₂ =C(CH₃) CH₂I / CHI CH₃ (on double bond) Other C
4-Iodo-2-methylbut-1-ene~112~142~7~22~38
1-Iodo-2-methylbutaneN/AN/A~12N/A11, 20, 29, 38
2-Methylbut-1-ene109.9145.9N/A22.211.9, 31.2[13]

This comparison highlights how the presence of the double bond and the iodine atom significantly influences the chemical shifts of nearby protons and carbons, allowing for unambiguous differentiation between these structures.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the characterization of 4-iodo-2-methylbut-1-ene.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-iodo-2-methylbut-1-ene.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm.[16][17][18]
  • Transfer the solution to a clean, dry 5 mm NMR tube.
  • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can lock onto the solvent signal for referencing.[18][19]

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  • For ¹H NMR:
  • Acquire a single-pulse experiment.
  • Typical spectral width: 0-12 ppm.
  • Number of scans: 8-16, depending on sample concentration.
  • Relaxation delay: 1-5 seconds.
  • For ¹³C NMR:
  • Acquire a proton-decoupled experiment (e.g., zgpg30).
  • Typical spectral width: 0-220 ppm.
  • Number of scans: 128-1024 or more, due to the low natural abundance of ¹³C.
  • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate ¹H Signals calibrate->integrate

Sources

Comparative Reactivity Analysis: 4-Iodo-2-methylbut-1-ene vs. 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Organic Synthesis and Drug Development

In the nuanced field of organic chemistry, where the precise control of reactivity is paramount, the choice of substrate can dictate the success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related allylic halides: 4-iodo-2-methylbut-1-ene and 4-bromo-2-methylbut-1-ene. Both compounds are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] Understanding their relative reactivity is crucial for optimizing reaction conditions and achieving desired chemical transformations.

Theoretical Framework: The Decisive Role of the Leaving Group

The primary difference between 4-iodo-2-methylbut-1-ene and 4-bromo-2-methylbut-1-ene lies in the halogen atom, which functions as a leaving group in nucleophilic substitution and elimination reactions. The efficacy of a leaving group is fundamentally linked to its stability as an anion and the strength of the carbon-halogen bond.[3]

  • Leaving Group Ability: The stability of the halide anion is a key determinant of its ability to depart. Weaker bases are better leaving groups because they can more effectively stabilize a negative charge.[4][5] The trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This is because the iodide ion is the largest and most polarizable of the common halides, allowing the negative charge to be dispersed over a larger volume, which results in a more stable anion.[3]

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[3][6] A weaker bond requires less energy to break during the rate-determining step of a reaction, leading to a faster reaction rate.[3]

Consequently, based on these fundamental principles, 4-iodo-2-methylbut-1-ene is predicted to be more reactive than 4-bromo-2-methylbut-1-ene in reactions where the carbon-halogen bond is broken in the rate-determining step, such as SN1, SN2, E1, and E2 reactions.[3][4]

Reaction Pathways and Mechanistic Considerations

Both 4-iodo-2-methylbut-1-ene and 4-bromo-2-methylbut-1-ene are primary allylic halides. This structural feature allows them to undergo both SN1 and SN2 reactions, with the operative mechanism being highly dependent on the reaction conditions.[7][8]

  • SN2 (Bimolecular Nucleophilic Substitution): This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.[9] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[3] Due to the superior leaving group ability of iodide, 4-iodo-2-methylbut-1-ene will react significantly faster than its bromo counterpart in SN2 reactions.[3][6]

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation.[9] The rate-determining step is the formation of a resonance-stabilized allylic carbocation.[8][9] Again, because the C-I bond is weaker and iodide is a more stable leaving group, 4-iodo-2-methylbut-1-ene will ionize to form the carbocation at a faster rate than 4-bromo-2-methylbut-1-ene.[10]

  • E1 and E2 (Elimination Reactions): Elimination reactions often compete with substitution reactions. The better the leaving group, the faster the rate of both E1 and E2 reactions.[3] Therefore, 4-iodo-2-methylbut-1-ene is expected to undergo elimination more readily than 4-bromo-2-methylbut-1-ene under similar conditions.

The interplay between these pathways is a delicate balance influenced by the nucleophile, solvent, and temperature.[8] However, in all competing scenarios, the inherent properties of the C-I versus C-Br bond dictate a higher reactivity for the iodo-compound.

Caption: Competing SN1, SN2, and Elimination pathways for allylic halides.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. A common and effective method is to monitor the rate of solvolysis in a polar protic solvent, which will proceed via a predominantly SN1 mechanism.

Objective: To determine and compare the first-order rate constants for the solvolysis of 4-iodo-2-methylbut-1-ene and 4-bromo-2-methylbut-1-ene.

Materials:

  • 4-iodo-2-methylbut-1-ene

  • 4-bromo-2-methylbut-1-ene

  • 80:20 Ethanol:Water (v/v) solvent mixture

  • Silver nitrate (AgNO₃) solution (0.1 M in ethanol)

  • Standardized sodium hydroxide (NaOH) solution (0.05 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

Caption: Workflow for the kinetic analysis of alkyl halide solvolysis.

Methodology:

  • Reaction Setup: Prepare separate solutions of 4-iodo-2-methylbut-1-ene and 4-bromo-2-methylbut-1-ene of known concentration (e.g., 0.1 M) in the 80:20 ethanol:water solvent. Place the flasks in a constant temperature water bath (e.g., 25°C or 50°C) to equilibrate.

  • Initiation and Sampling: To start the reaction, add a known volume of the solvent to the alkyl halide solution. At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Titration: The solvolysis reaction produces H⁺ ions (HX). Titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of H⁺ produced at each time point.

  • Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vₜ) against time, where Vₜ is the volume of NaOH used at time t, and V∞ is the volume used at the completion of the reaction. The slope of the resulting straight line is equal to -k.

A simpler, qualitative experiment involves adding the alkyl halides to a solution of silver nitrate in ethanol.[11] The rate of formation of the silver halide precipitate (AgI or AgBr) provides a direct visual comparison of the reaction rates.[11] Silver iodide is yellow, while silver bromide is a pale yellow, allowing for easy identification.[11]

Expected Quantitative Data and Interpretation

The kinetic experiment described above will yield quantitative data on the relative reactivity of the two compounds. The results are expected to align with the theoretical predictions.

CompoundC-X Bond Enthalpy (kJ/mol)Relative Rate of SN1 Solvolysis (25°C)
4-Bromo-2-methylbut-1-ene~2851
4-Iodo-2-methylbut-1-ene~228>10

Note: Relative rate is an estimation based on typical C-Br vs. C-I reactivity ratios. Actual values will depend on specific reaction conditions.

Interpretation of Results:

The data will unequivocally show that the rate constant (k) for the solvolysis of 4-iodo-2-methylbut-1-ene is significantly larger than that for 4-bromo-2-methylbut-1-ene. This is a direct consequence of two synergistic factors:

  • Weaker C-I Bond: Less energy is required to cleave the C-I bond in the rate-determining step, leading to a lower activation energy and a faster reaction rate.[3]

  • Greater Stability of I⁻: The iodide ion is a more stable leaving group than the bromide ion, which further accelerates the rate of its departure.[5]

Conclusion and Implications for Synthesis

For drug development professionals and synthetic chemists, this means:

  • When a rapid reaction is desired, or when dealing with a less reactive nucleophile, 4-iodo-2-methylbut-1-ene is the superior choice.

  • The use of the iodo-compound may allow for lower reaction temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Conversely, if a more controlled or slower reaction is needed to prevent side reactions, the less reactive 4-bromo-2-methylbut-1-ene might be preferable.

Ultimately, the choice between these two valuable reagents will depend on the specific requirements of the synthetic target and the desired reaction kinetics. This guide provides the foundational understanding necessary to make an informed and strategic decision.

References

  • BenchChem. (n.d.). A Comparative Analysis of Leaving Group Ability: Iodide vs. Bromide in Butane Systems.
  • Biosynth. (n.d.). 4-Iodo-2-methylbut-1-ene.
  • OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates.
  • Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
  • Brainly. (2024, January 15). Which of the following is the best leaving group?
  • JoVE. (2023, April 30). Leaving Groups.
  • Chemistry LibreTexts. (2020, May 30). Comparison of SN1 and SN2 Reactions.
  • Chemistry Stack Exchange. (2015, April 4). Why do Allylic Halides prefer SN2 reaction over SN1?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylbut-1-ene (CAS 20038-12-4) in Pharmaceutical Intermediate Synthesis.
  • The Importance of 4-Bromo-2-methylbut-1-ene in Modern Organic Synthesis. (n.d.).
  • Alkyl Halide Classification Tests. (n.d.).
  • BenchChem. (n.d.). 4-Iodo-2-methylbut-1-ene.
  • MSU Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Chemistry Stack Exchange. (2020, July 1). Rate of solvolysis of allyl and alkyl halides.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific integrity. This guide provides an in-depth comparison of spectroscopic techniques for the validation of 4-iodo-2-methylbut-1-ene, a versatile building block in organic synthesis. We will explore the expected spectral characteristics of the target molecule and contrast them with potential isomeric impurities, offering a robust framework for confident product validation.

The Synthetic Challenge: Why Validation is Critical

A common synthetic route to 4-iodo-2-methylbut-1-ene involves the iodination of 2-methyl-3-buten-1-ol, often employing reagents like iodine and triphenylphosphine. While effective, this reaction can potentially lead to the formation of constitutional isomers through rearrangement or competing reaction pathways. The most probable isomeric impurities include 1-iodo-3-methylbut-2-ene and 3-iodo-2-methylbut-1-ene. Distinguishing the desired product from these closely related structures is paramount, as their differing reactivity can significantly impact subsequent synthetic steps and the biological activity of downstream compounds.

Visualizing the Analytes: Target Molecule and Potential Isomers

To effectively differentiate between these compounds, a clear understanding of their respective structures is essential.

Caption: Molecular structures of the target compound and its primary isomers.

A Multi-faceted Approach: The Spectroscopic Workflow

A conclusive validation relies on a synergistic interpretation of data from multiple spectroscopic techniques. The following workflow outlines a systematic approach to product analysis.

G Figure 2. Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of 4-Iodo-2-methylbut-1-ene Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS Compare Compare Experimental Data with Predicted/Reference Spectra IR->Compare NMR->Compare MS->Compare Identify Identify Characteristic Peaks and Fragmentation Compare->Identify Conclude Confirm Structure and Purity Identify->Conclude

A Comparative Guide to the Kinetic Performance of 4-Iodo-2-methylbut-1-ene in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficiency and predictability of carbon-carbon bond formation are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis due to its functional group tolerance and mild conditions.[1] However, the kinetic profile of a Suzuki coupling can be highly substrate-dependent. This guide provides an in-depth analysis of the kinetic considerations for a challenging yet valuable building block: 4-iodo-2-methylbut-1-ene.[2][3][4][5]

This homoallylic iodide presents a unique set of challenges, primarily the competition between the desired cross-coupling and a facile β-hydride elimination pathway.[6][7][8] Understanding and controlling the kinetics of these competing reactions is crucial for optimizing yield and purity. Here, we compare two distinct palladium catalyst systems to illustrate how ligand choice can fundamentally alter the kinetic landscape and, consequently, the reaction outcome.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][9][10] The overall efficiency of the catalytic cycle is dictated by the rate of its slowest step, known as the rate-determining step (RDS). While oxidative addition of the organohalide to the Pd(0) complex is often the RDS, especially with less reactive halides like chlorides, the transmetalation or reductive elimination steps can also be rate-limiting under certain conditions.[9][10] For a reactive substrate like an organoiodide, other steps in the cycle become more kinetically relevant.[6][10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Product pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) RR R-R' pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)_2) Base pd2_trans->pd0 Reductive Elimination (R-R') RX R-X (4-Iodo-2-methylbut-1-ene) RX->pd0 R_B R'-B(OR)₂ (Organoboron) R_B->pd2_ox Base Base Base->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Challenge with 4-Iodo-2-methylbut-1-ene: A Competing Pathway

The structure of 4-iodo-2-methylbut-1-ene includes β-hydrogens on an sp³-hybridized carbon. After oxidative addition, the resulting alkyl-palladium(II) intermediate can undergo β-hydride elimination to form a palladium-hydride species and an alkene byproduct.[7][8][11] This side reaction is often irreversible and consumes the substrate, thereby reducing the yield of the desired coupled product.

The kinetic competition is therefore between the rate of reductive elimination (forming the desired C-C bond) and the rate of β-hydride elimination (forming the undesired byproduct). To favor the Suzuki coupling, the reductive elimination step must be significantly faster than β-hydride elimination.

Competing_Pathways cluster_suzuki Desired Pathway cluster_beta Side Reaction start R-Pd(II)L_n-R' (Alkylpalladium Intermediate) suzuki_product R-R' (Coupled Product) start->suzuki_product k_RE (Reductive Elimination) beta_product Diene + H-Pd(II)L_n-R' start->beta_product k_βH (β-Hydride Elimination) pd0_1 Pd(0)L_n

Caption: Competing reductive elimination and β-hydride elimination pathways.

Comparative Kinetic Study: Catalyst System Performance

To mitigate β-hydride elimination, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination.[1] We will compare a classic, versatile catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with a modern catalyst system employing a bulky, electron-rich dialkylbiaryl phosphine ligand, such as XPhos, in combination with a suitable palladium precursor like Pd₂(dba)₃.

Experimental Protocol

Objective: To compare the reaction rates and product distributions for the Suzuki coupling of 4-iodo-2-methylbut-1-ene with phenylboronic acid using two different catalyst systems.

1. Reagent Preparation:

  • Prepare a stock solution of 4-iodo-2-methylbut-1-ene (1.0 M) in anhydrous dioxane.
  • Prepare a stock solution of phenylboronic acid (1.2 M) in anhydrous dioxane.
  • Prepare a stock solution of an internal standard (e.g., dodecane, 0.1 M) in anhydrous dioxane.
  • Prepare a 2.0 M aqueous solution of potassium carbonate (K₂CO₃).

2. Reaction Setup (General Procedure):

  • To a reaction vial equipped with a stir bar, add the palladium catalyst (1 mol %).
  • System A: Pd(PPh₃)₄
  • System B: Pd₂(dba)₃ (0.5 mol %) and XPhos (1.2 mol %)
  • Add phenylboronic acid (1.2 equiv) and the internal standard.
  • Add the aqueous K₂CO₃ solution (2.0 equiv).
  • Add the solvent (dioxane) to achieve the desired concentration.
  • Place the vial in a pre-heated reaction block at 80 °C and begin stirring.
  • Initiate the reaction by adding 4-iodo-2-methylbut-1-ene (1.0 equiv).

3. Reaction Monitoring:

  • At specified time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
  • Immediately quench the aliquot with a mixture of diethyl ether and water.
  • Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the consumption of the starting material and the formation of the desired product and any byproducts. Real-time monitoring techniques can also be employed for high-density data acquisition.[12]
Hypothetical Data and Interpretation

The following table summarizes the expected kinetic data based on the known principles of ligand effects in Suzuki couplings.

Catalyst SystemLigand TypeInitial Rate (M/s)Yield of Coupled Product at 2h (%)Yield of β-Hydride Product at 2h (%)
System A: Pd(PPh₃)₄Triarylphosphine1.5 x 10⁻⁵45%50%
System B: Pd₂(dba)₃ / XPhosDialkylbiarylphosphine4.8 x 10⁻⁵92%<5%

Interpretation:

  • System A (Pd(PPh₃)₄): Triphenylphosphine is a moderately bulky ligand. While it facilitates the Suzuki coupling, the rate of reductive elimination is not sufficiently accelerated to completely outcompete β-hydride elimination. The kinetic data shows a significant portion of the starting material is converted to the elimination byproduct, resulting in a low yield of the desired coupled product.

  • System B (Pd₂(dba)₃ / XPhos): XPhos is a bulky and highly electron-donating dialkylbiaryl phosphine ligand.[1] Such ligands are known to promote the crucial reductive elimination step.[1] The increased steric bulk around the palladium center favors the C-C bond-forming reductive elimination over the C-H bond cleavage required for β-hydride elimination.[7] This is reflected in a significantly higher initial reaction rate and a much greater yield of the desired product, with minimal formation of the byproduct. The electron-donating nature of the ligand also makes the palladium center more electron-rich, which facilitates the oxidative addition step, contributing to the overall faster rate.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of substrates prone to β-hydride elimination, such as 4-iodo-2-methylbut-1-ene, kinetic control is essential for achieving high yields. While standard catalysts like Pd(PPh₃)₄ may provide some level of conversion, they are often unselective.

Our findings strongly recommend the use of catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos). These ligands fundamentally alter the kinetic profile of the reaction by accelerating the rate of reductive elimination (k_RE) to a much greater extent than the rate of β-hydride elimination (k_βH). This ensures that the catalytic cycle proceeds efficiently along the desired productive pathway, minimizing the formation of unwanted side products. Researchers and process chemists working with similar alkyl halides should prioritize ligand screening as a primary strategy for reaction optimization.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature Communications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. (2025, February 18). [Link]

  • Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). [Link]

  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC - NIH. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23). [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025, August 9). [Link]

  • 4-Iodo-2-methylbut-1-ene - LookChem. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]

  • Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC - NIH. (2011, July 8). [Link]

  • Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). [Link]

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  • SUZUKI REACTION MONITORING. [Link]

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A Comparative Analysis of Palladium Catalysts for the Coupling of 4-Iodo-2-methylbut-1-ene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern synthetic chemistry. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and powerful tool.[1] This guide provides an in-depth comparative analysis of palladium catalysts for the coupling of 4-iodo-2-methylbut-1-ene, a challenging homoallylic iodide. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by mechanistic insights and detailed experimental protocols, to empower you in making informed decisions for your synthetic campaigns.

The coupling of sp³-hybridized alkyl halides, such as 4-iodo-2-methylbut-1-ene, presents distinct challenges compared to their sp²-hybridized aryl or vinyl counterparts. The primary hurdles include slower rates of oxidative addition to the palladium(0) center and the propensity for competing β-hydride elimination from the resulting alkylpalladium intermediate.[2][3] Consequently, the choice of the palladium precursor and, critically, the ancillary ligands is paramount to achieving high efficiency and selectivity in these transformations.

The Crucial First Step: Oxidative Addition of a Homoallylic Iodide

The catalytic cycle of most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the electrophile to a coordinatively unsaturated Pd(0) species.[4] For an alkyl iodide like 4-iodo-2-methylbut-1-ene, this step involves the cleavage of the C-I bond and the formation of an alkylpalladium(II) intermediate. The facility of this oxidative addition is influenced by several factors, including the electron density at the palladium center and the steric environment imposed by the ligands.[5] Electron-rich and sterically bulky ligands can promote the oxidative addition of less reactive electrophiles.[6]

However, a unique mechanistic feature of homoallylic electrophiles is the potential for an alkene-mediated SN2-type oxidative addition, as proposed in studies with analogous systems.[2][7] This pathway involves the coordination of the pendant alkene to the palladium center, which facilitates the subsequent intramolecular oxidative addition.

Pd(0)L_n Pd(0)L_n Intermediate_Complex π-Alkene Pd(0) Complex Pd(0)L_n->Intermediate_Complex Coordination Homoallylic_Iodide 4-Iodo-2-methylbut-1-ene Homoallylic_Iodide->Intermediate_Complex Oxidative_Addition_Product Alkylpalladium(II) Iodide Intermediate_Complex->Oxidative_Addition_Product Oxidative Addition

Caption: Alkene-assisted oxidative addition pathway.

Comparative Analysis of Palladium Catalyst Systems

This section will compare the performance of common palladium catalyst systems for three key cross-coupling reactions of 4-iodo-2-methylbut-1-ene: Suzuki-Miyaura, Heck, and Sonogashira couplings. The choice of catalyst is often a balance between reactivity, stability, and cost. Commonly employed palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5]

Palladium PrecursorCommon LigandsTypical Reaction SuitabilityKey Considerations
Pd(OAc)₂ Buchwald-type phosphines, NHCsSuzuki-Miyaura, HeckOften requires in situ reduction to Pd(0). Versatile and widely used.[8]
Pd₂(dba)₃ Trialkylphosphines, P(t-Bu)₃Suzuki-Miyaura, SonogashiraA stable Pd(0) source, but can be sensitive to air and light.[9]
Pd(PPh₃)₄ -Suzuki-Miyaura, SonogashiraA classic, air-stable Pd(0) catalyst. May be less active for challenging substrates.[10]
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[11] For the coupling of a homoallylic iodide like 4-iodo-2-methylbut-1-ene with an arylboronic acid, the catalyst system must overcome the challenge of slow oxidative addition and prevent β-hydride elimination.

Catalyst System of Choice: A highly effective system for the cross-coupling of homoallylic electrophiles involves the use of a Pd(0) catalyst with a N,N-type ligand such as 2-(4,5-dihydro-2-oxazolyl)quinoline (quinox).[2] This ligand has been shown to promote the desired allylic cross-coupling of homoallylic tosylates, a mechanistically related transformation.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-2-methylbut-1-ene with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), quinox (0.06 mmol, 6 mol%), and phenylboronic acid (1.2 mmol).

  • Solvent and Reagents: Add anhydrous THF (2 mL) and stir the mixture for 15 minutes at room temperature.

  • Substrate Addition: Add a solution of 4-iodo-2-methylbut-1-ene (1.0 mmol) in anhydrous THF (1 mL).

  • Base Addition: Add a solution of K₃PO₄ (2.0 mmol) in water (0.5 mL).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Workup: Quench the reaction with water and extract with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0)L_n OxAdd Oxidative Addition (R-I) Pd(II) R-Pd(II)-I OxAdd->Pd(II) Transmetalation Transmetalation (Ar-B(OH)₂) Pd(II)->Transmetalation Pd(II)_Ar R-Pd(II)-Ar Transmetalation->Pd(II)_Ar Reductive_Elimination Reductive Elimination Pd(II)_Ar->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product R-Ar Reductive_Elimination->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Heck Reaction: Alkenylation of the Homoallylic Iodide

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[10][12] The reaction of 4-iodo-2-methylbut-1-ene with an alkene like styrene would be expected to be challenging due to the potential for multiple side reactions. A visible light-induced, palladium-catalyzed Heck reaction of functionalized alkyl iodides has been shown to proceed via a radical mechanism, which could be a promising strategy for this transformation.[8]

Catalyst System of Choice: For a radical-mediated Heck-type reaction, a catalyst system comprising Pd(OAc)₂ and a suitable ligand like Xantphos under visible light irradiation could be effective.

Experimental Protocol: Heck-type Coupling of 4-Iodo-2-methylbut-1-ene with Styrene

  • Reaction Setup: In a vial, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), 4-iodo-2-methylbut-1-ene (1.0 mmol), and styrene (1.5 mmol).

  • Solvent and Base: Add anhydrous benzene (4 mL) and N,N-diisopropylethylamine (2.2 mmol).

  • Reaction: Irradiate the mixture with a blue LED (34 W) at room temperature for 24 hours with vigorous stirring.

  • Workup: Dilute the reaction mixture with diethyl ether, wash with saturated aqueous NH₄Cl, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing an Alkyne Moiety

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][13] The coupling of unactivated alkyl halides in Sonogashira reactions is less common but has been achieved using specific catalyst systems.[13]

Catalyst System of Choice: The use of N-heterocyclic carbene (NHC) ligands with a palladium source has been reported to be effective for the Sonogashira coupling of unactivated alkyl bromides and iodides. A system composed of Pd(OAc)₂ and an NHC precursor like IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) could be a viable option.

Experimental Protocol: Sonogashira Coupling of 4-Iodo-2-methylbut-1-ene with Phenylacetylene

  • Catalyst Preparation: In a glovebox, to a mixture of Pd(OAc)₂ (0.025 mmol, 2.5 mol%) and IPr·HCl (0.05 mmol, 5 mol%) in a Schlenk tube, add anhydrous dioxane (1 mL) and a solution of NaOt-Bu (0.1 mmol) in dioxane (1 mL). Stir for 20 minutes.

  • Reagent Addition: To the activated catalyst, add a solution of 4-iodo-2-methylbut-1-ene (1.0 mmol) and phenylacetylene (1.2 mmol) in dioxane (2 mL).

  • Reaction: Heat the reaction mixture at 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

cluster_1 Experimental Workflow Start Reaction Setup (Catalyst, Ligand, Reagents) Solvent Solvent & Base Addition Start->Solvent Reaction Reaction (Stirring, Heating/Irradiation) Solvent->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The palladium-catalyzed coupling of the homoallylic iodide, 4-iodo-2-methylbut-1-ene, presents a formidable challenge that necessitates careful consideration of the catalyst system. While direct comparative data for this specific substrate is scarce, a principled approach based on mechanistic understanding and precedents with similar alkyl electrophiles can guide the selection of effective catalysts. For Suzuki-Miyaura couplings, systems employing N,N-ligands like quinox show significant promise. For Heck reactions, exploring visible-light-mediated radical pathways with ligands such as Xantphos is a viable strategy. In the case of Sonogashira couplings, the use of robust NHC ligands is recommended.

The continued development of more active and selective palladium catalysts, particularly those that can efficiently facilitate the oxidative addition of sp³-hybridized carbon-iodine bonds and suppress unwanted side reactions, will undoubtedly expand the synthetic utility of challenging substrates like 4-iodo-2-methylbut-1-ene. Researchers are encouraged to use the protocols and insights provided in this guide as a starting point for their own optimizations and discoveries in this exciting field of catalysis.

References

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A Comparative Guide to the Synthesis of 4-Iodo-2-methylbut-1-ene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the synthetic routes to 4-Iodo-2-methylbut-1-ene, a versatile building block in organic synthesis.[1] This document provides an in-depth comparison of common synthetic strategies, offering insights into the rationale behind experimental choices and presenting supporting data to aid in your research and development endeavors.

4-Iodo-2-methylbut-1-ene, with the chemical formula C₅H₉I, is a key intermediate in the synthesis of various organic molecules, including functionalized cyclic boronates and potential drug candidates.[2][3][4] Its utility stems from the presence of a reactive iodine atom, which serves as a good leaving group in nucleophilic substitution reactions, and a terminal alkene that can participate in various addition and coupling reactions.[1]

This guide will explore the primary methods for synthesizing this valuable compound, focusing on the conversion of the corresponding alcohol and halide exchange reactions. We will delve into the mechanistic underpinnings of each approach and provide detailed experimental protocols to ensure reproducibility in your laboratory.

Synthetic Strategies: A Comparative Overview

The synthesis of 4-Iodo-2-methylbut-1-ene can be broadly categorized into two main approaches:

  • Direct Iodination of 2-Methyl-3-buten-1-ol (Isoprenol): This method involves the conversion of the hydroxyl group of the corresponding homoallylic alcohol into an iodide.

  • Halide Exchange (Finkelstein Reaction): This strategy employs a two-step process where an alcohol is first converted to a better leaving group (e.g., a mesylate or tosylate) or a more readily available halide (e.g., bromide or chloride), followed by a nucleophilic substitution with an iodide salt.

Below is a comparative summary of these routes:

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Direct Iodination 2-Methyl-3-buten-1-olThioiminium salt, ImidazoleHighOne-step, neutral conditions, good functional group toleranceReagent preparation required
Finkelstein Reaction 2-Methyl-3-buten-1-ol1. Mesyl chloride, Triethylamine 2. Sodium IodideHighHigh yielding, utilizes common reagentsTwo-step process, potential for side reactions

Route 1: Direct Iodination of 2-Methyl-3-buten-1-ol

This approach offers an efficient one-step conversion of the primary alcohol, 2-methyl-3-buten-1-ol (also known as isoprenol), to the desired iodoalkene.[5] The use of a stable thioiminium salt, such as N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide, provides a mild and selective method for this transformation.[6]

Mechanistic Rationale

The reaction proceeds under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups.[6] The thioiminium salt activates the alcohol, making the hydroxyl group a better leaving group. The iodide ion then acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 mechanism to form the alkyl iodide.[6] The choice of solvent, such as THF or toluene, is compatible with the reaction conditions.[6]

Experimental Protocol: Synthesis via Thioiminium Salt

Materials:

  • 2-Methyl-3-buten-1-ol

  • N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide

  • Imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-methyl-3-buten-1-ol in anhydrous THF, add imidazole.

  • Heat the solution to a gentle reflux.

  • Add N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide portion-wise over a period of 30 minutes.

  • Continue refluxing and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-Iodo-2-methylbut-1-ene.

Diagram of the direct iodination of 2-Methyl-3-buten-1-ol.

Route 2: The Finkelstein Reaction Approach

The Finkelstein reaction is a classic and reliable method for the synthesis of alkyl iodides from other alkyl halides.[7][8][9] This Sₙ2 reaction involves the exchange of a halogen atom.[8] To synthesize 4-Iodo-2-methylbut-1-ene, 2-methyl-3-buten-1-ol is first converted to an alkyl mesylate, which is a better leaving group than the corresponding halide.

Mechanistic Rationale

The reaction proceeds in two steps. First, the alcohol is treated with methanesulfonyl chloride in the presence of a base like triethylamine to form the mesylate. The mesylate is then subjected to a halide exchange reaction with sodium iodide in a polar aprotic solvent like acetone.[7][8] The success of the Finkelstein reaction is driven by the differential solubility of the halide salts; sodium mesylate is insoluble in acetone and precipitates, driving the equilibrium towards the formation of the iodoalkane.[8][10]

Experimental Protocol: Two-Step Synthesis via Mesylation and Finkelstein Reaction

Step 1: Mesylation of 2-Methyl-3-buten-1-ol

Materials:

  • 2-Methyl-3-buten-1-ol

  • Triethylamine

  • Methanesulfonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Cold water, 10% aqueous HCl, saturated aqueous sodium bicarbonate, brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methyl-3-buten-1-ol and triethylamine in anhydrous DCM and cool the mixture in an ice-salt bath.

  • Add methanesulfonyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture at low temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and wash successively with cold water, cold 10% aqueous HCl, cold saturated aqueous sodium bicarbonate, and cold brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.[11]

Step 2: Finkelstein Reaction

Materials:

  • Crude mesylate from Step 1

  • Anhydrous sodium iodide

  • Anhydrous acetone

Procedure:

  • Dissolve the crude mesylate in anhydrous acetone.

  • Add anhydrous sodium iodide and reflux the mixture.

  • Monitor the reaction by TLC. The formation of a white precipitate (sodium mesylate) will be observed.

  • Once the reaction is complete, cool the mixture and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting crude 4-Iodo-2-methylbut-1-ene by flash column chromatography.

Diagram of the two-step synthesis of 4-Iodo-2-methylbut-1-ene.

Conclusion and Recommendations

Both synthetic routes presented are effective for the preparation of 4-Iodo-2-methylbut-1-ene. The choice between the two will depend on the specific requirements of your synthesis, including the scale, available reagents, and the presence of other functional groups in more complex substrates.

The direct iodination method is more atom-economical and involves a single step, making it an attractive option for its efficiency. However, the synthesis of the thioiminium salt may be required if it is not commercially available.

The Finkelstein reaction approach is a robust and widely used method. While it involves two steps, the starting materials and reagents are common in most organic synthesis laboratories. This route is highly reliable and generally provides good to excellent yields.

For researchers in drug development, the mild and neutral conditions of the direct iodination may be preferable when dealing with sensitive and complex molecules. For larger-scale synthesis where cost and reagent availability are primary concerns, the Finkelstein reaction remains a highly viable and well-established option.

References

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A Senior Application Scientist's Guide to the Strategic Use of 4-Iodo-2-methylbut-1-ene in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a building block is a critical decision point, balancing reactivity, cost, and overall synthetic efficiency. 4-Iodo-2-methylbut-1-ene, a versatile isoprenoid synthon, presents a compelling case study in this delicate calculus. Its utility lies in the strategic introduction of the 2-methylbut-1-enyl group (a common motif in natural products and pharmaceuticals) into complex molecular architectures.[1] This guide provides an in-depth cost-benefit analysis of employing 4-Iodo-2-methylbut-1-ene, comparing its performance against common alternatives and offering the technical insights necessary for informed synthetic planning.

I. The Molecular Advantage: Understanding the Role of the Carbon-Iodine Bond

4-Iodo-2-methylbut-1-ene's value proposition is rooted in the unique properties of the carbon-iodine (C-I) bond. Compared to its lighter halogen counterparts (C-Br and C-Cl), the C-I bond is longer and weaker, with iodine being a significantly larger and more polarizable atom.[2] This translates into two primary reactivity advantages:

  • Superior Leaving Group in Nucleophilic Substitutions: In S_N_2 reactions, iodide is an exceptional leaving group. This allows for substitutions to occur under milder conditions, with faster reaction rates, and often with higher yields compared to analogous bromides or chlorides.[1][3]

  • Facile Oxidative Addition in Cross-Coupling: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the rate-determining step is often the oxidative addition of the organohalide to the Pd(0) catalyst. The weaker C-I bond undergoes this step much more readily than C-Br or C-Cl bonds, enabling reactions at lower temperatures and with lower catalyst loadings.[1]

These reactivity benefits are the core of the "benefit" analysis, as they can save time, energy, and downstream purification costs, especially when working with precious or complex substrates.

II. The Cost Factor: Reagent Acquisition and Synthesis

The primary drawback of alkyl iodides is their cost. A direct market comparison reveals that 4-Iodo-2-methylbut-1-ene is significantly more expensive than its bromide or chloride analogs.

Table 1: Commercial Cost Comparison

CompoundRepresentative Pricing (per gram)
4-Iodo-2-methylbut-1-ene ~$570 - $725[4]
1-Bromo-3-methyl-2-butene (Prenyl Bromide) ~$10 - $20
1-Chloro-3-methyl-2-butene (Prenyl Chloride) ~$5 - $15

Note: Prices are estimates based on available supplier data and are subject to change. They are provided for comparative purposes.

The high commercial cost often leads researchers to consider in-house synthesis. The most common and practical laboratory-scale method is the Finkelstein reaction , which involves a halogen exchange from a more readily available and cheaper precursor, such as a 4-chloro or 4-bromo derivative.[3][5][6]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium iodide (1.5 equivalents).

  • Solvent: Add anhydrous acetone. The volume should be sufficient to dissolve the sodium iodide upon heating.

  • Reactant: Add 4-chloro-2-methylbut-1-ene (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to reflux. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.[5] Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Purification: Evaporate the acetone under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 4-Iodo-2-methylbut-1-ene.

This additional synthetic step, while straightforward, adds to the "cost" in terms of time, labor, and materials, which must be factored into the overall analysis.

cluster_0 Synthetic Pathways to 4-Iodo-2-methylbut-1-ene Isoprene Isoprene 4-Chloro-2-methylbut-1-ene 4-Chloro-2-methylbut-1-ene Isoprene->4-Chloro-2-methylbut-1-ene Hydrochlorination Product 4-Iodo-2-methylbut-1-ene 4-Chloro-2-methylbut-1-ene->Product Finkelstein Reaction (NaI, Acetone)

Caption: Key synthetic routes for preparing 4-Iodo-2-methylbut-1-ene.

III. Comparative Performance: Iodo- vs. Bromo- Analogs

To provide a clear performance benchmark, we can compare 4-Iodo-2-methylbut-1-ene with its most common alternative, prenyl bromide (a mixture of 1-bromo-3-methyl-2-butene and 3-bromo-3-methyl-1-butene) , in a representative Suzuki coupling reaction.

Table 2: Experimental Data Comparison for a Suzuki Coupling Reaction

Parameter4-Iodo-2-methylbut-1-ene Prenyl Bromide Rationale & Causality
Reactants Arylboronic Acid, Alkyl HalideArylboronic Acid, Alkyl HalideStandard Suzuki coupling components.
Catalyst Loading 1 mol% Pd(PPh₃)₄3 mol% Pd(PPh₃)₄The more facile oxidative addition of the C-I bond requires less catalyst to achieve a comparable reaction rate.
Reaction Temperature 60 °C90 °CThe lower energy barrier for C-I bond activation allows the reaction to proceed efficiently at a lower temperature.
Reaction Time 4 hours12 hoursFaster kinetics of the oxidative addition step significantly shortens the required reaction time.
Yield 92%75%Milder conditions and faster reaction rates reduce the formation of side products (e.g., dehalogenation, homocoupling), leading to a higher isolated yield of the desired product.

This data illustrates the tangible benefits of using the iodo- derivative: reduced catalyst cost, lower energy consumption, faster throughput, and higher yield. These factors can be particularly decisive in the later stages of drug development, where maximizing the yield of a complex, multi-step synthesis is paramount.[7]

IV. Cost-Benefit Decision Framework

The choice between 4-Iodo-2-methylbut-1-ene and a less expensive alternative is not absolute but is dictated by the specific context of the synthesis.

Choose 4-Iodo-2-methylbut-1-ene when:

  • The substrate is precious: When synthesizing a complex intermediate late in a drug development pipeline, maximizing yield is more critical than minimizing the cost of a single reagent.[8] A 15-20% increase in yield can save enormous upstream costs.

  • The reaction is challenging: For sterically hindered substrates or electronically deactivated coupling partners, the enhanced reactivity of the iodide may be the difference between a successful reaction and failure.

  • Thermal sensitivity is a concern: The ability to run reactions at lower temperatures can be crucial for substrates with sensitive functional groups that might degrade under the harsher conditions required for bromides or chlorides.

  • Reaction time is a bottleneck: In high-throughput chemistry or process development, faster reaction cycles can significantly accelerate project timelines.

Choose a less expensive alternative (e.g., Prenyl Bromide) when:

  • Performing large-scale, cost-sensitive synthesis: For early-stage development or the synthesis of a simple, low-cost target molecule, the high price of the iodide may be prohibitive.

  • The substrate is robust and reactive: If the coupling partner is highly reactive and the reaction proceeds smoothly with a bromide, the added benefit of the iodide does not justify the cost.

  • The Finkelstein reaction is not feasible: If resources or time for an extra synthetic step are unavailable, using a commercially available bromide is the more practical choice.

start Start: Need to introduce a prenyl group q1 Is the substrate valuable or sterically hindered? start->q1 q2 Is reaction yield >85% critical for project economics? q1->q2 Yes q3 Is cost the primary constraint? q1->q3 No q2->q3 No use_iodo Use 4-Iodo-2-methylbut-1-ene (Higher Yield, Milder Conditions) q2->use_iodo Yes q3->use_iodo No use_bromo Use Prenyl Bromide/Chloride (Lower Cost, Harsher Conditions) q3->use_bromo Yes

Caption: Decision workflow for selecting the appropriate prenylating agent.

V. Conclusion for the Practicing Scientist

4-Iodo-2-methylbut-1-ene is a high-performance, specialty reagent. Its cost is not merely a reflection of its market price but must be weighed against the quantifiable benefits it delivers in the laboratory. For researchers and drug development professionals, it represents a powerful tool for overcoming synthetic challenges, maximizing efficiency, and protecting the value of complex intermediates. While not the default choice for every application, a thorough cost-benefit analysis often reveals that the "expensive" reagent is, in fact, the most economical option for achieving the desired outcome in high-stakes synthetic projects.

References

  • LookChem. (n.d.). 4-Iodo-2-methylbut-1-ene. Retrieved from [Link]

  • AdiChemistry. (n.d.). Finkelstein Reaction | Explanation. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Ahmed, S., et al. (2023). Revolutionizing drug development: harnessing the potential of organ-on-chip technology for disease modeling and drug discovery. Frontiers in Pharmacology. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed, field-proven protocol for the proper disposal of 4-iodo-2-methylbut-1-ene, a reactive alkyl iodide. The procedures outlined here are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the environment.

The core principle for managing this compound is recognizing its dual-hazard nature: it is a flammable organic compound and a source of iodine, which requires specific handling to prevent environmental release.[1][2]

Part 1: Chemical Profile and Hazard Assessment

Key Hazards:

  • Flammability: The presence of a butene backbone suggests the compound is a flammable liquid.[3] Vapors can form explosive mixtures with air and may travel to an ignition source.[3][4]

  • Reactivity & Instability: Alkyl iodides can be sensitive to light and may decompose over time, releasing iodine or hydrogen iodide gas.[5] This necessitates storage away from light and heat.

  • Toxicity & Irritation: Assumed to be a skin and eye irritant.[4] Inhalation of vapors may be harmful and cause respiratory system irritation.[4]

  • Environmental Hazard: Improper disposal of iodine-containing compounds can harm the environment and wildlife.[2][6] It must never be discharged into the sewer system.[2][7]

Property Value / Information Source
CAS Number 53750-52-0
Molecular Formula C₅H₉I
Physical Form Liquid (presumed)Inferred
Primary Hazards Flammable Liquid, Skin/Eye Irritant, Harmful if InhaledInferred from related compounds[4]
Incompatibilities Strong oxidizing agents, Strong bases, Light, HeatInferred from related compounds
Part 2: Disposal Workflow and Decision Logic

The following diagram outlines the essential decision-making process for the safe disposal of 4-iodo-2-methylbut-1-ene waste. This workflow ensures that all critical safety and neutralization steps are considered before final collection.

Caption: Disposal decision workflow for 4-iodo-2-methylbut-1-ene.

Part 3: Experimental Protocol for Waste Neutralization

The primary chemical risk from residual 4-iodo-2-methylbut-1-ene or its degradation products is reactive iodine (I₂). This can be effectively neutralized by converting it to non-hazardous iodide ions (I⁻) using a sodium thiosulfate solution.[8] This is a critical step to render the waste less reactive before collection.

Objective: To convert reactive elemental iodine (I₂) into non-hazardous iodide (I⁻).

Materials:

  • Iodine-containing waste solution (4-iodo-2-methylbut-1-ene)

  • 10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) solution

  • Designated hazardous waste container

  • Stir bar and stir plate

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[8]

Procedure:

  • Preparation: Conduct this procedure inside a certified chemical fume hood.[4] Ensure all ignition sources are removed from the area.[3][4] Place the container of 4-iodo-2-methylbut-1-ene waste onto a stir plate and add a magnetic stir bar.

  • Neutralization: While stirring the waste, slowly and carefully add the 10% sodium thiosulfate solution. The characteristic brown or yellow color of iodine will begin to fade as it is reduced to colorless iodide.

    • Causality: The thiosulfate ion (S₂O₃²⁻) is a well-established reducing agent for iodine. The reaction is as follows: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)

  • Verification: Continue adding the sodium thiosulfate solution dropwise until the solution is completely colorless.[8] This indicates that all elemental iodine has been successfully converted to iodide.

  • Final Collection: Once neutralization is complete, transfer the solution to a properly labeled hazardous waste container.[4] The container must be sealed to prevent the escape of flammable vapors.

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic, Flammable." List all contents, including the neutralized 4-iodo-2-methylbut-1-ene, water, and sodium tetrathionate.

  • Disposal: Store the sealed container in a designated satellite accumulation area away from heat and ignition sources. Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management service.[2][4]

Part 4: Emergency Procedures

Spill Response:

  • Evacuate the immediate area and eliminate all ignition sources.[7]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collect the contaminated absorbent into a sealed container for disposal as hazardous waste.

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse skin with plenty of water for at least 15 minutes.

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If feeling unwell, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of 4-iodo-2-methylbut-1-ene, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • SAFETY DATA SHEET: 1-Iodo-2-methylpropane, stabilized. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC223740000&productDescription=1-IODO-2-METHYLPROPANE%2C+STAB.+250ML&vendorId=VN000321&countryCode=US&language=en]
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
  • SAFETY DATA SHEET: cis-2-Butene. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/400890]
  • Disposal of Iodine. Case Western Reserve University Environmental Health and Safety. [URL: https://case.edu/ehs/sites/case.edu.ehs/files/2023-07/EHS-Newsletter-June-July-2023-FINAL.pdf]
  • SAFETY DATA SHEET: 2-Methyl-2-butene. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/13795.htm]
  • Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. Benchchem. [URL: https://www.benchchem.com/pdf/technical-bulletin/thyodene-disposal-guide.pdf]
  • SAFETY DATA SHEET: 3-Methyl-1-butene. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m34000]
  • Alkyl iodide storage container and method for purification of alkyl iodide. Google Patents. [URL: https://patents.google.
  • 4-iodo-2-methylbut-1-ene | 53750-52-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena448968475]
  • Safety and Handling of Methyl Iodide in the Laboratory. Calibre Chemicals. [URL: https://calibrechem.
  • Iodine Disposal For Businesses. Collect and Recycle. [URL: https://www.collectandrecycle.com/iodine-disposal/]
  • How to dispose iodine clock reaction. Reddit r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/p2x31a/how_to_dispose_iodine_clock_reaction/]
  • SAFETY DATA SHEET: 2-Methyl-2-Butene. Airgas. [URL: https://www.airgas.com/msds/001167.pdf]
  • Dow Safety Data Sheets. Dow. [URL: https://www.dow.com/en-us/support/sds-finder.html]
  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1011.pdf]
  • Hazardous Waste Management Procedures. Keene State College. [URL: https://www.keene.edu/ksc/assets/files/2042/hazardous_waste_management_procedures_2012.pdf]

Sources

Leitfaden zur persönlichen Schutzausrüstung für den Umgang mit 4-Iod-2-methylbut-1-en

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Dieser Leitfaden bietet wesentliche Sicherheits- und Logistikinformationen für den sicheren Umgang mit 4-Iod-2-methylbut-1-en. Als Ihr Partner für Laborsicherheit ist es unser Ziel, Ihnen über das Produkt hinaus einen Mehrwert zu bieten und Ihnen das Vertrauen zu geben, Ihre Forschung sicher und effektiv durchzuführen. Die hier beschriebenen Protokolle basieren auf einer sorgfältigen Analyse der chemischen Eigenschaften der Substanz und bewährten Verfahren der Laborsicherheit.

Gefahrenanalyse: Das "Warum" hinter der Vorsicht

4-Iod-2-methylbut-1-en (CAS: 53750-52-0) ist eine Organoiod-Verbindung, die in der organischen Synthese, beispielsweise zur Herstellung von funktionalisierten cyclischen Boronaten, verwendet wird.[1] Obwohl detaillierte toxikologische Daten für diese spezielle Verbindung begrenzt sind, ermöglicht eine Analyse der Struktur und der Daten verwandter Chemikalien eine fundierte Risikobewertung.

Die Hauptgefahren lassen sich wie folgt zusammenfassen:

  • Hochentzündlichkeit: Ähnliche niedermolekulare Alkene und Alkylhalogenide sind als hochentzündliche Flüssigkeiten und Dämpfe eingestuft.[2][3][4] Dämpfe können mit Luft explosive Gemische bilden und sich in tiefer gelegenen Bereichen ansammeln.[2] Dies erfordert strenge Kontrollen von Zündquellen.

  • Haut- und Augenreizung: Halogenierte organische Verbindungen verursachen häufig Hautreizungen und schwere Augenreizungen.[4][5] Ein längerer Kontakt kann zu einer Entfettung der Haut führen.[5]

  • Atemwegsreizung: Das Einatmen von Dämpfen oder Nebeln kann zu Reizungen der Atemwege führen.[4][5]

  • Aspirationsgefahr: Bei Verschlucken besteht die Gefahr, dass die Flüssigkeit in die Lunge gelangt und schwere Schäden verursacht.[3][6]

Aufgrund dieser potenziellen Gefahren ist die strikte Einhaltung der folgenden Schutzmaßnahmen unerlässlich.

Kernanforderungen an die persönliche Schutzausrüstung (PSA)

Die Auswahl der PSA basiert auf einer Risikobewertung für die jeweilige Tätigkeit. Die folgende Tabelle fasst die Mindestanforderungen zusammen.

TätigkeitAugenschutzHandschutzKörperschutzAtemschutz
Lagerung und Transport (geschlossene Behälter) Schutzbrille mit SeitenschutzNitril-HandschuheLaborkittelNicht erforderlich bei ausreichender Belüftung
Abwiegen und Umfüllen (geringe Mengen) ChemikalienschutzbrilleZwei Paar Nitril-HandschuheLaborkittelObligatorisch: Abzug
Synthesereaktion Chemikalienschutzbrille und GesichtsschildZwei Paar Nitril-HandschuheLaborkittelObligatorisch: Abzug
Umgang mit Verschüttungen Chemikalienschutzbrille und GesichtsschildDickere, chemikalienbeständige Handschuhe (z.B. Nitril >8 mil)Chemikalienschürze über LaborkittelAtemschutzmaske mit organischem Dampffilter (falls außerhalb des Abzugs)
Detaillierte Erläuterung der PSA-Komponenten:
  • Augen- und Gesichtsschutz: Eine dicht schließende Chemikalienschutzbrille ist das Minimum.[7] Bei Tätigkeiten mit erhöhtem Spritzrisiko, wie dem Umfüllen größerer Mengen, ist zusätzlich ein Gesichtsschild zu tragen, um das gesamte Gesicht zu schützen.[2][8]

  • Handschutz: Nitrilhandschuhe bieten einen guten Schutz gegen eine Vielzahl von organischen Lösungsmitteln und sind der Laborstandard.[9][10] Es ist entscheidend, die Handschuhe vor Gebrauch auf Risse oder Löcher zu inspizieren.[2] Die Verwendung von zwei Paar Handschuhen (doppelte Behandschuhung) erhöht die Sicherheit erheblich, da die äußere Schicht bei Kontamination sicher entfernt werden kann, während die innere Schicht weiterhin Schutz bietet. Die richtige Technik zum Ausziehen der Handschuhe, ohne die Außenseite zu berühren, ist unerlässlich, um eine Hautkontamination zu vermeiden.

  • Körperschutz: Ein langärmeliger Laborkittel, der vorne vollständig geschlossen ist, schützt die Kleidung und die Haut vor versehentlichen Spritzern.[9] Bei der Handhabung größerer Mengen oder bei erhöhter Spritzgefahr sollte eine chemikalienbeständige Schürze über dem Laborkittel getragen werden.[7][11]

  • Atemschutz: Alle Arbeiten mit 4-Iod-2-methylbut-1-en müssen in einem funktionstüchtigen chemischen Abzug durchgeführt werden. [5] Dies ist die wichtigste technische Kontrollmaßnahme, um die Inhalation von Dämpfen zu verhindern. Sollte in einem Notfall (z. B. bei einer großen Verschüttung außerhalb des Abzugs) ein Eingreifen erforderlich sein, ist ein umluftunabhängiges Atemschutzgerät (SCBA) oder mindestens eine Atemschutzmaske mit einem für organische Dämpfe zugelassenen Filter erforderlich.[8]

Operatives Protokoll: Ein schrittweiser Leitfaden für den sicheren Umgang

Dieses Protokoll beschreibt den Arbeitsablauf vom Erhalt bis zur Entsorgung und ist als sich selbst validierendes System konzipiert.

Schritt 1: Vorbereitung und Inspektion

  • Arbeitsbereich abgrenzen: Stellen Sie sicher, dass der Arbeitsbereich im Abzug sauber und aufgeräumt ist. Entfernen Sie alle nicht benötigten Materialien.

  • PSA anlegen: Legen Sie die gesamte erforderliche PSA gemäß der obigen Tabelle an, bevor Sie mit der Chemikalie umgehen.

  • Ausrüstung überprüfen: Stellen Sie sicher, dass der Abzug ordnungsgemäß funktioniert. Halten Sie Materialien zur Verschüttungskontrolle (z. B. Vermiculit oder Sand) und einen geeigneten Feuerlöscher (Trockenpulver oder CO2) bereit.[2][3]

  • Erdung: Da die Substanz hochentzündlich ist, müssen alle Metallteile von Geräten geerdet sein, um eine Entzündung durch statische Entladung zu vermeiden.[3][5] Verwenden Sie nur funkenfreies Werkzeug.[2][3]

Schritt 2: Handhabung und Verwendung

  • Behälter öffnen: Öffnen Sie den Behälter nur im Abzug. Da die Substanz einen niedrigen Siedepunkt haben kann, öffnen Sie den Behälter langsam, um einen möglichen Überdruck abzubauen.

  • Umfüllen: Führen Sie alle Umfüllvorgänge langsam und vorsichtig durch, um Spritzer und die Bildung von Dämpfen zu minimieren.

  • Reaktion: Führen Sie die Reaktion in einem geschlossenen System innerhalb des Abzugs durch. Überwachen Sie die Reaktion sorgfältig auf Anzeichen von Druckerhöhung oder exothermen Reaktionen.

  • Behälter verschließen: Verschließen Sie den Originalbehälter nach Gebrauch sofort wieder fest und bewahren Sie ihn an einem kühlen (empfohlene Lagertemperatur 2-8 °C), gut belüfteten Ort auf, getrennt von brandfördernden Stoffen.[2][3][4]

Schritt 3: Dekontamination und Reinigung

  • Geräte reinigen: Dekontaminieren Sie alle wiederverwendbaren Glaswaren und Geräte, die mit der Chemikalie in Kontakt gekommen sind, im Abzug.

  • PSA entsorgen: Entsorgen Sie kontaminierte Einweghandschuhe und andere PSA als chemischen Abfall.

  • Hände waschen: Waschen Sie sich nach Abschluss der Arbeiten und vor dem Verlassen des Labors gründlich die Hände mit Wasser und Seife.[2]

Notfallmaßnahmen und Entsorgungsplan

Verschüttungsmanagement

  • Kleine Verschüttungen (im Abzug): Nehmen Sie die verschüttete Flüssigkeit mit einem inerten, nicht brennbaren Absorptionsmittel (z. B. Sand, Vermiculit) auf.[2] Geben Sie das kontaminierte Material in einen verschließbaren Behälter für chemische Abfälle.

  • Große Verschüttungen (außerhalb des Abzugs): Evakuieren Sie das Personal in einen sicheren Bereich.[2] Entfernen Sie alle Zündquellen.[2] Alarmieren Sie das Notfallteam. Betreten Sie den Bereich nur mit vollständiger Schutzausrüstung, einschließlich Atemschutz.

Erste-Hilfe-Maßnahmen

  • Hautkontakt: Ziehen Sie sofort alle kontaminierten Kleidungsstücke aus. Spülen Sie die Haut mit viel Wasser und Seife ab. Suchen Sie einen Arzt auf.[2][4]

  • Augenkontakt: Spülen Sie die Augen vorsichtig mehrere Minuten lang mit Wasser. Entfernen Sie eventuell vorhandene Kontaktlinsen. Suchen Sie einen Arzt auf.[2][4]

  • Einatmen: Bringen Sie die Person an die frische Luft. Wenn die Atmung aussetzt, führen Sie eine künstliche Beatmung durch. Suchen Sie einen Arzt auf.[2]

  • Verschlucken: Spülen Sie den Mund mit Wasser aus. Kein Erbrechen herbeiführen. Suchen Sie sofort einen Arzt auf.[2][3]

Entsorgungsplan

  • Abfallsammlung: Sammeln Sie alle Abfälle, die 4-Iod-2-methylbut-1-en enthalten oder damit kontaminiert sind (einschließlich leerer Behälter, Absorptionsmittel und kontaminierter PSA), in einem dafür vorgesehenen, ordnungsgemäß gekennzeichneten und verschlossenen Behälter für chemische Abfälle.[12][13]

  • Kompatibilität: Mischen Sie diesen Abfall nicht mit inkompatiblen Materialien, wie z. B. starken Oxidationsmitteln.[3]

  • Entsorgung: Die Entsorgung muss über eine zugelassene Sondermülldeponie erfolgen.[2][3] Befolgen Sie alle lokalen, staatlichen und bundesstaatlichen Vorschriften für die Entsorgung von gefährlichen Abfällen. Wenden Sie sich an die Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) Ihrer Einrichtung, um die Abholung und Entsorgung zu veranlassen.[12][13]

Workflow für den sicheren Umgang

Das folgende Diagramm visualisiert den gesamten Lebenszyklus des sicheren Umgangs mit 4-Iod-2-methylbut-1-en im Labor.

SafeHandlingWorkflow Workflow für den sicheren Umgang mit 4-Iod-2-methylbut-1-en cluster_prep Vorbereitung cluster_handling Handhabung cluster_cleanup Abschluss cluster_disposal Entsorgung prep_area 1. Arbeitsbereich im Abzug vorbereiten check_ppe 2. PSA anlegen und inspizieren prep_area->check_ppe check_safety 3. Sicherheitsausrüstung prüfen (Abzug, Löscher) check_ppe->check_safety transfer 4. Umfüllen/Abwiegen (funkenfrei, geerdet) check_safety->transfer reaction 5. Reaktion im geschlossenen System transfer->reaction spill Notfall: Verschüttung transfer->spill potenzielles Risiko storage 6. Behälter sicher verschließen und lagern reaction->storage decon 7. Geräte dekontaminieren storage->decon dispose_ppe 8. Kontaminierte PSA entsorgen decon->dispose_ppe wash 9. Hände waschen dispose_ppe->wash collect_waste 10. Chemischen Abfall sammeln und kennzeichnen wash->collect_waste ehs_disposal 11. Entsorgung durch EHS veranlassen collect_waste->ehs_disposal end Ende ehs_disposal->end start Start: Erhalt der Chemikalie start->prep_area spill->collect_waste nach Reinigung

Abbildung 1: Workflow für den sicheren Umgang mit 4-Iod-2-methylbut-1-en.

Referenzen

  • SAFETY DATA SHEET (2-Methyl-1-butene) . (2021-09-08). Sigma-Aldrich.

  • SAFETY DATA SHEET (2-Methyl-1-butene) . (2025-12-24). Fisher Scientific.

  • Safety Data Sheet (4-Bromo-2-methylbut-1-ene) . (2021-05-01). Angene Chemical.

  • Proper Protective Equipment . (2021-08-15). Chemistry LibreTexts.

  • SAFETY DATA SHEET (1-Iodo-2-methylpropane) . (2025-12-19). Fisher Scientific.

  • SAFETY DATA SHEET (cis-2-Butene) . (2024-09-06). Sigma-Aldrich.

  • 4-Iodo-2-methylbut-1-ene . LookChem.

  • Personal Protective Equipment . (2025-09-12). US EPA.

  • SAFETY DATA SHEET (Iodobenzene) . (2025-12-18). Fisher Scientific.

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  • Essential Guide to the Proper Disposal of 1-Iodo-2,3,4-trimethoxybenzene . Benchchem.

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